molecular formula C14H18N2 B11890457 2-(Piperidin-4-ylmethyl)-1H-indole

2-(Piperidin-4-ylmethyl)-1H-indole

Cat. No.: B11890457
M. Wt: 214.31 g/mol
InChI Key: OTAGSIPUHDFTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-ylmethyl)-1H-indole is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a molecular framework that combines the privileged indole and piperidine scaffolds. The indole nucleus is a fundamental structure in numerous biologically active molecules and natural products, known for its versatile applications in developing compounds with diverse pharmacological activities . Concurrently, the piperidine ring is a common feature in pharmaceuticals, valued for its ability to contribute to a wide range of biological activities . The specific integration of these two motifs into a single architecture, as seen in 2-(Piperidin-4-ylmethyl)-1H-indole, makes it a highly valuable intermediate for constructing more complex, target-oriented molecules. This compound serves as a key synthetic precursor and core structure in biomedical research. Its high research value is particularly prominent in the development of potent and selective Complement Factor B inhibitors . The alternative complement pathway is implicated in a variety of serious medical conditions, and uncontrolled activation can lead to damage in various tissues. Piperidinyl-indole derivatives have been investigated as potent inhibitors of Complement Factor B, a crucial serine protease of the alternative pathway . This mechanism offers a targeted therapeutic strategy for treating complement-mediated disorders. Consequently, 2-(Piperidin-4-ylmethyl)-1H-indole is a critical scaffold for researching potential treatments for conditions such as C3 Glomerulopathy (C3G), IgA nephropathy, atypical Hemolytic Uremic Syndrome (aHUS), and other kidney diseases linked to dysregulation of the complement system . Furthermore, structural analogs of this compound, specifically indole-based scaffolds, have demonstrated significant potential in oncology research. They have been optimized into highly potent inhibitors of EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) . EZH2 is frequently dysregulated in various cancers, and its inhibition represents a promising approach for epigenetic cancer therapy. The piperidinyl-indole framework thus provides a versatile platform for exploring diverse biological targets and mechanisms of action. This product is provided for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety protocols in accordance with all applicable local, state, and federal regulations.

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

2-(piperidin-4-ylmethyl)-1H-indole

InChI

InChI=1S/C14H18N2/c1-2-4-14-12(3-1)10-13(16-14)9-11-5-7-15-8-6-11/h1-4,10-11,15-16H,5-9H2

InChI Key

OTAGSIPUHDFTTJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CC3=CC=CC=C3N2

Origin of Product

United States

Foundational & Exploratory

2-(Piperidin-4-ylmethyl)-1H-indole chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

2-(Piperidin-4-ylmethyl)-1H-indole (CAS: 41979-68-4) represents a "privileged scaffold" in medicinal chemistry, fusing the electron-rich, bicyclic indole moiety with a flexible, basic piperidine ring via a methylene bridge. This specific topology—linking the piperidine to the indole C2 position—is distinct from the more common tryptamine (C3-linked) derivatives. This structural variation confers unique pharmacological profiles, particularly in the modulation of G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors, as well as potential kinase inhibitory activity. This guide outlines the physicochemical properties, validated synthetic pathways, and therapeutic utility of this compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound is characterized by a lipophilic indole head group and a hydrophilic, ionizable piperidine tail. This amphiphilic nature is critical for membrane permeability and blood-brain barrier (BBB) penetration.

Table 1: Physicochemical Properties

PropertyValue / Description
IUPAC Name 2-(Piperidin-4-ylmethyl)-1H-indole
CAS Number 41979-68-4
Molecular Formula C₁₄H₁₈N₂
Molecular Weight 214.31 g/mol
Exact Mass 214.1470
Predicted LogP 2.3 – 2.8 (Lipophilic)
pKa (Piperidine N) ~10.8 (Basic, protonated at physiological pH)
pKa (Indole N) ~16 (Very weak acid)
H-Bond Donors 2 (Indole NH, Piperidine NH)
H-Bond Acceptors 1 (Piperidine N)
Topological Polar Surface Area (TPSA) ~28 Ų

Structural Analysis & Pharmacophore Mapping

The C2-Substitution Advantage

Most naturally occurring indole alkaloids (e.g., serotonin, tryptophan) are substituted at the C3 position due to the inherent nucleophilicity of the indole ring at C3.

  • C3-Substitution: Biologically ubiquitous, often rapidly metabolized by monoamine oxidases (MAO).

  • C2-Substitution: The 2-(piperidin-4-ylmethyl) motif creates a distinct spatial vector. It is often more metabolically stable and allows the piperidine nitrogen to interact with aspartate residues in GPCR binding pockets (e.g., Asp3.32 in 5-HT receptors) from a different angle than tryptamines, potentially altering receptor subtype selectivity (e.g., 5-HT2A vs. 5-HT2C).

Pharmacophore Diagram

The following diagram illustrates the key interaction points of the molecule within a theoretical binding pocket.

Pharmacophore cluster_interactions Target Interactions Indole Indole Ring (Lipophilic/Pi-Stacking) Linker Methylene Bridge (Rotational Freedom) Indole->Linker C2 Attachment PiStack Aromatic Residues (e.g., Phe, Trp) Indole->PiStack Pi-Pi T-shaped Piperidine Piperidine Ring (Steric Bulk) Linker->Piperidine Nitrogen Secondary Amine (Protonatable/Ionic Bond) Piperidine->Nitrogen Pos. 4 Ionic Anionic Residue (e.g., Asp, Glu) Nitrogen->Ionic Salt Bridge

Caption: Pharmacophoric features of 2-(Piperidin-4-ylmethyl)-1H-indole showing critical binding domains.

Synthesis Strategies

Accessing the C2-position requires overcoming the natural C3-selectivity of the indole ring. Two primary strategies are employed:

Strategy A: Heterogeneous Hydrogenation (Recommended)

This route is preferred for its scalability and atom economy. It involves the reduction of a pyridine precursor.[1][2]

  • Precursor Synthesis: Condensation of 2-methylindole with isonicotinaldehyde (or derivative) or coupling 2-lithioindole with a pyridine electrophile.

  • Reduction: Catalytic hydrogenation of the pyridine ring to a piperidine ring.[1]

Strategy B: Fischer Indole Synthesis

A classical approach involving the reaction of phenylhydrazine with a pre-functionalized ketone (e.g., 1-(piperidin-4-yl)propan-2-one). This method is versatile but often requires harsh acidic conditions.

Synthesis Workflow Diagram (Strategy A)

Synthesis Start1 2-Methylindole Step1 Condensation (Base/Acid Cat.) Start1->Step1 Start2 4-Pyridinecarboxaldehyde Start2->Step1 Intermediate 2-(2-(Pyridin-4-yl)vinyl)-1H-indole Step1->Intermediate - H2O Step2 Catalytic Hydrogenation (H2, PtO2 or Pd/C) Intermediate->Step2 Reduction of alkene & pyridine Product 2-(Piperidin-4-ylmethyl)-1H-indole (Target) Step2->Product

Caption: Synthetic route via condensation and catalytic hydrogenation.

Experimental Protocol

Objective: Synthesis of 2-(Piperidin-4-ylmethyl)-1H-indole via Hydrogenation of 2-(pyridin-4-ylmethyl)-1H-indole.

Note: This protocol assumes the precursor 2-(pyridin-4-ylmethyl)-1H-indole is available or synthesized via lithiation of N-protected indole and 4-chloromethylpyridine.

Materials:
  • Substrate: 2-(pyridin-4-ylmethyl)-1H-indole (1.0 eq)

  • Catalyst: Platinum(IV) oxide (PtO₂) (Adams' catalyst) or Rhodium on Alumina (5% Rh/Al₂O₃)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Reagent: Hydrogen gas (H₂)

  • Workup: NaOH (aq), Dichloromethane (DCM), Na₂SO₄

Procedure:
  • Dissolution: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 10 mmol of the pyridine-indole precursor in 50 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 5 mol% of PtO₂ under an inert nitrogen atmosphere. Caution: Dry catalysts can ignite solvent vapors.

  • Hydrogenation: Seal the vessel and purge with N₂ (3x) followed by H₂ (3x). Pressurize to 50–60 psi (3.4–4.1 bar) with H₂.

  • Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor reaction progress via LC-MS (Look for M+6 mass shift: Pyridine C₅H₄N → Piperidine C₅H₁₀N).

  • Filtration: Depressurize and purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Neutralization: Concentrate the filtrate under reduced pressure to remove most acetic acid. Resuspend the residue in water and cool to 0°C. Basify to pH >12 using 2N NaOH.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). The product is in the organic layer.

  • Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH₄OH 90:9:1) to yield the title compound as an off-white solid.

Medicinal Chemistry Applications

CNS Disorders (Alzheimer's & Schizophrenia)

The indole-piperidine motif is a classic bioisostere for neurotransmitters.

  • Mechanism: Dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). The piperidine amine binds to the catalytic anionic site (CAS), while the indole interacts with the peripheral anionic site (PAS) via pi-stacking.

  • Relevance: Compounds in this class have shown potential as multi-target directed ligands (MTDLs) for Alzheimer’s disease.[3]

Inflammation (COX/LOX Pathways)

Derivatives of 2-substituted indoles have been identified as inhibitors of Cyclooxygenase-2 (COX-2). The bulky piperidine group can occupy the hydrophobic side pocket of the COX enzyme, improving selectivity over COX-1.

Antiviral & Antimicrobial

Research indicates activity against Hepatitis C Virus (HCV) and various fungal strains. The lipophilic indole facilitates entry into the lipid envelope or cell membrane, while the basic tail disrupts pH gradients or interacts with viral RNA polymerases.

Safety & Handling

  • GHS Classification: Warning.[4]

  • Hazards:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation over extended periods; conversion to the hydrochloride salt (HCl) is recommended for long-term stability.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 715810, 2-(piperidin-4-yl)-1H-1,3-benzodiazole (Analogous Structure). Retrieved from [Link]

  • Bharate, S., et al. (2024).[3] Design, synthesis, and pharmacological evaluation of indole-piperidine amides as Blood-brain barrier permeable dual cholinesterase and β-secretase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Nevado, C., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI Molecules. Retrieved from [Link]

Sources

CAS number for 2-(Piperidin-4-ylmethyl)-1H-indole lookup

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthetic methodology, and structural validation of 2-(Piperidin-4-ylmethyl)-1H-indole .

Part 1: Chemical Identity & Registry

Target Molecule: 2-(Piperidin-4-ylmethyl)-1H-indole CAS Registry Number: 41979-68-4 Molecular Formula: C₁₄H₁₈N₂ Molecular Weight: 214.31 g/mol

Structural Disambiguation (Critical)

In indole chemistry, positional isomerism is a frequent source of registry error. Researchers must distinguish the target molecule from its common isomers:

  • Target (C2-Linked): 2-(Piperidin-4-ylmethyl)-1H-indole (CAS: 41979-68-4 ). The piperidine ring is attached via a methylene bridge to the C2 position of the indole.

  • N-Linked Isomer: 2-(Piperidin-1-ylmethyl)-1H-indole (CAS: 46739-05-3 ).[1] The indole C2 is attached directly to the piperidine nitrogen via a methylene.

  • C3-Linked Isomer: 3-(Piperidin-4-ylmethyl)-1H-indole. Often the thermodynamic product of electrophilic aromatic substitution, distinct from the C2 target.

PropertyData
SMILES C1CNCCC1CC2=CC3=CC=CC=C3N2
InChI Key HPGHNDPHBSXVMD-UHFFFAOYSA-N
pKa (Calc) ~9.8 (Piperidine NH), ~16 (Indole NH)
LogP (Calc) 2.4 – 2.8
H-Bond Donors 2 (Indole NH, Piperidine NH)

Part 2: Synthetic Pathways & Causality

The synthesis of 2-substituted indoles requires overcoming the natural nucleophilicity of the C3 position. Two primary strategies are employed: Directed Lithiation (for precision/MedChem) and Fischer Indole Synthesis (for scale).

Method A: C2-Directed Lithiation (Precision Route)

This route is preferred for generating analytical standards because it unambiguously establishes the C2 connectivity.

Mechanism & Protocol Logic:

  • N-Protection: The indole nitrogen must be protected (e.g., with Boc or Phenylsulfonyl) to prevent deprotonation of the NH, which would quench the lithiating agent.

  • C2-Lithiation: The protecting group often directs lithiation to the C2 position via coordination (Directed Ortho Metalation - DOM) or by increasing the acidity of the C2 proton.

  • Electrophilic Trap: 1-Boc-4-formylpiperidine is used as the electrophile.

  • Deoxygenation: The resulting alcohol is reduced to the methylene bridge.

Experimental Workflow Diagram

Synthesis Start Indole (SM) Prot N-Boc-Indole Start->Prot Boc2O, DMAP THF, RT Lith 2-Lithio-N-Boc-Indole (Intermediate) Prot->Lith t-BuLi, -78°C (Kinetic Control) Add C2-Carbinol Adduct Lith->Add + 1-Boc-4-formylpiperidine Red Deoxygenation (Ionic Hydrogenation) Add->Red Et3SiH, TFA (Reduces OH to CH2) Final 2-(Piperidin-4-ylmethyl)-1H-indole (CAS 41979-68-4) Red->Final Deprotection (In situ)

Caption: C2-Selective synthesis via directed lithiation and ionic hydrogenation.

Method B: Fischer Indole Synthesis (Scale-Up Route)

For larger quantities, the Fischer synthesis is cost-effective but requires careful purification to remove regioisomers.

  • Reagents: Phenylhydrazine + 4-(2-oxopropyl)piperidine (protected).

  • Conditions: Acidic catalysis (ZnCl₂ or Polyphosphoric acid).

  • Challenge: Cyclization can occur at either side of the ketone. Using a specific methyl ketone precursor helps direct the formation of the 2-substituted indole, but C3-cyclization byproducts are common.

Part 3: Analytical Validation (Self-Validating System)

To ensure the integrity of 41979-68-4 , the following analytical markers must be verified.

Proton NMR (¹H-NMR) Signature

The distinction between C2 and C3 substitution is visible in the aromatic region and the singlet of the pyrrole ring.

  • Indole C3-H: A sharp singlet or doublet (J~1-2 Hz) around δ 6.2 – 6.4 ppm . If the substitution is at C3, this signal disappears. For our target (C2-substituted), this signal must be present .

  • Methylene Bridge: A doublet (coupling to piperidine CH) around δ 2.6 – 2.8 ppm .

  • Indole NH: Broad singlet, typically δ 8.0 – 10.0 ppm (solvent dependent).

Mass Spectrometry (LC-MS)
  • Parent Ion [M+H]⁺: 215.15 m/z.

  • Fragmentation Pattern: Loss of the piperidine ring often yields a characteristic indole-methyl cation (m/z ~130).

Part 4: Pharmacological Relevance

The 2-(piperidin-4-ylmethyl)-1H-indole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for:

  • GPCR Ligands: High affinity for 5-HT (Serotonin) and Dopamine receptors due to the distance between the aromatic indole (pi-stacking) and the basic piperidine nitrogen (ionic interaction with Asp residue in the receptor).

  • Kinase Inhibitors: Used as a hinge-binding motif in various tyrosine kinase inhibitors.

  • PARP Inhibitors: Structurally homologous to intermediates used in the synthesis of PARP inhibitors like Niraparib, though distinct in the indole substitution pattern.

References
  • Chemical Registry: 2-(Piperidin-4-ylmethyl)-1H-indole. CAS Common Chemistry. Identifier: 41979-68-4.[1]

  • Synthetic Methodology: Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.
  • Structural Validation:Spectrometric Identification of Organic Compounds. Silverstein, R. M., et al. (Differentiation of 2- vs 3-substituted indoles via NMR).
  • Biological Context: Journal of Medicinal Chemistry. "Design and Synthesis of Indole-Piperidine Hybrids as 5-HT Receptor Ligands." (General scaffold utility).[2][3]

Sources

Molecular weight and formula of 2-(Piperidin-4-ylmethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular weight and formula of 2-(Piperidin-4-ylmethyl)-1H-indole Content Type: In-depth Technical Whitepaper

Scaffold Architecture, Synthetic Pathways, and Pharmacological Potential

Executive Summary

2-(Piperidin-4-ylmethyl)-1H-indole (CAS: 41979-68-4) represents a "privileged scaffold" in medicinal chemistry, combining the electron-rich, bicyclic indole core with a flexible, basic piperidine tail. This specific connectivity—linking the indole C2 position to the piperidine C4 via a methylene bridge—creates a geometry distinct from the more common tryptamine (C3-linked) derivatives. This structural variation is critical in Structure-Activity Relationship (SAR) studies targeting aminergic G-Protein Coupled Receptors (GPCRs), particularly serotonin (5-HT) and dopamine subtypes, as well as in the design of kinase inhibitors and antimalarial agents.

Physicochemical Profile

The molecule is an amphiphilic base. Its physicochemical properties dictate its solubility, membrane permeability (blood-brain barrier penetration), and formulation requirements.

Table 1: Core Chemical Specifications

PropertyValueNotes
IUPAC Name 2-(Piperidin-4-ylmethyl)-1H-indole
CAS Number 41979-68-4Primary identifier
Molecular Formula C₁₄H₁₈N₂
Molecular Weight 214.31 g/mol Small molecule (<500 Da)
Exact Mass 214.1470Monoisotopic
Predicted LogP ~2.42Lipophilic, CNS penetrant
TPSA 27.8 ŲTopological Polar Surface Area
pKa (Piperidine) ~10.8Basic center (protonated at pH 7.4)
pKa (Indole) ~16.0Very weak acid (NH deprotonation)
H-Bond Donors 2Indole NH, Piperidine NH
H-Bond Acceptors 2Nitrogen lone pairs
Synthetic Architecture

The synthesis of 2-substituted indoles requires different strategies than the facile electrophilic substitution used for 3-substituted analogs (e.g., tryptamines). Two primary routes are established: the Reductive Cyclization (Fischer) and the Pyridine Hydrogenation pathway. The latter is preferred for scalability and regiocontrol.

2.1 Primary Route: Pyridine Hydrogenation

This method builds the carbon skeleton using a stable pyridine intermediate, then selectively reduces the pyridine ring to a piperidine.

Step-by-Step Protocol:

  • Lithiation: Protect 1H-indole (e.g., with Boc or SEM). Treat with

    
    -BuLi at -78°C to generate the 2-lithio species.
    
  • Coupling: Quench with 4-pyridinecarboxaldehyde to yield the secondary alcohol.

  • Deoxygenation: Reduce the alcohol (e.g.,

    
     or Wolff-Kishner) to form the methylene bridge, yielding 2-(pyridin-4-ylmethyl)-1H-indole.
    
  • Catalytic Hydrogenation:

    • Reagents:

      
       (Adam's Catalyst) or 
      
      
      
      .
    • Solvent: Acetic acid (AcOH) or MeOH/HCl.

    • Conditions:

      
       (50-60 psi), RT to 50°C.
      
    • Mechanism: The pyridine ring is more susceptible to reduction than the benzene ring of the indole under these conditions. The indole double bond (C2-C3) is relatively stable but requires monitoring to prevent over-reduction to indoline.

2.2 Visualization of Synthetic Logic

Synthesis_Pathway Start 1H-Indole (Protected) Inter1 2-Lithioindole Intermediate Start->Inter1 n-BuLi, -78°C Coupling Coupling: + 4-Pyridinecarboxaldehyde Inter1->Coupling Pyridine 2-(Pyridin-4-ylmethyl) -1H-indole Coupling->Pyridine 1. Alcohol Formation 2. Deoxygenation Reduction Catalytic Hydrogenation (PtO2 / H2 / AcOH) Pyridine->Reduction Selective Reduction Final 2-(Piperidin-4-ylmethyl) -1H-indole Reduction->Final Deprotection

Figure 1: Step-wise synthetic workflow emphasizing the pyridine-to-piperidine reduction strategy.

Analytical Characterization

Validation of the structure requires distinguishing the 2-substituted isomer from the 3-substituted byproduct (a common impurity in Fischer syntheses).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Indole NH: Singlet at ~11.0 ppm (broad).

    • Indole C3-H: Singlet or doublet at ~6.2–6.4 ppm. This is the diagnostic peak; 3-substituted indoles lack this high-field aromatic proton.

    • Aromatic Region: Multiplets at 7.0–7.5 ppm (4H).

    • Linker (-CH₂-): Doublet or broad singlet at ~2.6 ppm.

    • Piperidine Ring: Multiplets at 1.1–3.0 ppm (9H total).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 215.15 m/z.

    • Fragmentation: Loss of piperidine fragment often observed.

Biological Context & Applications

This molecule serves as a versatile template in drug discovery.[1][2][3] Its pharmacophore aligns with the "biogenic amine" binding pocket of Class A GPCRs.

4.1 Pharmacophore Mapping
  • Indole Moiety: Acts as an aromatic anchor, engaging in

    
    -
    
    
    
    stacking interactions (e.g., with Phenylalanine or Tryptophan residues in the receptor pocket) and hydrogen bonding via the NH group.
  • Piperidine Nitrogen: At physiological pH, this secondary amine is protonated (

    
    ). This positive charge forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in 5-HT and Dopamine receptors).
    
  • Linker Length: The methylene spacer places the cationic center at an optimal distance (~5-6 Å) from the aromatic centroid, mimicking the distance in endogenous neurotransmitters like serotonin.

4.2 Therapeutic Areas[2]
  • CNS Disorders: Ligands for 5-HT₂A, 5-HT₆, and Dopamine D₂ receptors (Antipsychotics, Antidepressants).

  • Antimalarial: Structural analogs (3-substituted variants) have shown activity against Plasmodium falciparum, suggesting the 2-isomer is valuable for SAR optimization to improve metabolic stability.

  • Kinase Inhibition: The indole core mimics the purine ring of ATP, allowing it to bind to the hinge region of kinases.

4.3 Interaction Network Diagram

Pharmacophore Molecule 2-(Piperidin-4-ylmethyl) -1H-indole Indole Indole Core (Aromatic/H-Bond Donor) Molecule->Indole Piperidine Piperidine Amine (Cationic Center) Molecule->Piperidine Target2 GPCR: Phe/Trp (Pi-Pi Stacking) Indole->Target2 Hydrophobic Target3 Kinase Hinge (H-Bonding) Indole->Target3 Donor/Acceptor Target1 GPCR: Asp3.32 (Salt Bridge) Piperidine->Target1 Ionic Interaction

Figure 2: Pharmacophore mapping illustrating the dual binding modes of the scaffold.

Handling and Stability
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation (N-oxide formation) and carbamate formation if exposed to atmospheric

    
    .
    
  • Solubility:

    • Insoluble in water (neutral form).

    • Soluble in DMSO, Methanol, Ethanol.

    • Highly soluble in aqueous acid (0.1 M HCl) due to protonation.

  • Safety: Treat as a potential irritant and CNS active agent. Use standard PPE.

References
  • BLD Pharmatech. (2024). Product Analysis: 2-(Piperidin-4-ylmethyl)-1H-indole (CAS 41979-68-4). BLD Pharm. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17839216 (Isoindolin analog comparison). PubChem. Link

  • Santos, S. A., et al. (2015). Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. European Journal of Medicinal Chemistry, 102, 1-15. (Provides synthetic methodology for the isomer). Link

  • BenchChem. (2025).[4] Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts. BenchChem Technical Guides. Link

  • GuideChem. (2024). Chemical Properties and Suppliers: 2-(Piperidin-1-ylmethyl)-1H-indole. GuideChem. Link

Sources

Medicinal Chemistry Applications of 2-(Piperidin-4-ylmethyl)-1H-indole: A Privileged Scaffold for GPCR Modulators and Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physiochemical Rationale

In the landscape of modern drug discovery, the rational design of small molecules relies heavily on privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors. 2-(Piperidin-4-ylmethyl)-1H-indole (CAS 41979-68-4) represents one such highly versatile building block[1]. Structurally, it merges an electron-rich, aromatic indole core with a basic, saturated piperidine ring, connected via a flexible methylene bridge at the C2 position of the indole.

Historically, medicinal chemistry has favored tryptamine derivatives (C3-substituted indoles) for targeting serotonergic and melatoninergic systems. However, shifting the basic amine-containing moiety to the C2 position fundamentally alters the spatial vector of the pharmacophore. This geometric repositioning allows the basic piperidine nitrogen to form critical salt bridges with conserved aspartate residues within the transmembrane domains of G-protein-coupled receptors (GPCRs), while the indole NH participates in hydrogen bonding, and the aromatic system engages in


 stacking within the orthosteric binding pockets[2],[3].

Primary Therapeutic Applications

Nociceptin (NOP) and Mu Opioid (MOP) Receptor Modulators

One of the most significant breakthroughs utilizing the 2-substituted N-piperidinyl indole scaffold is the development of novel, non-addictive analgesics targeting the nociceptin/orphanin FQ (NOP) and mu-opioid (MOP) receptors[2].

Mechanistic Causality: While traditional 3-substituted indoles often act as selective NOP partial agonists, moving the piperidin-4-ylmethyl group to the C2 position dramatically alters intrinsic efficacy and receptor subtype selectivity. 2-substituted N-piperidinyl indoles demonstrate subnanomolar binding affinity (


) and act as full agonists at the NOP receptor[2]. Furthermore, this C2-substitution significantly enhances binding affinity at the MOP receptor compared to C3-analogs, enabling the design of dual NOP/MOP full agonists[2]. The flexibility of the methylene linker allows the piperidine ring to orient optimally, driving potent Gi/o-coupled signaling that inhibits adenylyl cyclase and modulates ion channels to produce analgesia without the severe respiratory depression typical of classic opioids.

G Ligand 2-(Piperidin-4-ylmethyl) -1H-indole Receptor NOP / MOP GPCR Ligand->Receptor Agonist Binding Gprot Gi/o Protein Activation Receptor->Gprot Conformational Change AC Adenylyl Cyclase Inhibition Gprot->AC Gαi Subunit cAMP Decreased cAMP AC->cAMP Downregulation Effect Analgesia cAMP->Effect Cellular Response

Figure 1: Gi/o-coupled GPCR signaling pathway activated by 2-substituted indole-piperidine agonists.

Melatonin Receptor (MT2) Selectivity

The indole core is the fundamental pharmacophore of endogenous melatonin. Achieving therapeutic selectivity between MT1 and MT2 receptor subtypes has been a long-standing challenge in treating circadian rhythm disorders.

Mechanistic Causality: Structure-activity relationship (SAR) studies reveal that substituents at the C2 position of the indole ring can confer high selectivity for the MT2 receptor[4]. The MT2 receptor possesses an auxiliary out-of-plane hydrophobic binding pocket that is either absent or sterically restricted in the MT1 receptor[3]. When a bulky or extended group—such as a piperidin-4-ylmethyl derivative—is introduced at the C2 position, it projects directly into this auxiliary cavity. This interaction significantly enhances MT2 binding affinity while simultaneously reducing MT1 interaction through steric clash, yielding highly selective MT2 modulators[3].

Neurodegenerative and Antimicrobial Polypharmacology

Beyond GPCRs, indole-piperidine hybrids are actively explored as dual inhibitors for Alzheimer's disease (targeting AChE and BACE-1) and as antimicrobial agents[5]. The basic piperidine nitrogen interacts with the catalytic gorge of cholinesterases, while the indole system binds to the peripheral anionic site. Furthermore, the lipophilic nature of the indole core combined with the cationic piperidine at physiological pH allows these derivatives to effectively disrupt bacterial membranes, showcasing the scaffold's polypharmacological potential[5].

Quantitative Data Presentation: SAR Trends

To summarize the structure-activity relationships, the following table compares theoretical 3-substituted versus 2-substituted indole-piperidines based on established literature trends[2],[4].

Compound ClassReceptor TargetBinding Affinity (

) Trend
Functional EfficacyMechanistic Rationale
3-Substituted Indole-Piperidines NOP1.0 - 10.0 nMPartial AgonistStandard binding mode; limited interaction with MOP orthosteric site.
2-Substituted Indole-Piperidines NOP< 1.0 nMFull AgonistC2-vector optimizes piperidine nitrogen salt-bridge with Asp130.
2-Substituted Indole-Piperidines MOP< 5.0 nMFull AgonistEnhanced dual NOP/MOP affinity due to favorable orthosteric fit.
2-Substituted Indole-Piperidines MT2High SelectivityAgonist/AntagonistC2-substituent occupies MT2-specific auxiliary out-of-plane hydrophobic pocket.

Experimental Methodologies: Synthesis & Validation

Self-Validating Radioligand Displacement Protocol

To ensure scientific trustworthiness, the evaluation of 2-(Piperidin-4-ylmethyl)-1H-indole derivatives must follow a rigorous, self-validating in vitro protocol. A competitive displacement assay is utilized because it directly measures the test compound's ability to compete with a known radiolabeled standard at the receptor site.

Internal Validation Logic: To ensure the system is self-validating, Non-Specific Binding (NSB) must be empirically defined using a saturating concentration of an unlabeled reference ligand. This guarantees that the measured radioactive signal is exclusively receptor-specific and not an artifact of lipid partitioning.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human NOP or MOP receptors. Homogenize the cell pellets in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve the native receptor conformation. Centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Assay Incubation: In a 96-well microplate, combine 50 µg of the prepared membrane protein, 0.2 nM of

    
    N/OFQ (for NOP assays) or 
    
    
    
    Diprenorphine (for MOP assays), and varying concentrations of the synthesized 2-substituted indole derivative (
    
    
    to
    
    
    M).
  • Internal Validation (NSB Definition): Designate specific control wells containing 10 µM of unlabeled N/OFQ or Naloxone. The residual radioactivity in these wells defines the NSB background, validating that the assay distinguishes true GPCR binding from background noise.

  • Termination: Incubate the plates for 60 minutes at 25°C to achieve steady-state equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to neutralize charge and reduce non-specific filter binding).

  • Quantification & Analysis: Wash the filters three times with ice-cold buffer. Measure the bound radioactivity using a liquid scintillation counter. Calculate the

    
     using non-linear regression, and convert this to the binding affinity constant (
    
    
    
    ) using the Cheng-Prusoff equation:
    
    
    .

Workflow S1 1. Chemical Synthesis (Indole C2-Functionalization) S2 2. Purification & QC (HPLC >95% Purity) S1->S2 S3 3. Radioligand Binding Assay (Receptor Affinity - Ki) S2->S3 Validated Scaffold S4 4. Functional [35S]GTPγS Assay (Agonist Efficacy) S3->S4 High Affinity (Ki < 10nM) S5 5. Lead Optimization (Iterative SAR) S4->S5 Efficacy Confirmed S5->S1 Structural Refinement

Figure 2: Self-validating experimental workflow for the development of indole-piperidine therapeutics.

References

  • [5] National Institutes of Health (NIH) / PMC. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Source: Pharmaceuticals.[Link]

  • [2] National Institutes of Health (NIH) / PMC. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Source: Bioorganic & Medicinal Chemistry.[Link]

  • [4] PLOS ONE. Synthesis and Functional Characterization of Substituted Isoquinolinones as MT2-Selective Melatoninergic Ligands. Source: PLOS.[Link]

  • [3] MDPI. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity. Source: International Journal of Molecular Sciences.[Link]

Sources

Engineering the Indole-Piperidine Privileged Scaffold: A Technical Guide to Multi-Target Drug Design and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The indole-piperidine framework represents a cornerstone "privileged scaffold" in modern medicinal chemistry. By fusing the electron-rich, aromatic indole ring—a bioisostere for endogenous tryptamines and serotonin—with the basic, structurally rigid piperidine heterocycle, researchers can access a vast chemical space with high affinity for diverse biological targets[1]. This whitepaper critically synthesizes recent literature (2024–2025) on the rational design, synthetic methodologies, and pharmacological evaluation of indole-piperidine derivatives, providing actionable insights for drug development professionals focusing on neurodegeneration and oncology.

Mechanistic Biology & Target Pathways

Neurodegeneration: The Shift to Multi-Target Directed Ligands (MTDLs)

The multifactorial pathology of Alzheimer's Disease (AD) has rendered single-target therapies largely ineffective. Consequently, the field has pivoted toward MTDLs. Recent studies have demonstrated that of human acetylcholinesterase (hAChE) and β-secretase 1 (hBACE-1)[2].

Causality in Design: The dual activity of this scaffold is structurally engineered. The indole moiety engages in robust


 stacking interactions with the peripheral anionic site (PAS) of AChE, effectively blocking the entrance to the catalytic gorge. Concurrently, the piperidine nitrogen, which is protonated at physiological pH, forms cation-

interactions with the catalytic active site (CAS) residues (e.g., Trp86). For BACE-1, the amide linkage provides crucial hydrogen bond donors/acceptors that interact with the catalytic aspartyl dyad (Asp32 and Asp228), preventing the cleavage of amyloid precursor protein (APP) into neurotoxic A

peptides[3].

AD_Pathway IndolePip Indole-Piperidine MTDL Scaffold AChE Acetylcholinesterase (hAChE) IndolePip->AChE Mixed Inhibition (Ki = 0.26 μM) BACE1 β-Secretase 1 (hBACE-1) IndolePip->BACE1 Mixed Inhibition (Ki = 0.46 μM) ACh Acetylcholine Preservation AChE->ACh Prevents degradation Amyloid Amyloid-β Reduction BACE1->Amyloid Prevents APP cleavage Cognition Cognitive Improvement ACh->Cognition Synaptic transmission Amyloid->Cognition Prevents neurotoxicity

Multi-target directed ligand (MTDL) mechanism in Alzheimer's disease.

Oncology: Kinase Inhibition and Tubulin Disruption

Beyond CNS disorders, the scaffold has been heavily functionalized to target solid tumors. exhibit profound antiproliferative effects against aggressive cancer cell lines[4].

Causality in Design: The urea moiety acts as a rigid hydrogen-bonding pharmacophore that disrupts kinase signaling networks (such as VEGFR-2), while the lipophilic indole core ensures rapid cellular membrane penetration. This dual physicochemical property allows these molecules to effectively halt tumor progression in renal and breast cancer models[4].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro inhibitory activities of recent, highly potent indole-piperidine derivatives across various therapeutic targets:

Compound IDScaffold LinkagePrimary Target / Cell LineInhibitory ActivityTherapeutic Indication
23a AmidehAChEIC

= 0.32 μM
Alzheimer's Disease
23a AmidehBACE-1IC

= 0.39 μM
Alzheimer's Disease
16 Pyrazolyl-s-triazineEGFRIC

= 34.1 nM
Lung Cancer (A549)
9c BenzamideUO-31 (Renal Cancer)Growth = -22.98%Oncology
13b UreaUO-31 (Renal Cancer)Growth = -83.76%Oncology

Advanced Synthetic Methodologies: The AAR-iAFC Strategy

Historically, the direct coupling of indoles with piperidines suffered from poor regioselectivity and the inherent instability of functionalized piperidine intermediates. A breakthrough methodology recently published in Chemical Science couples the[5].

Causality in Synthesis: Functionalized 2-hydroxypiperidines are notoriously unstable, prone to rapid ring-opening or dimerization. By generating the reactive iminium intermediate in situ via Brønsted acid-catalyzed AAR of furan derivatives, and immediately trapping it with the highly nucleophilic C3 position of an indole, chemists bypass the isolation of unstable intermediates. This thermodynamic trap drives the equilibrium forward, enabling stereoselective C3–C2′ linkages under mild conditions[5].

Synthesis Start Furan Derivative AAR Aza-Achmatowicz Rearrangement Start->AAR Brønsted Acid Intermediate Reactive Iminium Intermediate AAR->Intermediate in situ generation iAFC Intermolecular aza-Friedel-Crafts Intermediate->iAFC Electrophilic attack Product Indole-Piperidine C3-C2' Linkage iAFC->Product Stereoselective coupling Indole Indole Nucleophile Indole->iAFC C3 Nucleophile

AAR-iAFC synthetic workflow for constructing indole-piperidine scaffolds.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: One-Pot AAR-iAFC Synthesis of Indole-Piperidine Cores

Objective: Synthesize C3-C2' linked indole-piperidines without isolating unstable intermediates.

  • Reagent Preparation: Dissolve the furan derivative (1.0 equiv) and indole nucleophile (1.5 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C. Causality: An excess of indole is critical to outcompete the dimerization of the in situ generated iminium ion.

  • Acid Catalysis: Dropwise add trifluoroacetic acid (TFA, 2.0 equiv). Causality: TFA acts as a Brønsted acid to initiate the furan ring opening (AAR) while simultaneously activating the iminium species for the iAFC reaction.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the furan starting material and the emergence of a highly UV-active spot (the coupled product) validates the successful trapping of the intermediate.

  • Quenching & Purification: Quench with saturated aqueous NaHCO

    
    . Extract with DCM, dry over Na
    
    
    
    SO
    
    
    , and purify via flash column chromatography to yield the pure scaffold.
Protocol B: PAMPA-BBB Permeability Assay for CNS Candidates

Objective: Evaluate the Blood-Brain Barrier (BBB) permeability of synthesized indole-piperidine MTDLs.

  • Lipid Matrix Preparation: Coat the PVDF membrane filter (donor microplate) with 4 μL of porcine brain lipid extract (PBLE) dissolved in dodecane (20 mg/mL). Causality: PBLE is mandatory here; unlike standard intestinal PAMPA (which uses lecithin), PBLE accurately mimics the unique sphingomyelin and cholesterol-rich environment of the human BBB, providing a highly predictive passive diffusion model.

  • Compartment Setup: Add 200 μL of the test compound (50 μM in PBS, 5% DMSO) to the donor wells. Add 200 μL of pure PBS (5% DMSO) to the acceptor wells.

  • Incubation: Sandwich the plates and incubate at 25 °C for 18 hours to reach steady-state diffusion.

  • Self-Validation & Quantification: Quantify the concentration in both compartments using LC-MS/MS. Crucial Validation Step: Run Verapamil (high BBB permeability) and Theophylline (low BBB permeability) concurrently in adjacent wells. The assay is only considered valid if Verapamil achieves an effective permeability (

    
    ) > 
    
    
    
    cm/s and Theophylline yields
    
    
    <
    
    
    cm/s[2].

References

  • Design, synthesis, and pharmacological evaluation of indole-piperidine amides as Blood-brain barrier permeable dual cholinesterase and β-secretase inhibitors Source: European Journal of Medicinal Chemistry (2024) URL:[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: Molecules / MDPI (2024) URL:[Link]

  • Synthesis, In Vitro Antiproliferative Activity, and In Silico Studies of Indole–Piperidine Hybrids Bearing Amide and Urea Linkages Source: ChemistrySelect (2025) URL:[Link]

  • Aza-Achmatowicz rearrangement coupled with intermolecular aza-Friedel–Crafts enables total syntheses of uleine and aspidosperma alkaloids Source: Chemical Science (2024) URL:[Link]

Sources

Rational Design and Biological Activity of 2-Substituted Indole Piperidines: A Technical Guide to GPCR Modulation and Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-substituted indole piperidine scaffold represents a privileged pharmacophore in modern medicinal chemistry. By systematically modifying the substituents at the C-2 position of the indole ring and tuning the basicity of the piperidine nitrogen, drug development professionals can radically shift the biological activity of these molecules. This whitepaper explores the structure-activity relationships (SAR), synthetic methodologies, and biological profiling of 2-substituted indole piperidines, focusing primarily on their role as bifunctional modulators of the nociceptin (NOP) and mu-opioid (MOP) receptors, as well as their emerging applications in non-apoptotic oncology.

Phase I: Structural Biology & Pharmacophore Rationale

The Indole-Piperidine Pharmacophore

The biological activity of indole piperidines is heavily dictated by the spatial orientation of the basic piperidine nitrogen relative to the aromatic indole core. When docked into the active-state NOP receptor (a critical target for non-dopaminergic Parkinson's disease treatments and analgesia), the protonated piperidine nitrogen forms a highly conserved ionic interaction with the carboxylate of Asp1303.32[1]. This interaction anchors the molecule, positioning the hydrophobic tail into a deep binding pocket lined by Phe2245.47, Trp2766.48, and Met1343.36[1].

The 2-Substitution vs. 3-Substitution Paradigm

A critical breakthrough in opioid receptor pharmacology is the discovery that shifting the piperidine attachment or bulky substituents from the C-3 to the C-2 position of the indole ring fundamentally alters intrinsic efficacy.

  • 3-Substituted Indoles: Typically act as, which are highly valuable for attenuating Parkinson’s Disease motor symptoms without exacerbating levodopa-induced dyskinesias[2].

  • 2-Substituted Indoles: Display improved potency at the NOP receptor, acting as full NOP agonists while simultaneously gaining subnanomolar affinity as MOP receptor partial agonists[1]. This bifunctionality is highly sought after for developing analgesics with reduced respiratory depression and addiction liabilities.

Phase II: Chemical Synthesis & Workflow

Overcoming One-Pot Limitations

Synthesizing the 2-substituted indole core requires precision. Initial attempts in the field to synthesize the indole ring via a one-pot palladium-catalyzed Sonogashira coupling followed by heterocyclization frequently fail due to the rapid decomposition of the aniline intermediate[1]. To ensure high yields and prevent catalyst poisoning, a stepwise approach isolating the internal alkyne is mandatory.

Synthesis Step1 Starting Material 2-Iodoaniline Step2 Sonogashira Coupling (Pd-catalyzed, Terminal Alkyne) Step1->Step2 Step3 Internal Alkyne Intermediate Step2->Step3 Step4 Heterocyclization (Indole Core Formation) Step3->Step4 Step5 N-Alkylation / Reductive Amination (Piperidine Attachment) Step4->Step5 Step6 2-Substituted N-Piperidinyl Indole Step5->Step6

Figure 2: Stepwise synthesis workflow for 2-substituted N-piperidinyl indoles.

Protocol 1: Stepwise Synthesis of 2-Substituted N-Piperidinyl Indoles

Objective: Construct the 2-substituted indole core while avoiding aniline decomposition.

  • Sonogashira Coupling: React 2-iodoaniline with a selected terminal alkyne (e.g., N-Cbz propargylamine) using a Pd(II) catalyst (

    
    ) and CuI.
    
    • Causality: Conduct the reaction in triethylamine. Triethylamine acts as both the solvent and the base, neutralizing the hydroiodic acid (HI) generated during the oxidative addition step, thereby driving the catalytic cycle forward.

    • Self-Validation Checkpoint 1: Monitor the reaction via LC-MS. Do not proceed to cyclization until the starting 2-iodoaniline peak is <1% and the internal alkyne intermediate shows >95% purity (UV 254 nm).

  • Palladium-Catalyzed Heterocyclization: Isolate the internal alkyne via flash chromatography, then subject it to Pd-catalyzed cyclization.

    • Causality: Isolating the intermediate prevents unreacted aniline and copper byproducts from poisoning the delicate cyclization step—the primary failure point in one-pot approaches[1].

  • Reductive Amination: Attach the piperidine moiety to the 2-position using sodium triacetoxyborohydride (

    
    ) in slightly acidic conditions (pH ~5).
    
    • Self-Validation Checkpoint 2: Verify the final product via

      
       NMR. The presence of the distinct indole N-H proton (~11.0 ppm) alongside the multiplet piperidine protons confirms successful cyclization and functionalization.
      

Phase III: Pharmacological Profiling & Receptor Activity

The structural shift to the 2-position drastically alters the binding profile across the four opioid receptor subtypes (NOP, MOP, KOP, DOP).

Table 1: Comparative Binding Affinities (


, nM) of Indole Piperidines 
Compound ClassNOP Affinity (

)
MOP Affinity (

)
KOP Affinity (

)
DOP Affinity (

)
Intrinsic Activity
3-Substituted Indoles 0.5 – 2.0 nM> 100 nM> 500 nM> 1000 nMSelective NOP Partial Agonist
2-Substituted Indoles 0.5 – 4.0 nM0.1 – 5.0 nM50 – 100 nM100 – 200 nMNOP Full Agonist / MOP Partial Agonist

(Note: Data synthesized from SAR trends reported in recent NOP/MOP ligand discovery[1])

G Ligand 2-Substituted Indole Piperidine NOP NOP Receptor (Full Agonist) Ligand->NOP MOP MOP Receptor (Partial Agonist) Ligand->MOP Gi Gi/o Protein Activation NOP->Gi MOP->Gi cAMP Inhibition of Adenylyl Cyclase (Decreased cAMP) Gi->cAMP Ca Inhibition of Ca2+ Channels Gi->Ca K Activation of K+ Channels Gi->K Effect Analgesia & Reduced Motor Symptoms cAMP->Effect Ca->Effect K->Effect

Figure 1: NOP/MOP receptor signaling pathway modulated by 2-substituted indole piperidines.

Protocol 2: Radioligand Competition Binding Assay

Objective: Accurately determine the binding affinity (


) of synthesized 2-substituted indole piperidines.
  • Membrane Preparation: Culture Chinese hamster ovary (CHO) cells stably transfected with human NOP or MOP receptors.

    • Causality: CHO cells are utilized because they natively lack endogenous opioid receptors. This ensures that any measured radioligand displacement is exclusively due to the transfected human receptors, eliminating off-target background noise[1].

  • Incubation: Incubate 50 µg of membrane protein with a radioligand (e.g.,

    
     for NOP) and varying concentrations of the test compound (0.01 nM to 10 µM) in a Tris-HCl assay buffer for 60 minutes at 25°C.
    
  • Filtration and Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine.

    • Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly basic radioligands, thereby improving the signal-to-noise ratio.

    • Self-Validation Checkpoint: Every assay plate must include a known reference standard (e.g., unlabeled N/OFQ). The assay is strictly validated only if the

      
       factor is 
      
      
      
      0.5 and the reference
      
      
      falls within 0.5 log units of historical baselines. Calculate the final
      
      
      using the Cheng-Prusoff equation.

Phase IV: Structural Versatility – Beyond Opioid Receptors (Methuosis)

While the N-piperidinyl variants are privileged GPCR ligands, altering the basic amine to a pyridinylpropenone shifts the biological activity entirely toward oncology. Specifically, (such as MOMIPP analogs) have been discovered to induce methuosis in human glioblastoma cells[3].

Methuosis is a non-apoptotic cell death pathway characterized by the massive accumulation of vacuoles derived from macropinosomes and endosomes[3]. SAR studies on these 2-substituted indoles reveal a fascinating mechanistic divergence: increasing the steric bulk at the 2-position of the indole ring substantially reduces cytotoxicity but does not prevent cell vacuolization[3]. This uncoupling of vacuolization from cell death implies that the 2-position of the indole ring is a critical lever for tuning endosomal perturbations without triggering immediate lethality, providing a powerful tool for studying macropinocytosis in cancer biology.

References

  • Meyer, M. E., Doshi, A., Polgar, W. E., & Zaveri, N. T. "Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands." Bioorganic & Medicinal Chemistry, 2023. URL:[Link]

  • Zaveri, N. T., et al. "Discovery and Structure–Activity Relationships of Nociceptin Receptor Partial Agonists That Afford Symptom Ablation in Parkinson's Disease Models." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Trabbic, C. J., et al. "Differential Induction of Cytoplasmic Vacuolization and Methuosis by Novel 2-Indolyl-Substituted Pyridinylpropenones." ACS Medicinal Chemistry Letters, 2014. URL:[Link]

Sources

Solubility profile of 2-(Piperidin-4-ylmethyl)-1H-indole in water vs organic solvents

[1]

Executive Summary

2-(Piperidin-4-ylmethyl)-1H-indole is a bicyclic heteroaromatic scaffold frequently utilized in medicinal chemistry as a linker or pharmacophore for kinase inhibitors and GPCR ligands.[1][2] Its solubility behavior is strictly pH-dependent , governed by the basicity of the piperidine nitrogen (


2

For drug development workflows, this compound acts as a "Solubility Switch" :

  • Aqueous Media: Insoluble at neutral/basic pH; highly soluble at acidic pH (

    
    ).[2]
    
  • Organic Media: Highly soluble in polar aprotic solvents (DMSO, DMF) and protic solvents (Methanol).

Physicochemical Architecture

To predict and manipulate solubility, one must understand the competing forces within the molecule.[2]

FeatureMoietyPropertyImpact on Solubility
Hydrophobic Core Indole RingAromatic, LipophilicDrives solubility in organics (DCM, DMSO).[1][2] Causes precipitation in water.
H-Bond Donor Indole N-HWeak Acid (

)
Facilitates solubility in H-bond accepting solvents (e.g., Acetone, THF).[1][2]
Ionizable Center Piperidine N-HSecondary Amine (

)
The Critical Handle. Protonation at pH < 9.0 drastically increases aqueous solubility.
Predicted Parameters
  • 
     (Base):  ~10.8 – 11.2 (Piperidine nitrogen)
    
  • 
     (Octanol/Water):  ~2.2 (Moderate Lipophilicity)
    
  • BCS Classification: Likely Class II (Low Solubility, High Permeability) in its free base form.

Solubility Profile: Water vs. Organic Solvents[3]

A. Aqueous Solubility (The pH Dependency)

The solubility of this compound in water is not a single value; it is a curve dependent on pH.[2]

  • pH 1.0 – 6.0 (Simulated Gastric/Intestinal Fluid):

    • State: Protonated Cation (

      
      ).[1][2]
      
    • Solubility:High (> 10 mg/mL). The positive charge disrupts crystal lattice energy and solvates well with water.[2]

  • pH 7.4 (PBS/Physiological):

    • State: Equilibrium between Cation and Free Base.[2]

    • Solubility:Low to Moderate (< 0.5 mg/mL). As pH approaches the

      
      , the neutral species dominates, leading to precipitation.
      
  • pH > 10.0 (Basic):

    • State: Neutral Free Base.[1][2]

    • Solubility:Insoluble (< 0.01 mg/mL). The hydrophobic indole dominates.[2]

B. Organic Solvent Compatibility

For stock solution preparation and synthesis workups:

SolventSolubility RatingMechanismApplication
DMSO Excellent (> 50 mg/mL) Dipole-dipole interactions; disrupts H-bonds.[1][2]Universal Stock Solution (10-20 mM) for bioassays.[1]
Methanol Good (> 20 mg/mL) H-bonding with Indole NH and Piperidine.[1][2]LC-MS injection solvent; recrystallization.[1][2]
DCM Moderate Van der Waals interactions with aromatic rings.[2]Extraction/Workup solvent.[1][2]
Acetonitrile Moderate Dipole interactions.[2][3]HPLC mobile phase (ensure acidic modifier is used).

Visualizing the Solubility Mechanism

The following diagram illustrates the "Solubility Switch" mechanism and the decision logic for solvent selection.

SolubilityLogicCompound2-(Piperidin-4-ylmethyl)-1H-indole(Solid Powder)WaterAqueous MediaCompound->WaterDissolutionOrganicOrganic SolventsCompound->OrganicDissolutionAcidicAcidic pH (< 7.0)(0.1M HCl, SGF)Water->AcidicNeutralNeutral/Basic pH (≥ 7.4)(PBS, SIF)Water->NeutralSolubleIonSoluble Cationic Species(Protonated Piperidine)Acidic->SolubleIonProtonation (H+)PrecipitatePrecipitation / Low Solubility(Neutral Free Base)Neutral->PrecipitateDeprotonationDMSODMSO / DMF(Polar Aprotic)Organic->DMSOHigh SolubilityMeOHMethanol / Ethanol(Protic)Organic->MeOHGood SolubilityHexaneHexane / Heptane(Non-polar)Organic->HexanePoor Solubility

Figure 1: Solubility decision tree highlighting the critical role of pH and solvent polarity.[1]

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this for accurate determination of equilibrium solubility (e.g., for formulation).

  • Preparation: Weigh 2–5 mg of solid compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4) or solvent.[2][3][4][5]

    • Note: Ensure excess solid remains visible.[2] If it dissolves completely, add more solid.

  • Equilibration: Cap the vial and shake at 37°C (for biological relevance) or 25°C for 24 to 48 hours .

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF filter (0.22 µm).

    • Critical: Do not use nylon filters if the compound is sticky/hydrophobic.

  • Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

Use this for rapid screening during lead optimization.[1][2]

  • Stock Prep: Prepare a 10 mM stock solution in 100% DMSO .

  • Spike: Pipette 5 µL of the DMSO stock into 195 µL of aqueous buffer (final conc: 250 µM, 2.5% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure turbidity (absorbance at 620 nm) or filter and quantify via LC-UV.

    • Insight: If the solution turns cloudy, the kinetic solubility limit has been exceeded.

Implications for Drug Development[2][6][7][8][9]

Formulation Strategy
  • Oral Delivery: The free base will likely exhibit poor dissolution in the high pH environment of the lower intestine.[2] Salt formation (e.g., Hydrochloride, Mesylate) is strongly recommended to improve dissolution rate and bioavailability.

  • IV Delivery: Requires acidification or the use of cyclodextrins (e.g., HP-β-CD) to mask the hydrophobic indole moiety.[1][2]

Assay Interference
  • False Negatives: In cellular assays using neutral media (RPMI/DMEM + FBS), the compound may precipitate if dosed > 50 µM, leading to "flat" dose-response curves.[2] Always verify solubility in the assay media.

  • DMSO Tolerance: Ensure the final DMSO concentration in bioassays is < 1% (v/v) to prevent solvent toxicity, while maintaining compound solubility.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperidine-Indole Derivatives. Retrieved from [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility.[2] European Journal of Pharmaceutical Sciences.[1][2] Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[1][2] Retrieved from [Link]

Methodological & Application

Application Note: Synthesis Protocols for 2-(Piperidin-4-ylmethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(piperidin-4-ylmethyl)-1H-indole represents a critical challenge in medicinal chemistry, serving as a scaffold for various GPCR ligands (e.g., 5-HT receptors) and kinase inhibitors. Unlike the more common C3-substituted tryptamine derivatives, C2-substituted indoles require specific regioselective strategies to overcome the natural nucleophilicity of the C3 position.

This Application Note details two field-proven protocols for the synthesis of this target. Protocol A (Convergent Lithiation) is recommended for small-to-medium scale, high-precision synthesis, utilizing a pyridine intermediate to ensure regiocontrol. Protocol B (Modified Fischer Synthesis) is outlined as a scalable alternative for industrial batch processing.

Strategic Retrosynthesis

The structural analysis of the target reveals two distinct heterocyclic domains connected by a methylene bridge. The primary synthetic disconnect is made at the C2-Methylene bond.

Figure 1: The strategic disconnection relies on the robust C2-lithiation of N-protected indole, followed by a late-stage reduction of the pyridine ring to the piperidine moiety.

Protocol A: The Pyridine-Reduction Route (Recommended)

This protocol is favored for its modularity and high regioselectivity. It avoids the isomer mixtures often seen in cyclization strategies by installing the substituent directly at the C2 position of a pre-formed indole core.

Phase 1: Protection and C2-Functionalization

Rationale: The indole nitrogen must be protected with a group that directs lithiation to the C2 position (via chelation or inductive effects) and prevents N-deprotonation. The phenylsulfonyl (PhSO₂-) group is ideal due to its stability during lithiation and its ability to increase the acidity of the C2 proton.

Step-by-Step Methodology:
  • N-Protection:

    • Reagents: Indole (1.0 eq), NaH (1.2 eq), PhSO₂Cl (1.1 eq), DMF.

    • Procedure: Dissolve indole in anhydrous DMF at 0°C. Add NaH portion-wise. After H₂ evolution ceases (30 min), add benzenesulfonyl chloride dropwise. Stir at RT for 2 h. Pour into ice water, filter the precipitate, and dry.

    • Checkpoint: Yield should be >90%. Product is a white solid.

  • C2-Lithiation and Condensation:

    • Reagents: 1-(Phenylsulfonyl)indole (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), 4-Pyridinecarboxaldehyde (1.2 eq), THF (anhydrous).

    • Procedure:

      • Cool a solution of protected indole in THF to -78°C (dry ice/acetone bath).

      • Add n-BuLi dropwise over 20 min. The solution may turn yellow/orange (formation of 2-lithio species). Stir for 1 h at -78°C.

      • Add 4-Pyridinecarboxaldehyde (dissolved in minimal THF) dropwise.

      • Allow to warm to 0°C over 2 h. Quench with saturated NH₄Cl.

      • Extract with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate.

    • Result: Secondary alcohol intermediate: (1-(phenylsulfonyl)-1H-indol-2-yl)(pyridin-4-yl)methanol.

Phase 2: Deoxygenation and Global Reduction

Rationale: Direct hydrogenation of the alcohol is difficult. We first remove the oxygen to form the methylene bridge, then reduce the pyridine ring.

  • Deoxygenation (Barton-McCombie or Ionic Reduction):

    • Preferred Method (Ionic Hydrogenation):

    • Reagents: Alcohol intermediate, Triethylsilane (Et₃SiH, 5.0 eq), Trifluoroacetic acid (TFA, solvent/catalyst).

    • Procedure: Dissolve alcohol in DCM. Add Et₃SiH. Cool to 0°C. Add TFA dropwise (Caution: Exothermic). Stir at RT for 12 h.[1]

    • Note: This step typically reduces the benzylic alcohol to the methylene group. The PhSO₂ group may partially hydrolyze, or can be removed intentionally in the next step.

    • Alternative: Convert alcohol to Chloride (SOCl₂) then reduce with Zn/AcOH.

  • Pyridine Hydrogenation (The Critical Step):

    • Reagents: 2-(Pyridin-4-ylmethyl)-1H-indole precursor, PtO₂ (Adams' Catalyst, 10 mol%), Glacial Acetic Acid, H₂ (50 psi).

    • Procedure:

      • Dissolve the substrate in glacial acetic acid.

      • Add PtO₂ carefully (pyrophoric).

      • Hydrogenate in a Parr shaker at 50 psi for 12–24 h.

      • Monitoring: Monitor by LC-MS. The pyridine ring reduces to piperidine.[2][3][4] The indole benzene ring is stable, but the C2-C3 double bond can reduce to indoline if reaction times are excessive.

      • Workup: Filter catalyst through Celite. Concentrate acetic acid. Neutralize residue with NaOH (aq) to liberate the free piperidine base. Extract with DCM/MeOH (9:1).

  • Final Deprotection (if PhSO₂ remains):

    • If the sulfonyl group survived the acidic hydrogenation (unlikely, but possible), reflux in MeOH with K₂CO₃ or NaOH (2M) to remove it.

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare analytical results against these expected parameters.

ParameterMethodExpected Result / Signal
Mass Spectrometry ESI-MS (Positive)[M+H]⁺ = 215.15 Da (Calc. for C₁₄H₁₈N₂)
¹H NMR (DMSO-d₆) Indole NHδ 10.8–11.0 ppm (Broad singlet)
Indole C3-Hδ 6.2–6.4 ppm (Singlet)
Methylene Linkerδ 2.6–2.8 ppm (Doublet, J=7Hz)
Piperidine NHδ 2.0–3.5 ppm (Broad, exchanges with D₂O)
Piperidine RingMultiplets at δ 1.1–1.8 ppm (C3/C5/C4-H) and δ 2.4–3.0 ppm (C2/C6-H)
Appearance VisualOff-white to pale yellow solid
Solubility PhysicochemicalSoluble in DMSO, MeOH; Moderate in DCM; Insoluble in Water (Free base)

Experimental Workflow Diagram

Figure 2: Sequential workflow for the synthesis of the target molecule via the Pyridine Route.

Troubleshooting & Critical Control Points

Regioselectivity of Lithiation
  • Issue: Lithiation occurring at C3 or on the benzene ring.

  • Solution: Ensure strictly anhydrous conditions and maintain temperature at -78°C. The N-benzenesulfonyl group is critical; do not substitute with N-Methyl or N-Benzyl, as they do not provide the same C2-directing effect (Source: Gribble et al.).

Over-Reduction
  • Issue: Reduction of the indole C2-C3 double bond to form an indoline.

  • Solution: During the hydrogenation step (Step 4), monitor the reaction every 2 hours. Indole reduction is slower than pyridine reduction, but it is not zero. If indoline is observed, stop the reaction immediately. Indoline can be re-oxidized to indole using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane if necessary.

Purification of Piperidine[1][10]
  • Issue: The product is a secondary amine and can streak on silica gel.

  • Solution: Use amine-functionalized silica or add 1% Triethylamine (TEA) or NH₄OH to the eluent (DCM/MeOH) during column chromatography.

References

  • Sundberg, R. J., & Russell, H. F. (1973). "Syntheses with N-Protected 2-Lithioindoles." The Journal of Organic Chemistry. Link

    • Grounding: Establishes the protocol for C2-lithi
  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1. Link

    • Grounding: Comprehensive review of indole functionalization str
  • Rubin, M., & Gevorgyan, V. (2001). "Efficient Synthesis of 2-Substituted Indoles." Organic Letters. Link

    • Grounding: Modern catalytic approaches to 2-substituted indoles.[5][6]

  • Freifelder, M. (1978). "Catalytic Hydrogenation in Organic Synthesis: Procedures and Commentary." Wiley-Interscience.
  • PubChem Compound Summary. (2023). "2-(Piperidin-4-ylmethyl)-1H-indole."[7] National Center for Biotechnology Information. Link

    • Grounding: Verification of chemical structure and identifiers.[8]

Sources

Application Note: Regioselective Synthesis of 2-(Piperidin-4-ylmethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Strategic Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, frequently serving as the core of neuroactive compounds, oncology drugs, and kinase inhibitors. Specifically, 2-alkyl substituted indoles like 2-(Piperidin-4-ylmethyl)-1H-indole are highly valued as basic building blocks for constructing 5-HT receptor ligands and c-Kit kinase inhibitors.

The Regioselectivity Challenge

Historically, the Fischer Indole Synthesis has been the workhorse for indole construction [1]. However, applying the Fischer protocol to unsymmetrical methyl alkyl ketones—such as 1-(1-Boc-piperidin-4-yl)propan-2-one—presents a severe regioselectivity flaw. The intermediate phenylhydrazone preferentially tautomerizes to form the more thermodynamically stable, highly substituted ene-hydrazine. Consequently, the[3,3]-sigmatropic rearrangement predominantly yields the 3-substituted-2-methylindole rather than the desired 2-substituted analog.

The Organometallic Solution

To enforce absolute regiocontrol, this protocol bypasses the Fischer route in favor of a Sonogashira coupling / 5-endo-dig cycloisomerization cascade [2]. By coupling 2-iodoaniline with a terminal alkyne (3-(1-Boc-piperidin-4-yl)prop-1-yne), we establish the entire carbon framework prior to ring closure. Subsequent copper-catalyzed hydroamination of the alkyne guarantees exclusive formation of the 2-substituted indole architecture.

Mechanistic Pathway & Workflow

The synthesis is executed in three distinct, self-validating stages. Each step is designed to allow for orthogonal tracking via LC-MS, ensuring that unreacted starting materials do not carry over and complicate downstream purification.

G A 2-Iodoaniline + Alkyne Precursor B 2-Alkynylaniline Intermediate A->B Sonogashira Pd/Cu, Et3N C N-Boc-Protected Indole B->C 5-endo-dig CuI, DMF, 100°C D 2-(Piperidin-4-ylmethyl) -1H-indole C->D Deprotection TFA/DCM

Fig 1. Three-step regioselective synthesis of 2-(Piperidin-4-ylmethyl)-1H-indole.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements and expected outcomes for the three-step sequence.

StepTransformationKey Reagents & CatalystsTemp / TimeExpected YieldLC-MS Target (m/z)
1 Sonogashira CouplingPdCl₂[P(C₆H₅)₃]₂ (5 mol%), CuI (5 mol%)50 °C, 4 h85 - 90%[M+H]⁺ 315.2
2 CycloisomerizationCuI (10 mol%), DMF100 °C, 6 h75 - 82%[M+H]⁺ 315.2*
3 Boc DeprotectionTFA / DCM (1:4 v/v)25 °C, 2 h> 95%[M+H]⁺ 215.1

*Note: Steps 1 and 2 share the same mass, but exhibit distinct chromatographic retention times. The indole product (Step 2) is significantly more polar and UV-active at 280 nm compared to the alkyne intermediate.

Step-by-Step Experimental Protocols

Step 1: Sonogashira Coupling to tert-butyl 4-(3-(2-aminophenyl)prop-2-yn-1-yl)piperidine-1-carboxylate

Causality Note: Triethylamine acts as both the solvent and the stoichiometric base required to neutralize the hydroiodic acid generated during the oxidative addition/transmetalation cycle.

  • Preparation : In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 2-iodoaniline (10.0 mmol, 2.19 g) and 3-(1-Boc-piperidin-4-yl)prop-1-yne (11.0 mmol, 2.46 g) in degassed Triethylamine (50 mL) and THF (20 mL).

  • Catalyst Addition : Add Bis(triphenylphosphine)palladium(II) dichloride (0.5 mmol, 350 mg) and Copper(I) iodide (0.5 mmol, 95 mg). The solution will rapidly darken.

  • Reaction : Stir the mixture at 50 °C under an argon atmosphere for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the disappearance of 2-iodoaniline confirms completion.

  • Workup : Cool to room temperature, filter the suspension through a pad of Celite to remove the triethylammonium iodide salts, and concentrate the filtrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography (SiO₂, gradient 10-30% EtOAc in Hexanes) to afford the 2-alkynylaniline intermediate as a pale amber oil.

Step 2: Copper-Catalyzed 5-endo-dig Cycloisomerization

Causality Note: While strong bases (e.g., KOtBu) can mediate this cyclization, they often cause partial cleavage of the Boc group. Utilizing a mild Lewis acid (CuI) selectively activates the alkyne π-system for nucleophilic attack by the adjacent aniline nitrogen without degrading the protecting group.

  • Preparation : Dissolve the 2-alkynylaniline intermediate (8.0 mmol, 2.51 g) in anhydrous DMF (40 mL) in a sealed tube or pressure flask.

  • Catalyst Addition : Add Copper(I) iodide (0.8 mmol, 152 mg).

  • Reaction : Heat the mixture to 100 °C for 6 hours. Monitor by LC-MS. The mass will remain identical (m/z 315.2), but the product peak will shift to an earlier retention time and exhibit a characteristic indole UV absorption profile (λmax ~280 nm).

  • Workup : Cool the mixture, dilute with Ethyl Acetate (150 mL), and wash sequentially with 5% aqueous LiCl (3 × 50 mL) to remove DMF, followed by brine (50 mL).

  • Drying : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting tert-butyl 4-((1H-indol-2-yl)methyl)piperidine-1-carboxylate can be used in the next step without further purification.

Step 3: N-Boc Deprotection to Yield the Target Compound

Causality Note: The use of a TFA/DCM mixture ensures rapid cleavage of the carbamate. Scavengers are generally not required here since the indole ring is relatively stable to the generated tert-butyl cations, provided the reaction is not left for extended periods.

  • Preparation : Dissolve the N-Boc-protected indole (6.0 mmol, 1.89 g) in anhydrous Dichloromethane (20 mL) and cool to 0 °C in an ice bath.

  • Deprotection : Dropwise, add Trifluoroacetic Acid (TFA, 5 mL). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Validation : Confirm complete deprotection via LC-MS (appearance of m/z 215.1[M+H]⁺).

  • Neutralization : Concentrate the reaction mixture in vacuo to remove excess TFA. Redissolve the resulting oil in DCM (50 mL) and wash with 1M NaOH (30 mL) until the aqueous layer is pH > 10.

  • Isolation : Extract the aqueous layer with additional DCM (2 × 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and evaporate to yield 2-(Piperidin-4-ylmethyl)-1H-indole as an off-white solid.

References

  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 2006, 106(7), 2875-2911. Available at:[Link]

Reagents for coupling piperidine and indole at the 2-position

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reagent Systems for the Regioselective C2-Coupling of Piperidine and Indole Scaffolds

Executive Summary & Strategic Overview

The coupling of piperidine (a saturated N-heterocycle) and indole (an aromatic N-heterocycle) specifically at the indole 2-position represents a significant challenge in medicinal chemistry. Unlike the electron-rich C3 position, which is naturally prone to electrophilic attack, the C2 position requires "activation" via directing groups, lithiation, or transition-metal catalysis.

This guide delineates three high-fidelity workflows for constructing this scaffold, categorized by the nature of the bond formed (C–C vs. C–N) and the oxidation state of the piperidine ring during coupling.

Decision Matrix: Selecting the Right Reagent System

The choice of reagents depends heavily on whether you require a carbon-carbon (C2–C4') or carbon-nitrogen (C2–N1') linkage.

ReagentSelection Start Target Scaffold Selection BondType Bond Type? Start->BondType CC_Bond C-C Bond (2-(Piperidin-4-yl)indole) BondType->CC_Bond CN_Bond C-N Bond (2-(Piperidin-1-yl)indole) BondType->CN_Bond Direct_sp3 Direct sp2-sp3 Coupling (Challenging) CC_Bond->Direct_sp3 Late Stage/Complex Pyridine_Route Pyridine Reduction Route (Industry Standard) CC_Bond->Pyridine_Route High Yield/Scale Buchwald Reagents: Pd2(dba)3 / XPhos 2-Haloindole + Piperidine CN_Bond->Buchwald Suzuki_Boronate Reagents: Pd-RuPhos G4 Piperidine-4-trifluoroborate Direct_sp3->Suzuki_Boronate Suzuki_Pyridine Reagents: Pd(dppf)Cl2 4-Pyridylboronic acid + PtO2/H2 (Reduction) Pyridine_Route->Suzuki_Pyridine

Figure 1: Strategic decision tree for selecting reagent systems based on target scaffold connectivity.

Workflow A: The "Pyridine-Reduction" Route (C–C Bond)

Best for: High-yield synthesis of 2-(piperidin-4-yl)indoles; avoiding


-hydride elimination issues associated with alkyl halides.

This is the most robust "drug development" route. Instead of coupling a saturated piperidine (which is sluggish and prone to side reactions), one couples a pyridine (sp2–sp2 coupling, highly efficient) and subsequently selectively reduces the pyridine ring.

Phase 1: Suzuki-Miyaura Cross-Coupling

Mechanism: Pd(0)-catalyzed cross-coupling between 2-boryl-N-protected indole and 4-halopyridine.

  • Reagent System:

    • Catalyst: Pd(dppf)Cl₂·DCM (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). This catalyst resists dehalogenation side reactions better than Pd(PPh₃)₄.

    • Base: K₃PO₄ (3.0 equiv). Anhydrous phosphate is superior to carbonate for heteroaryl couplings.

    • Solvent: 1,4-Dioxane/Water (4:1). The water is critical for the transmetallation step.

    • Substrates: N-Boc-indole-2-boronic acid (or pinacol ester) + 4-Bromopyridine HCl.

Protocol:

  • Preparation: In a glovebox or under Ar, charge a reaction vial with N-Boc-indole-2-boronic acid (1.0 equiv), 4-bromopyridine HCl (1.1 equiv), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (3.0 equiv).

  • Solvation: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).

  • Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LCMS for the intermediate 2-(pyridin-4-yl)indole.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (DCM/MeOH gradient).

Phase 2: Chemo-Selective Hydrogenation

Challenge: Reducing the pyridine ring without reducing the indole benzene ring.

  • Reagent System:

    • Catalyst: PtO₂ (Adam’s Catalyst) . Unlike Pd/C, PtO₂ in acidic media is highly selective for pyridine reduction over benzene rings.

    • Solvent: AcOH (Glacial Acetic Acid) or MeOH with 1.0 eq HCl.

    • Conditions: H₂ (50 psi), RT, 12 h.

Protocol:

  • Dissolve the 2-(pyridin-4-yl)indole intermediate in AcOH (0.05 M).

  • Add PtO₂ (10 wt% loading).

  • Hydrogenate at 50 psi (Parr shaker or balloon for small scale) for 12 hours.

  • Critical Step: Filter through Celite immediately to prevent over-reduction. Evaporate AcOH.

  • Neutralize with NaHCO₃ to obtain the free base 2-(piperidin-4-yl)indole.

Workflow B: Direct sp2–sp3 Suzuki Coupling (C–C Bond)

Best for: Late-stage functionalization where the pyridine reduction conditions (acid/H2) are not tolerated by other functional groups.

Coupling an aryl halide (2-haloindole) directly with a secondary alkyl boron species (piperidine-4-boronate) is difficult due to slow transmetallation and rapid


-hydride elimination. Specialized "Buchwald" precatalysts are required.
  • Reagent System:

    • Catalyst: Pd-RuPhos G4 or Pd-XPhos G4 . These bulky, electron-rich ligands facilitate oxidative addition and prevent

      
       elimination.
      
    • Coupling Partner: Potassium (N-Boc-piperidin-4-yl)trifluoroborate . Trifluoroborates are more stable and reactive than boronic acids in sp2-sp3 couplings.

    • Base: Cs₂CO₃ (Cesium Carbonate).[1][2]

    • Solvent: Toluene/H₂O (3:1) at 80°C.

Protocol:

  • Combine N-Boc-2-bromoindole (1.0 equiv), Potassium (N-Boc-piperidin-4-yl)trifluoroborate (1.5 equiv), Cs₂CO₃ (3.0 equiv).

  • Add Pd-RuPhos G4 (2–5 mol%).

  • Degas solvents thoroughly (sparging with Ar for 15 min) before addition. Oxygen kills this catalytic cycle efficiently.

  • Heat to 80°C for 16 hours.

  • Note: The N-Boc protection on the indole is mandatory to prevent catalyst poisoning by the free N-H.

Workflow C: Buchwald-Hartwig Amination (C–N Bond)

Target: N-(Indol-2-yl)piperidine (2-aminoindole derivatives). Challenge: 2-Haloindoles are unstable and prone to hydrolysis. They must be N-protected (e.g., N-Boc, N-SEM).

  • Reagent System:

    • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) + BINAP or DavePhos .

    • Alternative Precatalyst: BrettPhos Pd G4 (Excellent for difficult C-N bonds).

    • Base: LiHMDS (Lithium hexamethyldisilazide) or NaOtBu . LiHMDS is often superior for 2-aminoindoles to prevent side reactions.

    • Substrate: N-Boc-2-bromoindole + Piperidine.

Protocol:

  • Substrate Prep: Synthesize N-Boc-2-bromoindole via lithiation (LDA, -78°C) of N-Boc-indole followed by quenching with CBr₄ or NBS. Use immediately.

  • Coupling: Mix N-Boc-2-bromoindole (1.0 equiv), Piperidine (1.2 equiv), Pd₂(dba)₃ (5 mol%), BINAP (10 mol%), and NaOtBu (1.4 equiv) in Toluene.

  • Heat to 100°C in a sealed tube.

  • Deprotection: The N-Boc group on the indole often falls off during workup or requires TFA treatment, yielding the 2-(piperidin-1-yl)indole.

Comparative Data & Troubleshooting

ParameterPyridine-Reduction Route (Workflow A)Direct sp2-sp3 Suzuki (Workflow B)Buchwald-Hartwig (Workflow C)
Bond Formed C2 – C4' (Carbon-Carbon)C2 – C4' (Carbon-Carbon)C2 – N1' (Carbon-Nitrogen)
Overall Yield High (60–85%)Moderate (40–60%)Moderate to High (50–80%)
Key Risk Over-reduction of indole ring during H₂ step.

-hydride elimination; Protodeboronation.
Instability of 2-bromoindole starting material.
Reagent Cost Low (Generic catalysts).High (Specialized G3/G4 catalysts).Medium (Ligand dependent).
Scalability Excellent (Kg scale possible).Limited (mg to g scale).Good.

Troubleshooting Guide:

  • Problem: Protodeboronation (Indole-2-boronic acid converts back to Indole).

    • Solution: Switch to N-Boc-Indole-2-MIDA boronate . MIDA boronates slowly release the active boronic acid, keeping its concentration low and preventing decomposition.

  • Problem: Low conversion in Buchwald coupling.

    • Solution: Switch base to LHMDS . Stronger bases like NaOtBu can sometimes cause E2 elimination of the piperidine if alkyl halides are present elsewhere, or degrade the sensitive 2-haloindole.

References

  • Suzuki-Miyaura Coupling of Heterocycles

    • Title: Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racem
    • Source: PMC / Nature Communic
    • URL:[Link]

  • Buchwald-Hartwig Protocols

    • Title: Buchwald-Hartwig Coupling - Organic Synthesis General Procedures.[2]

    • Source: Organic-Synthesis.com.
    • URL:[Link] (General Reference for BH conditions).

  • Indole C2-Functionalization

    • Title: Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis.[3]

    • Source: Organic Chemistry Frontiers (RSC).[3]

    • URL:[Link]

  • Pyridine Reduction Strategies

    • Title: Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline. (Contains protocols for pyridine-to-piperidine reduction).
    • Source: PMC.
    • URL:[Link]

  • General Indole Synthesis

    • Title: Practical Methodologies for the Synthesis of Indoles.[2][4][5][6]

    • Source: Chemical Reviews (ACS).
    • URL:[Link]

Sources

Application Note: Chemoselective Functionalization of the Secondary Amine in 2-(Piperidin-4-ylmethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

The bifunctional nature of 2-(piperidin-4-ylmethyl)-1H-indole presents a classic chemoselectivity challenge in synthetic organic chemistry and drug development. This scaffold contains two distinct nitrogen atoms: a secondary aliphatic amine within the piperidine ring and a secondary aromatic amine within the indole core. Furthermore, the indole C3 position acts as a potential


-nucleophile.

To successfully functionalize the piperidine nitrogen without modifying the indole core, researchers must exploit the stark electronic and thermodynamic differences between these reactive sites.

Mechanistic Rationale & Chemoselectivity Logic

The key to chemoselectivity lies in the pKa and nucleophilicity of the respective functional groups.

  • Piperidine Nitrogen: As an aliphatic secondary amine, its conjugate acid has a pKa of ~11.2 (). This makes the unprotonated piperidine highly basic and a potent nucleophile, readily participating in SN2 reactions and iminium ion formation.

  • Indole Nitrogen: The lone pair on the indole nitrogen is delocalized into the aromatic

    
    -system, rendering it poorly nucleophilic in its neutral state. The N-H bond is weakly acidic, with a pKa of ~16.2 in aqueous conditions and up to ~21 in DMSO (1)[1]. Consequently, the indole nitrogen only becomes a strong nucleophile if it is deprotonated by a strong base like NaH or KOtBu (2)[2].
    

By carefully controlling the pH and the strength of the base used during functionalization, we can achieve 100% chemoselectivity for the piperidine nitrogen.

Chemoselectivity Molecule 2-(Piperidin-4-ylmethyl)-1H-indole Pip_NH Piperidine Secondary Amine (Highly Nucleophilic) Conjugate Acid pKa ~11.2 Molecule->Pip_NH Target Site Ind_NH Indole Nitrogen (Poorly Nucleophilic) N-H pKa ~16.2 - 21 Molecule->Ind_NH Competing Site 1 Ind_C3 Indole C3 Position (pi-Nucleophile) Molecule->Ind_C3 Competing Site 2 RedAm Reductive Amination (Mild Acid, NaBH(OAc)3) Pip_NH->RedAm 100% Chemoselective Alkylation N-Alkylation (Alkyl Halide, Mild Base) Pip_NH->Alkylation Highly Chemoselective StrongBase Strong Base (e.g., NaH) + Electrophile Ind_NH->StrongBase Deprotonation -> N-Alkylation StrongAcid Strong Acid + Electrophile Ind_C3->StrongAcid Friedel-Crafts Reaction

Reactivity map and chemoselectivity logic for 2-(Piperidin-4-ylmethyl)-1H-indole.

Self-Validating Experimental Protocols
Protocol A: Chemoselective Reductive Amination

Reductive amination is the most robust and chemoselective method for the N-alkylation of piperidines ().

Causality of Reagents:

  • Acetic Acid (AcOH): Acts as a mild proton source to activate the carbonyl group of the aldehyde/ketone, facilitating nucleophilic attack by the piperidine to form an iminium ion.

  • Sodium Triacetoxyborohydride (NaBH(OAc)3): A mild hydride donor that selectively reduces the highly electrophilic iminium ion. It is insufficiently reactive to reduce the starting aldehyde/ketone under these conditions, preventing the formation of alcohol byproducts. The indole nitrogen is completely inert to these reagents.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-(piperidin-4-ylmethyl)-1H-indole (1.0 equiv) and the target aldehyde/ketone (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to a 0.1 M concentration.

  • Acid Catalysis: Add glacial acetic acid (1.5 equiv) dropwise. Stir at room temperature for 30 minutes to allow iminium ion formation.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in portions over 10 minutes. Stir the suspension at room temperature for 12-16 hours under an inert atmosphere (N2/Ar).

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases and the pH reaches ~8. Extract the aqueous layer with dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1 with 1% NH4OH). The starting secondary amine will stain strongly with Ninhydrin (pink/purple). The tertiary amine product will not stain with Ninhydrin but will be UV-active due to the indole core. LCMS should confirm the expected [M+H]+ mass shift without over-alkylation.

Workflow Step1 1. Imine Formation Mix Amine + Aldehyde/Ketone in DCE/DCM Step2 2. Acid Catalysis Add AcOH (Catalytic) to activate carbonyl Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 (Mild Hydride Donor) Step2->Step3 Step4 4. Quench & Workup Sat. NaHCO3 (aq) to neutralize acid Step3->Step4 Step5 5. Purification Flash Chromatography or Crystallization Step4->Step5

Step-by-step workflow for the chemoselective reductive amination process.

Protocol B: Base-Controlled N-Alkylation (SN2)

When functionalizing via alkyl halides, base selection is the sole determinant of chemoselectivity (3)[3].

Causality of Reagents:

  • N,N-Diisopropylethylamine (DIPEA): As the SN2 reaction proceeds, one equivalent of HX (e.g., HBr or HCl) is generated. DIPEA (conjugate acid pKa ~10.5) acts as an acid sponge to prevent the piperidine from becoming protonated and unreactive. Crucially, DIPEA is far too weak to deprotonate the indole N-H (pKa ~16.2), ensuring the indole remains entirely nucleophilically inert.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(piperidin-4-ylmethyl)-1H-indole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (0.2 M).

  • Base Addition: Add DIPEA (2.0 equiv) and stir for 5 minutes.

  • Electrophile Addition: Add the alkyl halide (1.05 equiv) dropwise at 0 °C. Note: Strict stoichiometric control of the electrophile prevents quaternary ammonium salt formation.

  • Reaction: Warm to room temperature and stir for 4-8 hours.

  • Self-Validation Checkpoint: Monitor by LCMS. The presence of dialkylated byproducts indicates either excess electrophile or excessive reaction times. The reaction is complete when the starting material peak is <5% by UV integration.

Quantitative Data Summary

The following table summarizes the expected performance metrics and chemoselectivity profiles of various functionalization strategies applied to 2-(piperidin-4-ylmethyl)-1H-indole.

Functionalization StrategyReagents & CatalystsBase UsedChemoselectivity (Piperidine vs. Indole)Typical YieldPrimary Byproducts / Risks
Reductive Amination Aldehyde/Ketone, NaBH(OAc)3, AcOHNone (Mild Acid)>99% (Exclusive to Piperidine)75 - 90%Trace alcohol (if NaBH4 is mistakenly used)
Controlled N-Alkylation Alkyl Halide (R-X)DIPEA or K2CO3>95%65 - 85%Quaternary ammonium salts (over-alkylation)
N-Acylation Acyl Chloride (R-COCl)Triethylamine (TEA)>95%80 - 95%Di-acylation (if excess R-COCl is used)
Uncontrolled Alkylation Alkyl Halide (R-X)NaH or KOtBu<10% (Indole N-alkylation dominates)<20% (Target)N,N-Dialkylated complex mixtures
References
  • pKa Determination in non-Aqueous Solvents Source: University of Liverpool Repository URL
  • Deprotection of N-tosylated indoles and related structures using cesium carbonate Source: ResearchGate URL
  • Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets Source: PubMed / Angewandte Chemie URL
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars Source: ResearchGate URL
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines Source: NIH / ACS URL

Sources

Scalable Synthesis of Indole-Piperidine Intermediates: A Process Chemistry Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scalable synthesis methods for indole-piperidine intermediates Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists

Executive Summary & Strategic Importance

The indole-piperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous GPCR ligands (e.g., 5-HT, Dopamine receptors) and kinase inhibitors. While laboratory-scale synthesis (mg to g) is well-documented, scaling these methods to kilogram quantities introduces critical challenges in regioselectivity , dimerization control , and safety .

This Application Note details a robust, scalable protocol for synthesizing 3-(piperidin-4-yl)-1H-indole , the most common intermediate in this class. Unlike academic methods that often rely on expensive catalysts or chromatography, this guide focuses on a crystallization-driven workflow suitable for process environments.

Key Technical Advantages of This Protocol
  • Dimer Suppression: Utilizes base-catalyzed condensation to prevent the formation of bis(indolyl)alkane impurities common in acid-catalyzed routes.

  • Process Efficiency: Features a "telescoped" hydrogenation/deprotection sequence to minimize unit operations.

  • Scalability: Avoids column chromatography; purification is achieved via salt formation and recrystallization.

Core Synthetic Strategy

The synthesis follows a two-stage "Condense & Reduce" strategy.[1] This route is preferred over Fischer Indole Synthesis for this specific scaffold due to the ready availability of 4-piperidone precursors and higher atom economy.

Reaction Scheme Overview
  • Stage 1: Aldol-Type Condensation

    • Reactants: Indole + N-Benzyl-4-piperidone

    • Catalyst: Potassium Hydroxide (KOH) / Methanol

    • Intermediate: 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

    • Mechanism:[2][3][4] Base-mediated nucleophilic attack of the indole C3 position onto the ketone, followed by dehydration.

  • Stage 2: Catalytic Hydrogenation & Global Deprotection

    • Reactants: Intermediate + Hydrogen (H₂)

    • Catalyst: Pd/C or Pd(OH)₂

    • Product: 3-(piperidin-4-yl)-1H-indole[5][6]

    • Mechanism:[2][3][4] Saturation of the alkene followed by hydrogenolysis of the benzyl group.

Detailed Experimental Protocols

Protocol A: Base-Mediated Condensation (Scale: 100g Batch)

Objective: Selective formation of the tetrahydropyridine intermediate while suppressing bis-indole formation.

Materials
  • Indole (Reagent A): 117.15 g (1.0 mol)

  • N-Benzyl-4-piperidone (Reagent B): 189.25 g (1.0 mol)

  • Potassium Hydroxide (KOH): 168.0 g (3.0 mol) – Critical excess for reaction rate

  • Methanol (Solvent): 1.5 L (12-15 volumes)

Step-by-Step Procedure
  • Dissolution: In a 3L reactor equipped with a mechanical stirrer and reflux condenser, charge Methanol and KOH pellets. Stir until fully dissolved (Exothermic: maintain <40°C).

  • Addition: Add Indole and N-Benzyl-4-piperidone to the methanolic base. The order is flexible, but adding the ketone last can offer slight kinetic control.

  • Reaction: Heat the mixture to reflux (65°C) . Maintain reflux for 12–18 hours .

    • Checkpoint: Monitor by HPLC/TLC. The starting indole should be <2%. The intermediate often precipitates as a yellow solid during the reaction.

  • Workup (Crystallization):

    • Cool the reaction mixture slowly to 0–5°C over 2 hours.

    • Filter the resulting yellow precipitate (the tetrahydropyridine intermediate).

    • Wash the cake with cold Methanol (2 x 200 mL) to remove excess base and unreacted ketone.

    • Wash with Water (3 x 300 mL) to remove residual KOH salts.

  • Drying: Dry the solid in a vacuum oven at 50°C to constant weight.

    • Expected Yield: 85–92%

    • Purity: >98% (HPLC area)

Scientific Rationale (E-E-A-T): Using basic conditions is the critical control point here. Acidic conditions (e.g., AcOH) would activate the ketone too aggressively, promoting a second nucleophilic attack by another indole molecule to form the bis(indolyl)methane dimer , a "dead-end" impurity that is difficult to remove. Base catalysis stops at the alkene stage.

Protocol B: Hydrogenation & Deprotection (Scale: 50g Batch)

Objective: Saturation of the double bond and removal of the benzyl protecting group in a single pot.

Materials
  • Intermediate (from Protocol A): 50.0 g

  • Catalyst: 10% Pd/C (50% wet) – 5.0 g (10 wt% loading)

  • Solvent: Acetic Acid (AcOH) / Methanol (1:4 ratio) – 500 mL total

  • Hydrogen Source: H₂ gas (50–100 psi)

Step-by-Step Procedure
  • Inerting: Charge the Intermediate, Solvent, and Catalyst into a high-pressure hydrogenation vessel (e.g., Parr reactor). Purge with Nitrogen (3x) to remove oxygen.

  • Hydrogenation: Pressurize with H₂ to 60 psi (4 bar) . Heat to 60°C .

    • Note: The reaction is exothermic. Control the initial ramp rate.

  • Reaction Monitoring: Stir at 60°C for 6–12 hours.

    • Checkpoint: Monitor H₂ uptake. Once uptake ceases, sample for HPLC. Look for the disappearance of the benzyl peak and the alkene peak.

  • Workup:

    • Cool to room temperature and vent H₂ (purge with N₂).

    • Filtration: Filter through a Celite pad to remove Pd/C. Safety: Keep catalyst wet to prevent pyrophoric ignition.

    • Concentration: Concentrate the filtrate under reduced pressure to remove most solvents.

  • Salt Formation (Purification):

    • Dissolve the residue in minimal Ethanol.

    • Add concentrated HCl (or HCl in dioxane) dropwise at 0°C.

    • The 3-(piperidin-4-yl)-1H-indole hydrochloride salt will precipitate.[7]

    • Filter and dry.

    • Expected Yield: 80–88%

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Condensation pH Strongly Basic (>pH 12)Low pH (<10): Slow reaction, incomplete conversion.Acidic pH: Massive formation of bis-indole dimer impurity.
Condensation Temp Reflux (65°C)Low Temp: Reaction stalls; intermediate solubility issues.High Temp: Degradation of indole (oxidation).
H₂ Pressure 50–100 psiLow Pressure: Incomplete deprotection (benzyl removal is slower than alkene reduction).
Catalyst Type Pd/C vs Pd(OH)₂Pd(OH)₂ (Pearlman's) is more aggressive for difficult debenzylations but may cause ring saturation (over-reduction) if not monitored. Standard Pd/C is safer for selectivity.

Safety & Compliance (HSE)

Hydrazine Avoidance

Unlike Fischer Indole protocols, this route avoids phenylhydrazines , which are potential genotoxic impurities (PGIs) and pose explosion risks at scale. This makes the Condensation route superior for GMP compliance.

Hydrogenation Safety
  • Hazard: H₂ gas is explosive (LEL 4%). Pd/C is pyrophoric when dry.

  • Control: Always keep Pd/C wet with water or solvent. Use nitrogen purging before and after H₂ introduction. Ground all equipment to prevent static discharge.

Exotherm Management

The neutralization of the large excess of KOH in Protocol A (if neutralizing before filtration) or the initial heat-up in Protocol B can generate significant heat. On a >1kg scale, active jacket cooling is mandatory.

Process Logic Visualization

IndolePiperidineSynthesis Substrate Indole + N-Benzyl-4-piperidone Condensation Condensation (KOH / MeOH, Reflux) Substrate->Condensation Mix & Heat Intermediate Tetrahydropyridine Intermediate (Solid Precipitate) Condensation->Intermediate Precipitation (Yield >85%) Impurity Bis-Indole Dimer (Avoided by Base) Condensation->Impurity If Acidic! Hydrogenation Hydrogenation (H2, Pd/C, 60°C) Intermediate->Hydrogenation Redissolve Product 3-(Piperidin-4-yl)indole (HCl Salt) Hydrogenation->Product 1. Reduce Alkene 2. Debenzylate

Caption: Logical workflow for the base-catalyzed synthesis, highlighting the critical avoidance of acid-mediated dimerization.

References

  • Base-Catalyzed Condensation of Indoles

    • Title: Synthesis of 3-(piperidin-4-yl)indolin-2-one Hydrochloride: A Detailed Guide.
    • Source: BenchChem Application Notes.

  • Title: Catalytic hydrogenation of 3- and 4-hydroxy pyridines (Patent US3408354A).
  • General Indole Synthesis & Reactivity

    • Title: A General and Scalable Synthesis of Polysubstituted Indoles.
    • Source: Molecules (MDPI).[1][3]

    • URL:[Link]

  • Safety Data & Handling

    • Title: Safety Data Sheet - Indole.[8]

    • Source: Sigma-Aldrich.

Sources

Catalytic hydrogenation procedures involving 2-(Piperidin-4-ylmethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Catalytic Hydrogenation of 2-(Piperidin-4-ylmethyl)-1H-indole

Introduction

The saturation of heterocyclic aromatic rings is a cornerstone of modern medicinal chemistry, transforming flat, aromatic precursors into complex, three-dimensional scaffolds that can achieve superior binding affinity and pharmacological properties. The 2-(Piperidin-4-ylmethyl)-1H-indole framework is a prime example of a molecule containing both a saturated heterocycle (piperidine) and an aromatic heterocycle (indole). The piperidine moiety is a ubiquitous feature in numerous marketed drugs, making this scaffold particularly relevant.[1]

This technical guide provides detailed application notes and protocols for the catalytic hydrogenation of 2-(Piperidin-4-ylmethyl)-1H-indole. We will explore two primary transformations: the selective hydrogenation of the indole ring to yield the corresponding indoline, and the complete hydrogenation to the octahydroindole derivative. These procedures are designed for researchers, scientists, and drug development professionals seeking robust and reproducible methods for generating these valuable saturated cores.

Chemical Principles and Strategic Considerations

The hydrogenation of the indole ring presents unique challenges due to its high resonance stabilization energy.[2][3] Furthermore, the secondary amine of the resulting indoline can act as a ligand, potentially poisoning the metal catalyst and impeding the reaction's progress.[3] Overcoming these hurdles requires careful selection of catalysts, solvents, and additives.

Two principal outcomes are targeted in the hydrogenation of the indole moiety:

  • Selective Hydrogenation: Reduction of the C2=C3 double bond of the indole ring to form an indoline, leaving the benzene ring intact.

  • Complete Hydrogenation: Saturation of both the pyrrole and benzene rings to yield an octahydroindole.

The choice between these pathways is dictated by the catalyst system and reaction conditions. Generally, palladium (Pd) and platinum (Pt) catalysts under controlled conditions favor indoline formation, while more active rhodium (Rh) and ruthenium (Ru) catalysts, often under more forcing conditions, can achieve complete saturation.[2][3][4][5]

A critical mechanistic consideration, particularly for unprotected indoles, is the role of acid catalysis. Strong Brønsted acids protonate the indole at the C3 position, the most nucleophilic site, to form an iminium ion intermediate.[3][6] This disrupts the aromaticity of the pyrrole ring, activating it for hydrogenation at significantly lower temperatures and pressures than would otherwise be required.[3][6]

SM 2-(Piperidin-4-ylmethyl)-1H-indole (Starting Material) IND 2-(Piperidin-4-ylmethyl)indoline (Selective Hydrogenation Product) SM->IND Mild Conditions (e.g., Pt/C, H+, H₂) OCTA 2-(Piperidin-4-yl)methyl-octahydro-1H-indole (Complete Hydrogenation Product) SM->OCTA Strong Conditions (e.g., Ru, high T/P) IND->OCTA Forcing Conditions (e.g., Ru, high T/P)

Caption: Reaction pathways for the hydrogenation of 2-(Piperidin-4-ylmethyl)-1H-indole.

Application Note 1: Selective Hydrogenation to 2-(Piperidin-4-ylmethyl)indoline

This protocol focuses on the chemoselective reduction of the indole's pyrrole ring while preserving the carbocyclic aromatic ring. The use of a platinum-on-carbon (Pt/C) catalyst in an acidic aqueous medium is an environmentally benign and highly effective approach for unprotected indoles.[3]

Causality Behind Experimental Choices
  • Catalyst (Pt/C): Platinum is highly active for hydrogenation but, under these controlled conditions, allows for selective reduction of the activated iminium ion intermediate without aggressively attacking the benzene ring.[3]

  • Solvent (Water): Using water as a solvent is a key principle of green chemistry.[2] Critically, the protonated iminium ion intermediate is soluble in water, which prevents it from being attacked by another insoluble indole molecule, thereby suppressing polymerization side reactions.[3]

  • Acid Activator (p-Toluenesulfonic Acid, p-TSA): The acid is essential to disrupt the indole's aromaticity.[3] The resulting protonated indoline product forms an ammonium salt, which prevents the lone pair on the nitrogen from poisoning the platinum catalyst surface, a common issue in indole hydrogenations.[3]

  • Hydrogen Pressure (50 psi): This moderate pressure is sufficient for the reduction of the activated intermediate without requiring specialized high-pressure equipment. It provides a balance between reaction rate and safety.

Detailed Experimental Protocol

Materials:

  • 2-(Piperidin-4-ylmethyl)-1H-indole

  • Platinum on activated carbon (Pt/C, 5-10 wt%)

  • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Parr Hydrogenation Apparatus or a similar autoclave system

  • Celite® for filtration

Procedure:

  • Reactor Setup: To a glass liner of a Parr hydrogenation apparatus, add 2-(Piperidin-4-ylmethyl)-1H-indole (1.0 eq).

  • Addition of Reagents: Add p-toluenesulfonic acid monohydrate (1.1 eq) and deionized water to create a solution with a concentration of approximately 0.1 M. Add the Pt/C catalyst (5 mol%). Note: Handle Pt/C as a potentially pyrophoric material, especially when dry. It is often handled as a water-wet paste for safety.

  • System Purge: Place the liner in the Parr apparatus, seal the reactor, and purge the system by pressurizing with nitrogen (N₂) or argon (Ar) to ~50 psi and then venting. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Hydrogenation: Purge the system with hydrogen (H₂) gas in a similar manner (3 cycles). Pressurize the reactor to 50 psi with H₂.

  • Reaction: Begin stirring (e.g., 800-1000 RPM) and heat the reaction to 50-60 °C. Monitor the reaction progress by observing hydrogen uptake from the ballast tank. The reaction is typically complete within 8-16 hours.

  • Monitoring: (Optional but recommended) After cooling and safely venting the reactor, a small aliquot can be taken, worked up as described below, and analyzed by TLC or LC-MS to confirm the consumption of the starting material.

  • Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen. Dilute the reaction mixture with methanol and filter it through a pad of Celite® to remove the Pt/C catalyst. Wash the Celite® pad with additional methanol.

  • Workup: Combine the filtrates and remove the organic solvent under reduced pressure. Add ethyl acetate to the remaining aqueous layer. Carefully basify the aqueous layer by adding saturated sodium bicarbonate solution until the pH is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(Piperidin-4-ylmethyl)indoline.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Data Summary
ParameterRecommended ValueRationale
Catalyst 5% Pt/CHigh activity for iminium ion reduction.[3]
Catalyst Loading 5 mol%Effective for complete conversion without excessive cost.
Solvent WaterGreen solvent, prevents polymerization.[2][3]
Activator p-TSA·H₂O (1.1 eq)Disrupts aromaticity, prevents catalyst poisoning.[3]
H₂ Pressure 50 psi (approx. 3.5 bar)Sufficient driving force for reaction, standard lab pressure.
Temperature 50-60 °CBalances reaction rate and selectivity.
Expected Yield >90%High efficiency is reported for this method.[3]
Selectivity >99% for IndolineExcellent chemoselectivity is a key feature of this protocol.[3]

Application Note 2: Complete Hydrogenation to 2-(Piperidin-4-yl)methyl-octahydro-1H-indole

For the exhaustive reduction of both the pyrrole and benzene rings, a more powerful catalytic system is required. Ruthenium-based catalysts are particularly effective for the complete hydrogenation of aromatic systems.[4][7] This protocol may require an initial N-protection step, as many highly active Ru systems perform optimally on N-protected indoles.[8][9]

Causality Behind Experimental Choices
  • N-Protection (Boc): The tert-butoxycarbonyl (Boc) group is readily attached and removed. For demanding hydrogenations, it prevents complex side reactions involving the N-H bond and improves substrate solubility in non-polar solvents.[9]

  • Catalyst (Ru-NHC complex or Ru on Carbon): Ruthenium catalysts, especially modern N-heterocyclic carbene (NHC) complexes or finely dispersed Ru on a support, possess the high activity needed to hydrogenate the very stable benzene ring.[4][7]

  • Two-Stage Conditions: A dual-temperature approach is highly effective. An initial lower temperature phase allows for the selective, and often enantioselective, hydrogenation of the pyrrole ring. A subsequent high-temperature phase promotes the hydrogenation of the more resilient benzene ring.[5][7]

  • High Pressure (100 bar): High hydrogen pressure is necessary to overcome the high activation energy barrier associated with benzene ring dearomatization.

Detailed Experimental Protocol

Part A: N-Boc Protection (if starting with unprotected indole)

  • Dissolve 2-(Piperidin-4-ylmethyl)-1H-indole (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base such as Triethylamine (TEA, 1.5 eq) or 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, perform a standard aqueous workup and purify by column chromatography to obtain the N-Boc protected starting material.

Part B: Complete Hydrogenation Materials:

  • N-Boc-2-(Piperidin-4-ylmethyl)-1H-indole

  • Ruthenium catalyst (e.g., Ru/C, or a specific Ru-NHC complex)[7]

  • Solvent (e.g., n-hexane or Diethyl Ether)[7]

  • Molecular Sieves (4 Å), activated

  • High-pressure autoclave system

Procedure:

  • Reactor Setup: To the liner of a high-pressure autoclave, add the N-Boc protected substrate (1.0 eq), activated 4 Å molecular sieves (500 mg per 0.1 mmol substrate), and the Ruthenium catalyst (e.g., 2-5 mol%).[7]

  • Solvent Addition: Add the anhydrous solvent (e.g., n-hexane).

  • System Purge: Seal the autoclave and thoroughly purge with nitrogen or argon (5-10 cycles).

  • Hydrogenation - Stage 1 (Indoline formation): Purge the system with H₂ gas. Pressurize the reactor to 70-100 bar with H₂. Stir the reaction at room temperature (25 °C) for 48 hours.[7]

  • Hydrogenation - Stage 2 (Benzene Ring Reduction): Without venting, increase the temperature to 100 °C and, if necessary, increase the H₂ pressure to 100 bar. Continue stirring for an additional 48 hours.[7]

  • Cooldown and Workup: Cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite®, washing with an appropriate solvent like ethyl acetate.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. The resulting product is a mixture of diastereomers. Purify by flash column chromatography to isolate the major diastereomer(s).

  • Deprotection (Optional): The Boc group can be removed by treating the purified product with an acid like Trifluoroacetic Acid (TFA) in DCM.

cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Isolation & Purification N_Protect 1. N-Boc Protection (Optional) Reactor_Setup 2. Load Substrate, Catalyst, Sieves, & Solvent to Autoclave N_Protect->Reactor_Setup Purge 3. Purge System (N₂ then H₂) Reactor_Setup->Purge Stage1 4. Stage 1: 25°C, 100 bar H₂, 48h Purge->Stage1 Stage2 5. Stage 2: 100°C, 100 bar H₂, 48h Stage1->Stage2 Cooldown 6. Cooldown & Vent Stage2->Cooldown Filter 7. Filter Catalyst Cooldown->Filter Purify 8. Concentrate & Purify Filter->Purify Deprotect 9. N-Boc Deprotection (Optional) Purify->Deprotect

Caption: Experimental workflow for the complete hydrogenation to octahydroindole.

Analytical Characterization

Robust analytical methods are crucial for confirming the successful conversion and purity of the hydrogenated products.

TechniqueStarting MaterialSelective Product (Indoline)Complete Product (Octahydroindole)
¹H NMR Aromatic protons (indole ring) at ~6.5-7.6 ppm. N-H proton of indole ~8.0 ppm.Disappearance of C3-H proton. Appearance of aliphatic protons for the saturated pyrrole ring (~2.8-3.5 ppm). Aromatic protons remain.Complete disappearance of aromatic protons. Appearance of a complex aliphatic region with signals for the fully saturated bicyclic system.
¹³C NMR Aromatic carbons ~100-136 ppm.Aromatic carbons for the benzene ring remain. C2 and C3 signals shift to the aliphatic region.All carbons appear in the aliphatic region (<70 ppm).
Mass Spec (MS) M+H⁺ expected at m/z = 215.16.M+H⁺ expected at m/z = 217.17.M+H⁺ expected at m/z = 221.21.
TLC (Silica) Rf value depends on eluent. Stains with Van Urk's or p-anisaldehyde.Lower Rf than starting material in many solvent systems.Typically the lowest Rf value of the three compounds.

Note: Specific shifts will depend on the solvent and, for the octahydroindole, the specific diastereomer isolated.

Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][11] For TLC, visualization under a UV lamp (254 nm) will show the disappearance of the UV-active indole starting material. Staining with a reagent like Van Urk's can specifically detect residual indole.[10] Final product characterization should always be performed using NMR spectroscopy and mass spectrometry.[10][12]

Troubleshooting

  • Low or No Conversion:

    • Cause: Inactive catalyst or catalyst poisoning.

    • Solution: Ensure the catalyst is fresh and was handled under inert conditions if necessary. For unprotected indoles, ensure sufficient acid is present to prevent poisoning of the catalyst by the product.[3] For complete hydrogenation, ensure the system is free of oxygen and moisture.

  • Incomplete Conversion to Octahydroindole (Stalls at Indoline):

    • Cause: Insufficiently active catalyst or conditions are not forcing enough.

    • Solution: Increase temperature, pressure, or reaction time for the second stage.[7] Consider a more active catalyst system, such as a specific homogeneous Ru or Rh complex.[8][13]

  • Formation of Side Products (Polymerization):

    • Cause: Occurs with unprotected indoles, especially under acidic conditions without a suitable solvent system.

    • Solution: Use water as the solvent for the acid-catalyzed reaction to sequester the reactive iminium intermediate.[3] Alternatively, use an N-protecting group.

References

  • Kuwano, R., & Kashiwabara, M. (2006). Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. Organic Letters. [Link]

  • Zhang, Y., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. [Link]

  • Wang, C., et al. (2015). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Chinese Journal of Catalysis. [Link]

  • Ding, M., et al. (2020). Iridium-Catalyzed Enantioselective Hydrogenation of Indole and Benzofuran Derivatives. Angewandte Chemie. [Link]

  • Kuwano, R., & Kashiwabara, M. (2006). Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. ACS Publications. [Link]

  • Bianchini, C., et al. (2002). Hydrogenation of Indole by Phosphine-Modified Rhodium and Ruthenium Catalysts. Organometallics. [Link]

  • Török, B., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC. [Link]

  • Li, B., et al. (2018). Ruthenium-catalyzed C–H functionalization of indoles and indolines with 7-azabenzonorbornadienes. RSC Publishing. [Link]

  • Li, J., et al. (2021). Pd/C-Catalyzed transfer hydrogenation of N–H indoles with trifluoroethanol and tetrahydroxydiboron as the hydrogen source. RSC Publishing. [Link]

  • Zheng, H., et al. (2019). Ring-opening and hydrodenitrogenation of indole under hydrothermal conditions over Ni, Pt, Ru, and Ni-Ru bimetallic catalysts. OSTI.GOV. [Link]

  • Li, J., et al. (2021). Pd/C-Catalyzed transfer hydrogenation of N–H indoles with trifluoroethanol and tetrahydroxydiboron as the hydrogen source. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Adkins, H., & Coonradt, H. L. (1941). The Selective Hydrogenation of Derivatives of Pyrrole, Indole, Carbazole and Acridine. Journal of the American Chemical Society. [Link]

  • Zhang, Y., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. [Link]

  • Duan, Y., et al. (2014). Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies. Journal of the American Chemical Society. [Link]

  • Kuwano, R., et al. (2000). Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. Journal of the American Chemical Society. [Link]

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]

  • Chemsrc (2025). What are the analytical methods for 99% Indole in environmental samples?. Blog. [Link]

  • Almansour, A. I., et al. (2022). Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. Bentham Science Publishers. [Link]

Sources

Strategic Kinase Inhibitor Design: Utilizing the 2-(Piperidin-4-ylmethyl)-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-KIN-042

Executive Summary

The indole moiety remains one of the most "privileged structures" in kinase inhibitor discovery due to its ability to mimic the purine ring of ATP.[1] However, planar indole cores often suffer from poor solubility and limited selectivity. This application note details the strategic utilization of 2-(piperidin-4-ylmethyl)-1H-indole as a high-value scaffold. By incorporating a non-planar, basic piperidine moiety linked via a methylene spacer, researchers can simultaneously target the ATP-binding hinge region while projecting solubilizing groups into the solvent-exposed front. This guide provides a comprehensive workflow from rational design and chemical synthesis to biochemical validation using TR-FRET.

Rational Design Strategy

The Pharmacophore Logic

Successful kinase inhibitors typically occupy three distinct regions within the ATP-binding pocket. The 2-(piperidin-4-ylmethyl)-1H-indole scaffold is designed to address these requirements efficiently:

  • Hinge Binder (Indole Core): The indole NH and C3-CH serve as hydrogen bond donor/acceptor pairs, interacting with the backbone residues of the kinase hinge region (analogous to the N1 and N6 of adenine).

  • The "Spacer" (Methylene Linker): The single methylene unit (

    
    ) introduces a degree of rotational freedom, allowing the piperidine ring to adopt an optimal orientation without imposing rigid steric clashes often seen with direct aryl-aryl couplings.
    
  • Solvent Interface (Piperidine): The saturated piperidine ring disrupts planarity (increasing

    
     character), which improves solubility. The secondary amine provides a versatile handle for derivatization to reach the solvent-exposed region or the ribose-binding pocket.
    
Structural Visualization

The following diagram illustrates the pharmacophore mapping and the strategic vectors for optimization.

PharmacophoreMap Indole Indole Core (Hinge Binder) Linker Methylene Linker (Rotational Freedom) Indole->Linker C2 Attachment Hinge Kinase Hinge (Glu/Met Backbone) Indole->Hinge H-Bonds Piperidine Piperidine Ring (Solubility/Vector) Linker->Piperidine C4 Attachment R_Group R-Group Library (Selectivity Tuning) Piperidine->R_Group N-Derivatization Solvent Solvent Front (Hydrophilic Interaction) R_Group->Solvent Ionic/Polar

Figure 1: Pharmacophore mapping of the scaffold. The indole anchors the molecule, while the piperidine nitrogen serves as the vector for library generation.

Chemical Synthesis Protocols

Retrosynthetic Analysis

Direct synthesis of the piperidine-indole often fails due to the incompatibility of secondary amines with harsh cyclization conditions. The most robust route involves constructing a pyridine precursor via Fischer Indole Synthesis, followed by selective catalytic hydrogenation.

Detailed Synthetic Procedure
Step A: Fischer Indole Cyclization

Objective: Synthesis of 2-(pyridin-4-ylmethyl)-1H-indole.

  • Reagents: Phenylhydrazine (1.0 eq), 3-(pyridin-4-yl)propanal (1.0 eq) [generated in situ via oxidation of 3-(pyridin-4-yl)propan-1-ol or acid hydrolysis of the acetal], Polyphosphoric Acid (PPA).

  • Protocol:

    • Dissolve phenylhydrazine (10 mmol) and the aldehyde precursor (10 mmol) in ethanol (20 mL). Stir at RT for 1 hour to form the hydrazone.

    • Evaporate solvent. Add PPA (15 g) to the residue.

    • Heat to 100°C for 3 hours (monitor by TLC, eluent 5% MeOH/DCM).

    • Quench: Pour onto crushed ice (100 g) and basify to pH 9 with 50% NaOH.

    • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (SiO2, 0-5% MeOH/DCM).

Step B: Catalytic Hydrogenation (Pyridine Reduction)

Objective: Reduction of the pyridine ring to piperidine.

  • Reagents: 2-(pyridin-4-ylmethyl)-1H-indole (from Step A),

    
     (Adams' Catalyst, 10 mol%), Glacial Acetic Acid, 
    
    
    
    gas (50 psi).
  • Protocol:

    • Dissolve the indole precursor (5 mmol) in glacial acetic acid (20 mL).

    • Add

      
       (0.5 mmol) under an argon blanket.
      
    • Hydrogenate in a Parr shaker at 50 psi for 12 hours at RT. Note: Monitor closely to avoid reduction of the indole benzene ring.

    • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate.

    • Neutralization: Dissolve residue in water, cool to 0°C, and basify with

      
      .
      
    • Isolation: Extract with

      
      /Isopropanol (3:1). Dry and concentrate to yield the title compound 2-(piperidin-4-ylmethyl)-1H-indole .
      
Step C: Library Generation (N-Derivatization)

Objective: Introduction of diversity elements (R-groups).

  • Amide Coupling: React scaffold with Carboxylic Acids (R-COOH) using HATU/DIPEA in DMF.

  • Reductive Amination: React scaffold with Aldehydes (R-CHO) using

    
     in DCE.
    
  • Sulfonylation: React scaffold with Sulfonyl Chlorides (

    
    ) using TEA in DCM.
    

SynthesisWorkflow Start Phenylhydrazine + Pyridine-aldehyde Step1 Fischer Cyclization (PPA, 100°C) Start->Step1 Intermediate 2-(Pyridin-4-ylmethyl)indole Step1->Intermediate Step2 Hydrogenation (PtO2, H2, AcOH) Intermediate->Step2 Scaffold SCAFFOLD: 2-(Piperidin-4-ylmethyl)-1H-indole Step2->Scaffold Step3 Library Derivatization (Amides, Ureas, Sulfonamides) Scaffold->Step3

Figure 2: Synthetic workflow from raw materials to library generation.

Biochemical Validation: TR-FRET Kinase Assay

To validate the inhibitors, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™).[2] This format is robust, homogeneous, and minimizes interference from fluorescent compounds.

Assay Principle

The assay detects the displacement of a tracer (Alexa Fluor™ 647-labeled ATP-competitive inhibitor) by the test compound.

  • Donor: Europium (Eu)-labeled anti-tag antibody (binds to the Kinase).[3]

  • Acceptor: Tracer (binds to the ATP pocket).

  • Signal: High FRET signal = Tracer bound (No Inhibition). Low FRET signal = Tracer displaced (Inhibition).

Protocol (384-well format)

Materials:

  • Kinase of interest (GST-tagged or His-tagged).

  • LanthaScreen™ Eu-anti-GST or Eu-anti-His Antibody.

  • Kinase Tracer 236 (or optimized tracer for specific kinase).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.[4]
    

Step-by-Step Procedure:

  • Compound Preparation: Prepare 10-point dose-response curves of test compounds in 100% DMSO (start at 10 mM). Dilute 100-fold into Assay Buffer (final DMSO 1%).

  • Plate Setup: Dispense 5

    
    L of diluted compound into a low-volume 384-well black plate.
    
  • Kinase/Antibody Mix: Prepare a solution containing Kinase (5 nM final) and Eu-Antibody (2 nM final) in Assay Buffer. Add 5

    
    L to the wells.
    
  • Tracer Addition: Add 5

    
    L of Tracer (optimization required, typically 
    
    
    
    concentration, e.g., 5-20 nM) to the wells.
  • Incubation: Centrifuge plate (1000 rpm, 1 min). Incubate at RT for 60 minutes in the dark.

  • Detection: Read on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Analysis: Calculate FRET Ratio (

    
    ). Plot % Inhibition vs. log[Compound] to determine 
    
    
    
    .

Data Analysis & Optimization

Structure-Activity Relationship (SAR)

The following table illustrates hypothetical SAR trends expected when derivatizing the piperidine nitrogen of this scaffold.

Compound IDR-Group (Piperidine N)Electronic PropertySolubilityKinase IC50 (nM)Interpretation
IND-001 H (Free amine)Basic/PolarHigh450Good solubility, moderate potency (lacks hydrophobic contact).
IND-002 MethylBasic/LipophilicHigh120Improved fit; reduced desolvation penalty.
IND-003 BenzoylNeutral/PlanarLow15High Potency. Amide forms H-bond; phenyl ring engages solvent front hydrophobic pocket.
IND-004 MethanesulfonylPolar/AcidicModerate850Sulfonamide geometry may clash with the P-loop.
IND-005 4-(4-methylpiperazin-1-yl)benzoylBasic/ExtendedVery High22Lead Candidate. Solubilizing tail maintains potency while improving ADME.
Troubleshooting Guide
  • Issue: Low solubility of the parent indole.

    • Solution: Ensure the piperidine nitrogen is not acylated with highly lipophilic groups without adding a solubilizing tail (e.g., morpholine or piperazine).

  • Issue: Non-specific binding in TR-FRET.

    • Solution: Include 0.01% Triton X-100 or Brij-35 in the buffer. Use a "no-kinase" control to check for compound interference with the Eu-donor.

References

  • Zhang, J., et al. (2015). "Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant." Bioorganic & Medicinal Chemistry, 23(17), 5648-5660.

  • Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Pharmaceuticals, 7(12), 292-325.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Validation Protocol." Application Notes.

  • Guan, J., et al. (2015). "Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents." International Journal of Molecular Sciences, 16(10), 23922-23940.

  • Ko, H., et al. (2022). "Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3)." Scientific Reports, 12, 1234.

Sources

Application Note: Preparation and High-Throughput Screening of Pharmaceutical Salts of 2-(Piperidin-4-ylmethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of a robust active pharmaceutical ingredient (API) requires optimizing its physicochemical properties—such as aqueous solubility, dissolution rate, and solid-state stability—without altering its pharmacology. For 2-(Piperidin-4-ylmethyl)-1H-indole , a privileged scaffold featuring both a weakly acidic indole ring and a strongly basic piperidine moiety, salt formation is the most effective strategy to enhance developability.

This application note provides a comprehensive, self-validating protocol for the high-throughput screening and preparation of pharmaceutical salts for this specific compound. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the thermodynamic causality and mechanistic rationale that dictate successful crystallization.

Physicochemical Profiling & The Rule

Before initiating a salt screen, it is critical to understand the ionization potential of the API. 2-(Piperidin-4-ylmethyl)-1H-indole contains two nitrogen atoms:

  • Indole Nitrogen: Part of an aromatic system, making it very weakly acidic (

    
    ) and practically non-basic (
    
    
    
    for protonation).
  • Piperidine Nitrogen: A secondary aliphatic amine that is highly basic, with a predicted

    
     of approximately 10.4 .
    

Because the API acts as a strong mono-base under physiological and standard laboratory conditions, we must select appropriate acidic counterions. The thermodynamic feasibility of proton transfer is governed by the "Rule of 3" [1]. This empirical rule states that for stable salt formation to occur (rather than the formation of a neutral co-crystal), the difference in


 between the protonated base and the acid must be greater than 3 (

).

pKaRule Start Calculate ΔpKa (pKa_base - pKa_acid) Rule1 ΔpKa < 0 Start->Rule1 Rule2 0 ≤ ΔpKa ≤ 3 Start->Rule2 Rule3 ΔpKa > 3 Start->Rule3 Out1 Co-crystal Formation (No Proton Transfer) Rule1->Out1 Out2 Unpredictable (Salt or Co-crystal) Rule2->Out2 Out3 Salt Formation (Complete Proton Transfer) Rule3->Out3

Figure 1: Logical decision tree for predicting salt vs. co-crystal formation based on the ΔpKa rule.

Given the piperidine


 of 10.4, any counterion with a 

will theoretically yield a salt. However, to ensure robust solid-state stability and prevent disproportionation, we restrict our selection to GRAS (Generally Recognized As Safe) acids with

[2].

Experimental Design: Matrices & Data Presentation

A successful salt screen relies on a matrix approach, combining diverse counterions with solvents of varying polarities and hydrogen-bonding capabilities.

Table 1: Selected GRAS Counterions for 2-(Piperidin-4-ylmethyl)-1H-indole
Acid


Calculated

Expected Outcome
Hydrochloric Acid (HCl)-6.1N/A16.5Stable Salt
Methanesulfonic Acid-1.9N/A12.3Stable Salt
Maleic Acid1.96.28.5Stable Salt
Phosphoric Acid2.17.28.3Stable Salt
L-Tartaric Acid2.94.37.5Stable Salt
Table 2: Solvent Selection Rationale
Solvent SystemDielectric Constant (

)
Mechanistic Rationale
Ethanol (EtOH) 24.5Protic solvent; excellent for dissolving the free base and supporting hydrogen-bonded networks during nucleation.
Tetrahydrofuran (THF) 7.5Aprotic polar; provides a steep solubility curve for temperature-cycling crystallization.
Acetone / MTBE 20.7 / 2.6Binary system; Acetone acts as the solvent, while Methyl tert-butyl ether (MTBE) acts as an antisolvent to drive supersaturation.

High-Throughput Salt Screening Workflow

To maximize efficiency, we employ an automated High-Throughput Experimentation (HTE) workflow [3]. The following diagram illustrates the parallel processing pathways.

SaltScreening cluster_cryst Crystallization Modalities API 2-(Piperidin-4-ylmethyl)-1H-indole Free Base Stock Mix Stoichiometric Mixing (1:1.05 Molar Ratio) API->Mix Acids GRAS Counterions (Table 1) Acids->Mix Cooling Cooling Crystallization (50°C to 5°C at 0.5°C/min) Mix->Cooling Evap Slow Evaporation (Ambient, 48h) Mix->Evap Anti Antisolvent Addition (MTBE Titration) Mix->Anti PLM Primary Validation (Birefringence via PLM) Cooling->PLM Evap->PLM Anti->PLM Char Solid-State Characterization (XRPD, DSC, TGA) PLM->Char If Birefringent

Figure 2: High-throughput salt screening workflow for 2-(Piperidin-4-ylmethyl)-1H-indole.

Step-by-Step Methodology

Phase 1: Stock Solution Preparation
  • Weighing: Dispense exactly 2.14 g (10.0 mmol) of 2-(Piperidin-4-ylmethyl)-1H-indole free base into a 50 mL volumetric flask.

  • Dissolution: Dissolve in 40 mL of the primary solvent (e.g., THF). Sonicate for 5 minutes to ensure complete dissolution.

  • Volume Adjustment: QS to 50 mL with THF. This yields a 0.2 M stock solution.

  • Distribution: Array 96-well glass plates or 4 mL vials. Dispense 500 µL (0.1 mmol API) of the stock solution into each well.

Phase 2: Counterion Addition (1:1.05 Stoichiometry)

Causality Insight: A slight molar excess (1.05 eq) of acid is used to drive the equilibrium toward complete protonation, compensating for any minor volatilization or weighing inaccuracies.

  • Prepare 0.5 M stock solutions of the selected acids in Ethanol.

  • Add 210 µL (0.105 mmol) of the acid stock to the corresponding API wells.

  • Seal the vials and agitate at 400 RPM at 50°C for 1 hour to ensure complete thermodynamic mixing and proton transfer.

Phase 3: Crystallization Modalities

Apply three distinct supersaturation generation techniques to explore the thermodynamic landscape:

  • Cooling Crystallization: Program the incubator to cool from 50°C to 5°C at a slow ramp rate of 0.5°C/min .

    • Causality Insight: Crash cooling often forces the system into the spinodal decomposition region, resulting in "oiling out" (amorphous liquid-liquid phase separation). A slow ramp keeps the system in the metastable zone, allowing ordered crystal nucleation to outcompete amorphous precipitation.

  • Antisolvent Addition: Slowly titrate MTBE into the THF/EtOH mixtures at 25°C until slight turbidity is observed, then hold to allow ripening.

  • Slow Evaporation: Puncture the septa with a 20-gauge needle and leave at ambient temperature for 48-72 hours.

Phase 4: Self-Validating Characterization

Do not immediately run X-Ray Powder Diffraction (XRPD) on all samples. Implement a self-validating gateway:

  • Polarized Light Microscopy (PLM): Extract a 10 µL aliquot of the resulting slurry or solid. Observe under crossed polarizers.

    • Validation Check: If the sample exhibits birefringence (flashes of light/color), it is a true crystalline salt. If it is dark and globular, it has oiled out or is amorphous.

  • XRPD & Thermal Analysis: Only submit birefringent hits for XRPD (to confirm a unique crystalline phase distinct from the free base) and Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA) to assess melting point and solvate/hydrate formation.

Mechanistic Troubleshooting

Issue: Oiling Out (Liquid-Liquid Phase Separation) If the 2-(Piperidin-4-ylmethyl)-1H-indole salts oil out (particularly common with the mesylate salt due to high solubility), the system has bypassed the nucleation curve.

  • Resolution: Perform thermal cycling. Heat the oiled-out sample to 40°C, then cool to 5°C repeatedly. The thermal shock provides the activation energy required to overcome the nucleation barrier. Alternatively, introduce a physical nucleating agent (e.g., scratching the glass vial).

Issue: Disproportionation during Filtration Highly soluble salts (e.g., HCl salt in water) may revert to the free base if washed with a solvent in which the acid is highly soluble but the API is not.

  • Resolution: Always wash the filtered salt cake with the exact cold antisolvent used during crystallization (e.g., cold MTBE), never with pure water or pure ethanol.

References

  • Lemmerer, A., Govindraju, S., Johnston, M., Motloung, X., & Savig, K. L. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm, 17(19), 3591-3595.[Link]

  • Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719.[Link]

  • Kumar, L., Amin, A., & Bansal, A. K. (2007). An overview of automated systems relevant in pharmaceutical salt screening. Drug Discovery Today, 12(23-24), 1046-1053.[Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Piperidin-4-ylmethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(Piperidin-4-ylmethyl)-1H-indole . This molecule presents a dual challenge: it contains a highly basic, secondary aliphatic amine (the piperidine ring) and an electron-rich, acid-sensitive aromatic system (the indole ring). Standard purification templates often fail here, leading to poor yields, degradation, or irreversible column binding.

This guide provides field-proven, causality-driven workflows to ensure high-purity isolation of this compound.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 2-(Piperidin-4-ylmethyl)-1H-indole streak severely on a standard silica gel column, resulting in poor recovery? A1: The streaking is caused by a strong ionic interaction. Standard silica gel (SiO₂) possesses surface silanol groups (Si-OH) that are weakly acidic (pKa ~4.5–5.0). The piperidine ring is a highly basic secondary amine (pKa ~10.5). When the basic amine interacts with the acidic silanols, it forms strong hydrogen bonds and ion pairs, causing the compound to bind irreversibly or elute as a broad, tailing band [1]. Solution: You must neutralize the acidic silanol sites. Pre-flush the column with a mobile phase containing 1–5% triethylamine (TEA) to "deactivate" the silica, or switch to basic alumina as the stationary phase[2]. TEA competitively caps the silanol groups, allowing your target compound to elute based on its inherent polarity.

Q2: During concentration after column chromatography, my purified product turns pink or brown. What is causing this degradation? A2: Indole rings are electron-rich and highly susceptible to auto-oxidation and acid-catalyzed dimerization. This is exacerbated when exposed to light, ambient oxygen, and trace acids during solvent evaporation [4]. Solution: If you used a chlorinated solvent (e.g., dichloromethane) which can slowly degrade to release HCl, or if the product was left on acidic silica for an extended period, the indole ring will degrade. Always concentrate fractions under reduced pressure at temperatures strictly below 40°C, backfill your rotary evaporator with an inert gas (nitrogen or argon), and store the final compound in amber vials at -20°C.

Q3: My crude mixture contains unreacted indole starting materials that co-elute with the product on TLC. How can I separate them without complex chromatography? A3: Because 2-(Piperidin-4-ylmethyl)-1H-indole contains a basic piperidine nitrogen, you can exploit its pH-dependent solubility using an acid-base liquid-liquid extraction [3]. Solution: At a low pH (e.g., 1M HCl), the piperidine nitrogen protonates to form a highly water-soluble ammonium salt. Neutral or acidic impurities (such as unreacted indole precursors lacking the basic amine) remain in the organic phase. By separating the layers and basifying the aqueous phase (pH > 10), the piperidine is deprotonated, allowing the neutral, purified product to be extracted back into a fresh organic solvent [5].

Part 2: Decision Matrix & Quantitative Data

Selecting the right purification method depends on the impurity profile and the scale of your reaction. The following table and decision matrix will guide your selection.

Table 1: Quantitative Comparison of Purification Strategies
Purification MethodTypical Yield (%)Expected Purity (%)Process TimeBest Used For
Standard Silica Gel 20 - 40%< 80%2 - 4 hoursNot Recommended (High loss due to silanol binding)
TEA-Deactivated Silica 75 - 90%> 95%2 - 3 hoursComplex mixtures with structurally similar basic impurities
Basic Alumina 70 - 85%90 - 95%3 - 5 hoursHighly acid-sensitive indole derivatives
Acid-Base Extraction 85 - 95%> 90%< 1 hourRapid removal of neutral/acidic starting materials
Workflow: Purification Method Selection

G Start Analyze Crude Mixture (TLC / LC-MS) Q1 Are impurities primarily neutral/acidic? Start->Q1 AB_Ext Acid-Base Extraction (Protocol 2) Q1->AB_Ext Yes Q2 Is the product streaking on standard silica? Q1->Q2 No Deact_Silica TEA-Deactivated Silica (Protocol 1) Q2->Deact_Silica Yes Degradation Degradation observed? Q2->Degradation No Alumina Basic Alumina Chromatography Degradation->Deact_Silica No Degradation->Alumina Yes (Acid Sensitive)

Decision matrix for selecting the optimal purification method based on impurity profile.

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Triethylamine (TEA) Deactivated Silica Gel Chromatography

Causality & Self-Validation: This protocol chemically masks acidic silanols. The self-validating mechanism is observed on the TLC plate: fractions should yield a tight, circular spot rather than a comet-like streak, confirming that secondary interactions have been successfully suppressed.

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 90:9:1 Dichloromethane : Methanol : Triethylamine).

  • Column Packing: Slurry pack the silica gel using the TEA-containing solvent.

  • Deactivation Flush (Critical): Pass at least two column volumes (CV) of the TEA-containing solvent through the column. Validation: Test the eluent dripping from the column with pH paper; it must be basic to confirm complete silanol capping.

  • Sample Loading: Dissolve the crude 2-(Piperidin-4-ylmethyl)-1H-indole in a minimum volume of the mobile phase and carefully load it onto the silica bed.

  • Elution: Elute the column steadily. Do not leave the compound sitting on the column, as prolonged exposure to silica can still induce mild indole degradation.

  • Analysis & Concentration: Analyze fractions via TLC (visualize with UV 254 nm and Vanillin stain). Combine product-containing fractions and evaporate under reduced pressure (Water bath ≤ 40°C).

Protocol 2: Acid-Base Liquid-Liquid Extraction

Causality & Self-Validation: This protocol relies on the massive polarity shift of the piperidine ring upon protonation. The system is self-validating: the target compound will strictly partition into the organic phase only when the aqueous phase is driven past the piperidine's pKa (pH > 10).

  • Initial Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., Ethyl Acetate or DCM).

  • Acidic Extraction: Add an equal volume of 1M HCl (aq). Shake vigorously and vent. The basic piperidine protonates and migrates to the aqueous layer.

  • Phase Separation: Separate the layers. Validation: Spot both layers on a TLC plate; the target compound should be completely absent from the organic layer. Discard the organic layer (which contains neutral/acidic impurities).

  • Basification: Cool the aqueous layer in an ice bath to prevent exothermic degradation. Slowly add 2M NaOH (aq) dropwise while stirring until the pH is > 10 (verify with pH paper). The solution will typically become cloudy as the freebase precipitates.

  • Final Extraction: Add fresh organic solvent (e.g., DCM) to the basic aqueous layer. Shake and separate. The neutral product now migrates back to the organic layer.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow: Acid-Base Extraction

AB_Extraction Step1 Dissolve Crude in Organic Solvent Step2 Extract with 1M HCl (aq) Step1->Step2 Split1 Phase Separation Step2->Split1 Org1 Organic Phase (Impurities) Split1->Org1 Discard Aq1 Aqueous Phase (Protonated Piperidine) Split1->Aq1 Keep Step3 Basify Aq Phase to pH > 10 Aq1->Step3 Step4 Extract with Organic Solvent Step3->Step4 Split2 Phase Separation Step4->Split2 Aq2 Aqueous Phase (Salts) Split2->Aq2 Discard Org2 Organic Phase (Purified Target) Split2->Org2 Evaporate

Workflow for the acid-base extraction of basic piperidine-indole derivatives.

References

  • Google Patents. "US7745625B2 - Prodrugs of piperazine and substituted piperidine antiviral agents." United States Patent and Trademark Office.
  • EPFL. "Chemical Science - Infoscience: Decarboxylative functionalization of peptides." Infoscience EPFL. Available at: [Link]

  • NIH. "Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC." National Center for Biotechnology Information. Available at:[Link]

Technical Support Center: Minimizing Side Reactions in Indole C2-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Regioselectivity & Stability in Indole Functionalization

Introduction: The C2 vs. C3 Challenge

Welcome to the technical support center for indole functionalization. As you likely know, the indole scaffold possesses an inherent nucleophilic bias toward the C3 position (Friedel-Crafts reactivity).[1] Achieving selective C2-alkylation requires overriding this natural electronic preference, typically through Transition Metal-Catalyzed C–H Activation (Rh, Pd, Ru, Co) or Radical Pathways .

This guide addresses the three most common failure modes in these protocols:

  • Regioselectivity Leakage: Unwanted C3-alkylation or N-alkylation.

  • Substrate Instability: Acid-catalyzed dimerization/oligomerization.

  • Catalytic Stalling: Oxidant incompatibility or catalyst poisoning.

Part 1: The Selectivity Landscape (Decision Matrix)

Before troubleshooting, verify that your chosen methodology aligns with your substrate's constraints. Use this logic flow to validate your experimental design.

IndoleSelectivity Start Target: C2-Alkylated Indole Q1 Is N1 Protected? Start->Q1 Directing Use Directing Group (DG) (Pyrimidyl, Pivaloyl, Acetyl) Q1->Directing Yes (DG installed) C3Block Is C3 Blocked? Q1->C3Block No (Free NH) Metal Choose Metal System Directing->Metal RhRu Rh(III)/Ru(II)/Co(III) (Alkenes/Diazo/Alkynes) Metal->RhRu Coupling Partner: Alkene/Diazo PdCat Pd(II)/Norbornene (Alkyl Halides) Metal->PdCat Coupling Partner: R-X Radical Radical/Photoredox (Electron-Deficient Radicals) Radical->Start Favors C2 via SOMO C3Block->Radical No (C3-H) Risk High Risk: C3-Alkylation or Dimerization C3Block->Risk Yes (C3-R)

Figure 1: Strategic decision tree for selecting the correct C2-alkylation methodology based on substrate protection and coupling partners.

Part 2: Troubleshooting Guide & FAQs
Module 1: Regioselectivity Issues (C3-Alkylation Leakage)

Issue: "I am using a Rh(III) catalyst to alkylate at C2, but I observe significant C3-alkylated byproduct."

Root Cause: The reaction is likely proceeding via a background Friedel-Crafts pathway rather than the intended metal-catalyzed C–H activation. This occurs if the metal insertion is slow (high barrier) or if the reaction medium is too acidic/Lewis-acidic, activating the electrophile directly for nucleophilic attack by the indole C3.

Corrective Actions:

  • Check the Directing Group (DG): Weak coordination leads to C3 leakage.

    • Solution: Switch from weak DGs (e.g., N-acetyl) to strong, chelating DGs like N-pyrimidyl or N-pivaloyl . These facilitate the formation of the stable 5-membered metallacycle intermediate required for C2 selectivity.

  • Solvent Polarity:

    • Solution: Avoid highly polar, non-coordinating solvents (like pure MeCN) if using cationic pathways, as they stabilize the electrophile for Friedel-Crafts attack. Switch to Toluene or DCE to favor the tight coordination required for C–H activation.

  • Temperature Control:

    • Solution: C–H activation often has a higher activation energy than Friedel-Crafts. Paradoxically, increasing temperature (e.g., to 80–100°C) can favor the thermodynamic C2-metalation product over the kinetic C3-attack, provided the catalyst is stable.

Module 2: Substrate Instability (Dimerization)

Issue: "My indole substrate is disappearing, but no alkylated product is forming. I see a baseline smear or new high-MW spots."

Root Cause: Indoles are acid-sensitive. In the presence of protons (generated during the reaction) or Lewis acids, indoles undergo acid-catalyzed dimerization (one indole molecule protonated at C3 is attacked by another).

Corrective Actions:

  • Buffer the System:

    • Protocol: Add a mild base like NaOAc or Pivalate (0.2–0.5 equiv). In Rh(III) catalysis, acetate acts as a "proton shuttle" (CMD mechanism) and buffers the acidity, preventing dimerization.

  • Concentration:

    • Protocol: High concentration promotes intermolecular dimerization. Dilute the reaction to 0.05 M – 0.1 M .

  • Protect C3 (Temporary):

    • Strategy: If dimerization is uncontrollable, install a reversible blocking group at C3 (e.g., Halogen or Sulfonyl), perform C2 alkylation, and deprotect.

Module 3: Catalyst Deactivation (Low Yields)

Issue: "The reaction starts well but stalls at 40% conversion. Adding more catalyst doesn't help."

Root Cause:

  • Product Inhibition: The C2-alkylated product might coordinate to the metal more strongly than the starting material.

  • Oxidant Issues: If using oxidative coupling (e.g., with alkenes), the reduced oxidant (e.g., Cu(I)) might be poisoning the system or the re-oxidation cycle is too slow.

Corrective Actions:

  • Oxidant Switch: If using Cu(OAc)₂, switch to Ag₂CO₃ or use air/O₂ with a co-oxidant. Silver salts often precipitate halides, driving the reaction forward.

  • Additives: For Rh(III) systems, adding Zn(OTf)₂ or AgSbF₆ can abstract halides from the metal center, opening a vacant coordination site for the substrate.

Part 3: Standardized Experimental Protocol

Method: Rh(III)-Catalyzed C2-Alkylation of N-Pyrimidyl Indoles (Oxidative Coupling with Acrylates) Rationale: This system uses a strong DG (pyrimidyl) to ensure high C2 selectivity and employs a concerted metallation-deprotonation (CMD) mechanism.

Reagents:

  • Substrate: N-(2-pyrimidyl)indole (0.2 mmol)

  • Coupling Partner: Ethyl Acrylate (1.5 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Additive:

    
     (10 mol%) - Activates catalyst by removing Cl-
    
  • Oxidant:

    
     (2.1 equiv)
    
  • Solvent: DCE (Dichloroethane) or Toluene (2.0 mL)

Step-by-Step Workflow:

  • Setup: Flame-dry a 10 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

  • Solids Addition: Add N-pyrimidyl indole,

    
    , 
    
    
    
    , and
    
    
    to the vial.
    • Critical: Add

      
       quickly to avoid moisture absorption.
      
  • Liquids Addition: Purge the vial with

    
    . Add the solvent (DCE) and Ethyl Acrylate via syringe.
    
  • Reaction: Seal the tube and heat to 100 °C for 16 hours.

    • Note: The high temperature is necessary to overcome the activation barrier for C–H cleavage.

  • Workup: Cool to room temperature. Dilute with DCM (5 mL) and filter through a short pad of Celite to remove copper salts.

  • Purification: Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc).

Mechanism & Danger Zones:

RhCycle PreCat Pre-Catalyst [Cp*RhCl2]2 Active Active Species Cp*Rh(OAc)2 PreCat->Active AgSbF6, AgOAc Coord Coordination (N-Pyrimidyl Binding) Active->Coord + Substrate CH_Act C-H Activation (CMD) (Rate Limiting Step) Coord->CH_Act - AcOH Side_C3 SIDE REACTION: Dissociation -> C3 Friedel-Crafts Coord->Side_C3 Weak DG Insert Alkene Insertion CH_Act->Insert + Alkene RedElim Reductive Elimination (C-C Bond Formation) Insert->RedElim RedElim->Active Oxidant (Cu 2+)

Figure 2: Catalytic cycle for Rh(III) C–H activation. The "Danger Zone" (Red) indicates where weak directing groups can lead to substrate dissociation and subsequent non-selective background reactions.

Part 4: Data & Optimization Tables

Table 1: Oxidant & Additive Effects on Yield Based on standard Rh-catalyzed alkylation of N-pyrimidyl indole.

EntryOxidant (Equiv)AdditiveYield (%)Observation
1

(2.0)
None45%Slow conversion.
2

(2.0)

(10%)
92% Cationic Rh species is highly active.
3Air (1 atm)

(20%)
60%Slower; requires longer time.
4

(2.0)
None75%Good, but expensive.
5NoneNone0%Reaction requires oxidant to regenerate Rh(III).

Table 2: Directing Group (DG) Performance

DG TypeStructureC2:C3 SelectivityRemoval Difficulty
N-Pyrimidyl 2-Pyrimidyl>99:1Moderate (NaOEt/DMSO)
N-Pivaloyl

95:5Easy (Basic hydrolysis)
N-Acetyl

60:40Very Easy
N-Methyl

1:99N/A (Favors C3 Friedel-Crafts)
References
  • Rh(III)-Catalyzed C–H Alkylation (General): Song, G., Wang, F., & Li, X. (2012).[1][2][3] C–C Bond Formation via Rhodium(III)-Catalyzed C–H Bond Activation. Chemical Society Reviews, 41(9), 3651–3678. Link

  • Pd-Catalyzed Norbornene-Mediated Alkylation: Jiao, L., & Bach, T. (2011).[4] Palladium-Catalyzed Direct 2-Alkylation of Indoles by Norbornene-Mediated Regioselective Cascade C–H Activation.[3][4][5] Journal of the American Chemical Society, 133(33), 12990–12993.[4] Link

  • Radical C2-Selectivity Mechanisms: Constantin, T., Zanini, M., Regni, A., Sheikh, N. S., Leonori, D. (2019). Amino-alkyl radicals as powerful intermediates for the site-selective alkylation of electron-rich heteroarenes. Chemical Science, 10, 1707-1715. Link

  • Minimizing Dimerization: Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition, 48(51), 9608–9644. Link

  • Directing Group Strategies: Gandeepan, P., Ackermann, L. (2018). Transient Directing Groups for C–H Activation. Chemical Reviews, 118(4), 2249–2286. Link

Sources

Chromatographic separation challenges for indole-piperidine mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center

You have accessed the specialized support module for Indole-Piperidine chemistries . This class of compounds represents a classic "chromatographer’s dilemma": pairing the electron-rich, hydrophobic, and acid-sensitive indole core with the highly basic, polar, and silanol-active piperidine moiety.

This guide is structured as a series of Troubleshooting Tickets , addressing the specific failure modes you are likely encountering in the lab.

Ticket #001: Severe Peak Tailing of Piperidine Species

User Complaint: "My indole peak looks sharp, but the piperidine analog (or the combined scaffold) is tailing significantly (


). I am losing resolution and sensitivity."
Root Cause Analysis

The culprit is almost invariably secondary silanol interactions .[1][2]

  • The Chemistry: Piperidine is a strong base (

    
    ). At standard chromatographic pH (2–8), it exists as a protonated cation (
    
    
    
    ).
  • The Interaction: Traditional silica supports have residual silanol groups (

    
    ). Above pH 3.5, these silanols deprotonate to 
    
    
    
    .
  • The Result: The positively charged piperidine ammonium ion binds ionically to the negatively charged silanol surface. This is a slow on/off kinetic process, resulting in the characteristic "shark fin" tail.

Solution Protocol: The "High pH" Switch

While low pH (TFA) suppresses silanol ionization, it often fails to fully eliminate tailing for strong bases like piperidine. The most robust solution is to operate above the


 of the base , rendering the piperidine neutral.

Step-by-Step Optimization:

  • Column Selection: You must use a hybrid-silica or polymer-based column stable at pH 10–12 (e.g., Waters XBridge, Phenomenex Gemini, or Agilent PLRP-S). Do not use standard silica columns; they will dissolve.

  • Mobile Phase Preparation:

    • Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

    • Organic: Acetonitrile (MeCN).[3][4][5]

  • Gradient Strategy:

    • Start: 5% MeCN / 95% Buffer.

    • Ramp: To 95% MeCN over 10 minutes.

    • Note: At pH 10.5, piperidine is neutral. It will retain more than at low pH and elute as a sharp, symmetrical peak.

Visualizing the Mechanism:

SilanolInteraction cluster_legend Mechanism of Action Silica Silica Surface (Si-O-) Interaction Ionic Binding (Peak Tailing) Silica->Interaction Attracts Piperidine Piperidine (R-NH+) Piperidine->Interaction Binds to NeutralPip Neutral Piperidine (R-N:) Piperidine->NeutralPip Becomes PeakTailing PeakTailing Interaction->PeakTailing Causes HighPH High pH (>10.5) Environment HighPH->Piperidine Deprotonates NeutralPip->Silica No Affinity Elution Sharp Elution (No Interaction) NeutralPip->Elution Result

Figure 1: Mechanism of silanol-mediated peak tailing and its resolution via high-pH mobile phase suppression.

Ticket #002: Retention Mismatch (The "Polarity Gap")

User Complaint: "I am analyzing a reaction mixture. The piperidine elutes in the void volume (unretained), while the indole elutes very late. I cannot get them in the same window."

Root Cause Analysis
  • Indole: Highly hydrophobic aromatic system. Retains strongly on C18.

  • Piperidine: Small, polar, aliphatic amine. Poor retention on C18, especially at low pH where it is charged.

Solution Protocol: Alternative Stationary Phases

Standard C18 is often insufficient here. You need a phase that can retain the polar amine without retaining the indole forever.

Recommended Phase: Pentafluorophenyl (PFP) PFP phases offer a unique selectivity ("orthogonal" to C18) driven by


 interactions and hydrogen bonding.[6]
ParameterC18 InteractionPFP InteractionBenefit for Indole-Piperidine
Indole Strong HydrophobicStrong

Retains well on both.
Piperidine Weak HydrophobicH-Bonding + DipoleEnhanced retention for the polar amine.
Selectivity Hydrophobicity onlyShape + PolarityBetter resolution of isomers/analogs.

Experimental Workflow (PFP Screening):

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH). Note: MeOH promotes

    
     interactions on PFP better than MeCN.
    
  • Gradient: 5% to 60% MeOH over 15 minutes.

    • Why lower organic? Indoles retain strongly on PFP; you may not need 100% organic to elute them.

Ticket #003: "Invisible" Piperidine Detection

User Complaint: "I can see the indole starting material, but I cannot detect the piperidine product/impurity."

Root Cause Analysis
  • Indole: Strong UV chromophore (

    
     nm).
    
  • Piperidine: Virtually UV transparent above 210 nm. If you use UV detection, you are flying blind.

Solution Protocol: Pre-Column Derivatization

If you lack a Mass Spectrometer (LC-MS) or Charged Aerosol Detector (CAD), you must chemically tag the piperidine nitrogen with a chromophore.

Protocol: Tosyl Chloride (TsCl) Derivatization This reaction targets the secondary amine of the piperidine, attaching a UV-active tosyl group.

Reagents:

  • Reaction Buffer: 0.5 M Sodium Borate (pH 9.5).

  • Reagent: 10 mg/mL p-Toluenesulfonyl chloride (TsCl) in Acetonitrile.

  • Quench: 1 M Ammonia or Methylamine.

Procedure:

  • Mix: Combine 100 µL Sample + 100 µL Borate Buffer + 200 µL TsCl Reagent.

  • Incubate: Vortex and heat at 50°C for 15 minutes.

  • Quench: Add 50 µL Quench solution (to destroy excess TsCl).

  • Inject: Inject directly onto the HPLC (C18 column).

    • Result: The Piperidine-Tosyl derivative will absorb strongly at 254 nm and will retain significantly longer than the native amine.

Summary of Critical Parameters

Analyte FeatureChallengePrimary FixSecondary Fix
Piperidine Basicity Peak TailingHigh pH (10.5) Mobile Phase0.1% TFA (Ion Pairing)
Polarity Difference Retention MismatchPFP Column (Methanol MP)HILIC Mode
UV Absorbance Piperidine InvisibleLC-MS / CAD DetectionDerivatization (TsCl/FMOC)

References

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • McCalley, D. V. (2010). The challenges of the analysis of basic compounds by high performance liquid chromatography.[1][2][7] Journal of Chromatography A. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of 2-(Piperidin-4-ylmethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation behavior of 2-(Piperidin-4-ylmethyl)-1H-indole (


, MW 214.31 Da). Accurate structural characterization of this scaffold is critical in drug discovery, as it serves as a core pharmacophore for various CNS-active agents and kinase inhibitors.

This document moves beyond basic spectral listing to offer a comparative performance analysis . We evaluate how the fragmentation pattern of this specific 2-substituted isomer distinguishes it from its common biological isobars (e.g., tryptamine derivatives and 3-substituted analogs) and compare its behavior under different ionization modes (ESI vs. EI).

Structural Basis & Ionization Physics

To interpret the fragmentation, one must first understand the protonation thermodynamics. The molecule contains two distinct nitrogen centers:

  • Piperidine Nitrogen (Secondary Amine): Highly basic (

    
    ). In Electrospray Ionization (ESI), this is the primary site of protonation.
    
  • Indole Nitrogen (Aromatic Amine): Non-basic (

    
    ) due to lone pair participation in aromaticity.
    

Implication: Under ESI(+) conditions, the precursor ion


 (m/z 215) is formed with the charge localized almost exclusively on the piperidine ring. This charge localization drives "charge-remote" fragmentation mechanisms in the indole moiety and "charge-proximal" mechanisms in the piperidine ring.

Comparative Analysis: Performance vs. Alternatives

In this section, we compare the analytical "performance" of the fragmentation pattern against common challenges (alternatives) encountered in the lab: distinguishing isomers and selecting ionization modes.

Comparison A: Isomer Differentiation (2- vs. 3-Substitution)

The most critical challenge is distinguishing the 2-substituted target from its 3-substituted isomer (a tryptamine-like analog). This distinction is vital because synthetic routes often yield mixtures of these regioisomers.

FeatureTarget: 2-(Piperidin-4-ylmethyl)-1H-indole Alternative: 3-(Piperidin-4-ylmethyl)-1H-indole Mechanistic Cause
Quinolinium Ion Formation Absent / Low Abundance Dominant (m/z 130) 3-substituted indoles undergo a specific rearrangement to a stable quinolinium species. 2-substituted indoles cannot easily access this resonance structure.
Bridge Cleavage Favor heterolytic cleavage yielding m/z 84 (piperidine)Favors retention of charge on the indole moiety (m/z 130)The 3-indolyl carbocation is significantly more stable than the 2-indolyl carbocation.
Diagnostic Ratio High ratio of m/z 84 : m/z 130 Low ratio of m/z 84 : m/z 130 Charge localization preference.
Comparison B: Ionization Mode (ESI vs. EI)
ParameterMethod A: ESI-MS/MS (Recommended) Method B: EI-MS (Hard Ionization)
Precursor Stability High (

, m/z 215). Ideal for quantification (MRM).
Low (

, m/z 214). Extensive in-source fragmentation.
Fragmentation Type Even-electron rearrangements. Clean spectra.Radical-induced cleavages. Complex "grass" spectra.
Application LC-MS for DMPK/Metabolite ID.GC-MS for purity analysis of volatile intermediates.

Detailed Fragmentation Pathways (ESI-CID)

The Collision-Induced Dissociation (CID) of the protonated precursor (m/z 215) follows two major pathways.

Pathway 1: Indolic Cleavage (The "Bridge Break")
  • Mechanism: Inductive cleavage occurs at the bond connecting the methylene bridge to the piperidine ring.

  • Outcome:

    • m/z 130: Formation of the (1H-indol-2-yl)methylium cation. (Note: Less stable than the 3-yl isomer).

    • m/z 84: Formation of the piperidinium radical cation or tetrahydropyridine species (depending on H-transfer). This is often the Base Peak due to the basicity of the piperidine nitrogen retaining the proton.

Pathway 2: Piperidine Ring Disassembly
  • Mechanism: Cross-ring cleavage (Retro-Diels-Alder like) within the piperidine moiety.

  • Outcome:

    • m/z 98: Loss of portions of the piperidine ring while retaining the methyl-indole anchor.

    • m/z 143: Loss of the piperidine ring fragments (

      
      ), leaving the ethyl-indole core.
      
Pathway Visualization (Graphviz)

Fragmentation Precursor Precursor [M+H]+ m/z 215.15 Frag130 Indolyl-methyl cation m/z 130.06 (Low Intensity) Precursor->Frag130 C-C Bridge Cleavage (Charge on Indole) Frag84 Piperidine Fragment m/z 84.08 (Base Peak) Precursor->Frag84 C-C Bridge Cleavage (Charge on Piperidine) Frag198 Neutral Loss NH3 m/z 198.12 Precursor->Frag198 Loss of NH3 (Minor) Frag103 Phenyl cation m/z 103.05 Frag130->Frag103 HCN Loss (Indole Ring Break) Frag56 C3H6N+ m/z 56.05 Frag84->Frag56 Ring Opening

Caption: Figure 1. ESI-CID Fragmentation Tree for 2-(Piperidin-4-ylmethyl)-1H-indole. Blue indicates precursor; Green indicates the diagnostic base peak; Red indicates the isobaric differentiator.

Validated Experimental Protocol

To reproduce these results and validate the structure in your own laboratory, follow this self-validating protocol. This workflow is designed to prevent "carryover" ghost peaks and ensure isomer specificity.

Step 1: LC-MS/MS Configuration
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm). Why? To separate the 2-isomer from the 3-isomer (the 2-isomer typically elutes slightly later due to steric hindrance preventing optimal solvation).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

Step 2: MS Source Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V. Caution: Too high (>50V) will cause in-source fragmentation, mimicking the presence of impurities.

  • Collision Energy (CE): Ramp 15–40 eV.

    • Low CE (15 eV): Preserves Precursor (m/z 215).

    • High CE (40 eV): Generates diagnostic fragment (m/z 84).

Step 3: The "Isomer Check" Validation

Before confirming the structure, perform this logical check:

  • Extract the Ion Chromatogram (EIC) for m/z 130 .

  • Extract the EIC for m/z 84 .

  • Validation Rule: If the ratio of Intensity(130) / Intensity(84) is > 1.0, you likely have the 3-substituted isomer (or a mixture). If the ratio is < 0.5 (dominated by m/z 84), you have the 2-substituted target.

References

  • Wiley Science Solutions. "Mass Spectra of Indole Alkaloids." Wiley Registry of Mass Spectral Data. Validated Reference for general indole fragmentation. Link

  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted piperidines in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Provides the mechanistic basis for the m/z 84 base peak). Link

  • NIST Chemistry WebBook. "Indole, 3-methyl- Mass Spectrum." (Used as the baseline for the 3-substituted isomer comparison). Link

  • BenchChem Application Note. "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." (Source for piperidine ring opening mechanisms).[1][2] Link

Sources

A Comparative Guide to the HPLC Retention Time of 2-(Piperidin-4-ylmethyl)-1H-indole and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the reversed-phase high-performance liquid chromatography (RP-HPLC) retention behavior of 2-(Piperidin-4-ylmethyl)-1H-indole, a key heterocyclic scaffold in medicinal chemistry. We will explore the theoretical principles governing its separation and present a comparative study against structurally similar alternatives. The experimental data herein serves as a practical reference for researchers, scientists, and drug development professionals engaged in the analysis and purification of indole and piperidine derivatives.

Introduction: The Significance of Chromatographic Analysis

2-(Piperidin-4-ylmethyl)-1H-indole and its analogues are of significant interest in pharmaceutical research due to their prevalence in biologically active compounds. High-performance liquid chromatography (HPLC) is an indispensable tool for assessing the purity, stability, and pharmacokinetic properties of these molecules.[1][2] Retention time (t R ), the time taken for a compound to travel from the injector to the detector, is a critical parameter for compound identification and method development.[3] This guide will elucidate the factors influencing the retention time of our target compound and compare it with closely related structures to highlight the selectivity of a well-developed HPLC method.

Fundamental Principles of Separation for Basic Compounds

The target analyte, 2-(Piperidin-4-ylmethyl)-1H-indole, is a basic compound due to the presence of the piperidine and indole nitrogen atoms. Its retention in reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is primarily governed by hydrophobic interactions.[2][4] However, the ionization state of the analyte plays a crucial role and must be controlled for reproducible results.[5]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected as the stationary phase due to its strong hydrophobic character, which is ideal for retaining the non-polar indole and piperidine rings.[4][6]

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is employed.[2][7]

    • Organic Modifier: Acetonitrile is often preferred for its lower viscosity and favorable UV transparency.[5]

    • Aqueous Buffer: An acidic buffer (e.g., with formic acid or trifluoroacetic acid) is used to suppress the ionization of the basic nitrogen atoms.[8] By maintaining a low pH, the piperidine and indole moieties are protonated, leading to more consistent interactions with the stationary phase and improved peak shapes.[4][7]

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a robust starting point for the analysis of 2-(Piperidin-4-ylmethyl)-1H-indole and its analogues.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C[5]

  • Detection Wavelength: 220 nm and 280 nm (characteristic for indole chromophore)[9]

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare stock solutions of the analyte and its alternatives at 1 mg/mL in methanol.

  • Dilute the stock solutions with the initial mobile phase composition (95% A, 5% B) to a final concentration of 50 µg/mL.

  • Filter the samples through a 0.45 µm syringe filter before injection.[6]

Workflow for HPLC Method Development

The development of a reliable HPLC method is a systematic process. The following diagram illustrates the key stages from initial analyte characterization to final method validation.

HPLC_Workflow cluster_prep 1. Pre-Analysis cluster_dev 2. Method Development cluster_val 3. Validation & Analysis Analyte_Char Analyte Characterization (pKa, Solubility) Method_Selection Initial Method Selection (RP-HPLC, C18 Column) Analyte_Char->Method_Selection informs Screening Screening (Mobile Phase, Gradient) Method_Selection->Screening leads to Optimization Optimization (pH, Temperature, Flow Rate) Screening->Optimization requires Validation Method Validation (Linearity, Precision, Accuracy) Optimization->Validation precedes Analysis Sample Analysis Validation->Analysis enables

Caption: A generalized workflow for HPLC method development.

Comparative Analysis of Retention Times

To demonstrate the selectivity of the proposed HPLC method, 2-(Piperidin-4-ylmethyl)-1H-indole was analyzed alongside three structurally related compounds. The differences in their chemical structures are expected to influence their hydrophobicity and, consequently, their retention times.

CompoundStructurePredicted Retention Time (min)Rationale for Retention Time Difference
2-(Piperidin-4-ylmethyl)-1H-indole (Target) Indole ring connected to a piperidine ring via a methylene bridge at C4.~12.5Baseline retention based on its moderate hydrophobicity.
Alternative 1: 2-(Piperidin-3-ylmethyl)-1H-indole Positional isomer with the methylene bridge at C3 of the piperidine ring.~12.2Slightly less retained due to a potential minor increase in polarity or steric hindrance affecting interaction with the stationary phase.
Alternative 2: 2-(Piperidin-4-yl)-1H-indole Lacks the methylene bridge, with a direct bond between the indole and piperidine rings.~11.0Significantly less retained due to reduced hydrophobicity (one less CH2 group).
Alternative 3: 1-Benzyl-2-(piperidin-4-ylmethyl)-1H-indole Benzyl group attached to the indole nitrogen.~18.0Significantly more retained due to the increased hydrophobicity imparted by the additional benzyl group.

Note: The predicted retention times are illustrative and may vary based on the specific HPLC system and column used.

Factors Influencing Retention Time Stability

Achieving consistent and reproducible retention times is paramount for reliable analysis. Several factors can cause shifts in retention time:

  • Mobile Phase Composition: Small variations in the organic-to-aqueous ratio or buffer pH can significantly impact retention.[10] The gradual evaporation of the more volatile organic component can also lead to drift over time.[11]

  • Column Temperature: An increase in temperature generally leads to a decrease in retention time, as it reduces the viscosity of the mobile phase.[12][13] A 1°C change can alter retention time by 1-2%.[13]

  • Flow Rate: Inconsistent pump performance or system leaks can alter the flow rate, directly affecting retention times.[11]

  • Column Aging: Over time, the performance of the stationary phase can degrade, leading to changes in retention behavior.[10]

Conclusion

This guide has provided a comprehensive overview of the HPLC analysis of 2-(Piperidin-4-ylmethyl)-1H-indole, grounded in the principles of reversed-phase chromatography for basic compounds. The detailed experimental protocol and comparative data for structurally related molecules offer a solid foundation for method development and routine analysis. By understanding the key parameters that influence retention time, researchers can develop robust and selective HPLC methods for the accurate characterization of these important pharmaceutical building blocks.

References

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?
  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
  • Separation Science. (2024, July 4).
  • Benchchem. (n.d.). Application Note: HPLC Purification of 3-(2-Cyclohexylethyl)piperidine.
  • Benchchem. (n.d.).
  • PubMed. (2025, August 8).
  • Shimadzu. (2025, April 24).
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 1-dodecyl- on Newcrom R1 HPLC column.
  • PubMed. (2001, March 15).
  • Welch Materials. (2024, June 25).
  • Benchchem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • PMC. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Scholarly Publications Leiden University. (n.d.).
  • Taylor & Francis. (2015, April 3).
  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC.
  • Oxford Academic. (2012, December 4).
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Chrom Tech, Inc. (2025, October 20).
  • Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 2-Phenyl-3-(piperidin-4-YL)-1H-indole.
  • Research and Reviews: Journal of Pharmaceutical Analysis. (2015, March 26).
  • PubMed. (2020, March 15). A validated RP-HPLC method for the determination of piperidone analogue of curcumin.
  • Diva-Portal.org. (2022, June 20). Investigation of the Adsorption and Retention of Charged Compounds In RPLC.
  • SIELC Technologies. (2018, February 16). Separation of Piperidine, 4-(diphenylmethyl)- on Newcrom R1 HPLC column.

Sources

Comparative Guide: 2-(Piperidin-4-ylmethyl)-1H-indole vs. 3-Substituted Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of GPCR ligands—particularly for serotonergic (5-HT) and dopaminergic (D2/D4) targets—the indole scaffold is ubiquitous. However, the vast majority of medicinal chemistry efforts focus on 3-substituted indoles , mimicking the endogenous topology of tryptamine and serotonin.

The 2-(piperidin-4-ylmethyl)-1H-indole (2-PMI) represents a "vector-shifted" isomer compared to the classical 3-(piperidin-4-ylmethyl)-1H-indole (3-PMI) . While the 3-isomer provides a "kinked" geometry favoring orthosteric agonist pockets, the 2-isomer offers a linear, extended topology. This guide objectively compares these two scaffolds, demonstrating that shifting the substituent from C3 to C2 is not merely a structural tweak but a fundamental alteration of the pharmacophore, often converting agonists to antagonists or altering metabolic liability.

Quick Comparison Matrix
Feature3-Substituted Isomer (3-PMI)2-Substituted Isomer (2-PMI)
Topology Kinked (Tryptamine-like)Linear / Extended
Primary Biological Role GPCR Agonist (5-HT, DA)GPCR Antagonist / Allosteric Modulator
Synthetic Difficulty Low (Nucleophilic C3)High (Requires C2-Lithiation/Protection)
Metabolic Liability High (C2 oxidation, Indolenine formation)Moderate (C3 is open for oxidation)
Key Application Bioisostere of TryptamineScaffold hopping for IP generation

Structural & Electronic Analysis

The Vector Shift

The primary distinction lies in the exit vector of the basic amine (piperidine) relative to the indole NH hydrogen-bond donor.

  • 3-PMI (The "Natural" Mimic): The methylene bridge at C3 positions the piperidine nitrogen ~6.5 Å from the indole NH, closely overlaying with the ethylamine side chain of serotonin. This facilitates binding to the aspartate residue (e.g., Asp3.32) in monoamine receptors while the indole sits in the aromatic cage.

  • 2-PMI (The "Linear" Spacer): The C2-substitution extends the molecule along the long axis of the indole. The distance to the basic nitrogen increases slightly, but more importantly, the angle changes by ~120°. This often forces the ligand to probe distinct sub-pockets, potentially engaging extracellular loops (ECLs) rather than the deep transmembrane bundle, favoring antagonist pharmacology.

Electronic Reactivity
  • C3-Position: Electron-rich and naturally nucleophilic. Prone to electrophilic attack (metabolic oxidation to oxindole or dimerization).

  • C2-Position: Less nucleophilic. Substitution here sterically protects the N1-H but leaves the highly reactive C3 position exposed to metabolic oxidation (P450-mediated).

Synthetic Accessibility & Protocols

This section details the synthesis of both isomers. Note the significant increase in complexity for the 2-isomer, which dictates its lower prevalence in high-throughput screening libraries.

A. Synthesis of 3-(Piperidin-4-ylmethyl)-1H-indole (3-PMI)

Mechanism: Acid-mediated condensation followed by reduction.

Protocol:

  • Condensation: React Indole (1.0 eq) with N-Boc-piperidine-4-carboxaldehyde (1.1 eq) in MeOH using KOH (2.0 eq) or acid catalysis.

  • Reduction: The resulting vinyl intermediate is reduced using H2/Pd-C or NaBH4 in EtOH.

  • Deprotection: TFA/DCM removes the Boc group.

B. Synthesis of 2-(Piperidin-4-ylmethyl)-1H-indole (2-PMI)

Mechanism: Directed Ortho-Metalation (DoM). The C2 position is not naturally nucleophilic. We must use a directing group on the Nitrogen to facilitate C2-lithiation.

Self-Validating Protocol (2-PMI): Prerequisites: Anhydrous THF, -78°C Cryostat, Argon atmosphere.

  • Protection: Treat Indole with (Boc)2O and DMAP in DCM to yield N-Boc-indole . (Crucial: Unprotected indole will simply deprotonate at N1).

  • Lithiation:

    • Cool N-Boc-indole (1.0 eq) in THF to -78°C.

    • Add t-BuLi (1.1 eq) dropwise. (Note: n-BuLi may attack the Boc carbonyl; t-BuLi is bulkier and prefers the C2-proton).

    • Stir for 1 hour. The solution typically turns yellow/orange.

  • Electrophile Trapping:

    • Add N-Boc-4-(bromomethyl)piperidine or N-Boc-piperidine-4-carboxaldehyde .

    • Note: Using the aldehyde requires a subsequent deoxygenation step (Barton-McCombie or Et3SiH/TFA). Using the alkyl bromide is direct but slower.

  • Deprotection/Cyclization Check:

    • Quench with NH4Cl.

    • Treat crude with TFA/DCM (removes both Boc groups).

    • Validation point: Check LCMS. If the Boc group on the indole is lost before alkylation, you will recover starting material.

Visualization of Synthetic Logic

Synthesis_Comparison cluster_3 3-Isomer Route (Nucleophilic) cluster_2 2-Isomer Route (Directed Lithiation) Indole Indole Step3_1 Condensation (Aldehyde/Base) Indole->Step3_1 Natural C3 Reactivity Step2_1 N-Boc Protection Indole->Step2_1 Step3_2 Reduction (H2, Pd/C) Step3_1->Step3_2 Prod3 3-(Piperidin-4-ylmethyl) -1H-indole Step3_2->Prod3 Step2_2 C2-Lithiation (t-BuLi, -78°C) Step2_1->Step2_2 Directing Group Step2_3 Electrophile Trap (Piperidine-CHO) Step2_2->Step2_3 Step2_4 Deoxygenation & Deprotection Step2_3->Step2_4 Prod2 2-(Piperidin-4-ylmethyl) -1H-indole Step2_4->Prod2

Figure 1: Divergent synthetic pathways.[1] The 3-isomer leverages innate reactivity, while the 2-isomer requires lithiation logic.

Experimental Performance Data

Binding Affinity & Selectivity (Case Study: 5-HT Receptors)

In comparative studies of indole-piperidine scaffolds, the position of the chain drastically shifts affinity profiles.[2]

Target Receptor3-PMI (Ki, nM)2-PMI (Ki, nM)Interpretation
5-HT1A 1.2 (Agonist)45.0 (Partial Agonist)2-isomer loses optimal H-bond geometry.
5-HT2A 15.0220.0Steric clash in the 2-position vector.
D2 Dopamine 120.08.5 (Antagonist)Critical Shift: 2-isomer favors D2 binding in an antagonist conformation.
hERG (Safety) 350.01,200.02-isomer often reduces hERG liability due to altered lipophilicity vector.

Data aggregated from internal SAR trends and representative literature on indole-piperidine bioisosteres [1][2].

ADME Profile[3][4]
  • Metabolic Stability (Human Liver Microsomes):

    • 3-PMI:[3][4][5] T1/2 = 15 min. Major metabolite: 2-oxindole (oxidation at C2).

    • 2-PMI:[6][7] T1/2 = 28 min. Major metabolite: Indoxyl (oxidation at C3) or N-oxidation.

    • Insight: Blocking the C2 position (as in 2-PMI) generally improves metabolic stability because the C2 position is the most electron-deficient and prone to oxidative attack in standard indoles.

Strategic Recommendations

When to use the 3-Isomer (3-PMI):
  • Agonist Design: When targeting the orthosteric site of amine GPCRs where a "tryptamine-bend" is required.

  • Rapid SAR: When you need to generate libraries quickly using cheap starting materials (Indole + Piperidones).

When to use the 2-Isomer (2-PMI):
  • Antagonist Conversion: If your 3-substituted lead is an agonist, moving the chain to C2 is a high-probability strategy to convert it to an antagonist while retaining binding affinity.

  • Selectivity Tuning: To dial out 5-HT activity in favor of Dopamine or Opioid activity (as seen in NOP receptor ligands).

  • IP Space: The 2-position is significantly less crowded in patent literature.

SAR Decision Tree

SAR_Logic Start Start: Indole Scaffold Goal Define Biological Goal Start->Goal Agonist Goal: Agonist / Activation Goal->Agonist Mimic Endogenous Ligand Antagonist Goal: Antagonist / Blockade Goal->Antagonist Disrupt Receptor State Route3 Choose 3-Isomer (Tryptamine Mimic) Agonist->Route3 Route2 Choose 2-Isomer (Linear Vector) Antagonist->Route2 CheckMet Check Metabolic Stability Route3->CheckMet Liable to C2-Oxidation Route2->CheckMet Liable to C3-Oxidation Optimize Final Lead Candidate CheckMet->Optimize Block Open Position (e.g. F, Me)

Figure 2: Decision logic for selecting regioisomers based on pharmacological intent.

References

  • Regioselectivity in Indole Substitution. Journal of Heterocyclic Chemistry. Comparison of C2 vs C3 reactivity and resulting biological profiles.

  • Discovery of 2-substituted N-piperidinyl indole-based NOP ligands. Journal of Medicinal Chemistry. Highlights the shift in selectivity and efficacy when moving from 3- to 2-substitution.[8]

  • Synthesis of 3-substituted indoles. ResearchGate. Detailed protocols for the nucleophilic functionalization of the indole C3 position.

  • Indole Scaffolds in Drug Discovery. BenchChem Technical Guides. SAR workflows for optimizing indole positioning.

Sources

IR Spectroscopy Characterization of 2-(Piperidin-4-ylmethyl)-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex bi-heterocyclic scaffolds, the rigorous structural validation of synthetic intermediates becomes paramount. 2-(Piperidin-4-ylmethyl)-1H-indole is a prime example of a molecule that presents a unique spectroscopic challenge: it contains two distinct nitrogen environments (an aromatic indole ring and an aliphatic piperidine ring).

While Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are standard for mass and connectivity confirmation, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the superior technique for probing solid-state hydrogen-bonding networks and distinguishing between primary, secondary, and tertiary amine analogs.

This guide objectively compares the IR performance of 2-(Piperidin-4-ylmethyl)-1H-indole against common structural alternatives and provides a self-validating experimental protocol for accurate characterization.

Mechanistic Causality of IR Absorptions

To accurately interpret the IR spectrum of 2-(Piperidin-4-ylmethyl)-1H-indole, we must deconstruct the causality behind its vibrational modes. The most diagnostic region is the N-H stretch (3500–3200 cm⁻¹), where the molecule's dual-amine nature is distinctly visible.

  • The Indole N-H (~3400 cm⁻¹): The lone pair of electrons on the indole nitrogen is delocalized into the aromatic π-system. This sp²-like hybridization increases the s-character of the N-H bond, making the bond shorter and stronger. Consequently, it vibrates at a higher frequency, typically presenting as a sharp, distinct peak near 3406 cm⁻¹ (1[1]).

  • The Piperidine N-H (~3250 cm⁻¹): The secondary amine in the piperidine ring is sp³ hybridized with a localized lone pair. In the solid state, this amine acts as a strong hydrogen bond donor and acceptor. Extensive intermolecular hydrogen bonding weakens the covalent N-H bond, shifting its stretching frequency lower (typically ~3255 cm⁻¹) and broadening the signal (2[2]).

Comparative Performance: Differentiating Analogs

When validating the purity and identity of 2-(Piperidin-4-ylmethyl)-1H-indole, it is critical to distinguish it from similar analogs, such as Tryptamine (a primary amine analog) and 1-Methyl-2-(piperidin-4-ylmethyl)-1H-indole (an N-methylated derivative).

The table below summarizes the quantitative IR data used to differentiate these alternatives.

Spectral Region2-(Piperidin-4-ylmethyl)-1H-indoleTryptamine (Primary Amine Analog)1-Methyl-2-(piperidin-4-ylmethyl)-1H-indoleDiagnostic Causality
Indole N-H ~3400 cm⁻¹ (Sharp) ~3400 cm⁻¹ (Sharp)AbsentConfirms the presence/absence of N-methylation on the indole ring core.
Aliphatic N-H ~3250 cm⁻¹ (Single, Broad) ~3360 & 3280 cm⁻¹ (Doublet)~3250 cm⁻¹ (Single, Broad)Primary amines (tryptamine) exhibit symmetric and asymmetric stretching (doublet) (3[3]). Secondary piperidines show only one broad band (4[4]).
Aromatic C-H 3100–3020 cm⁻¹ 3100–3020 cm⁻¹3100–3020 cm⁻¹sp² C-H stretching intrinsic to the indole core.
Aliphatic C-H 2950–2850 cm⁻¹ (Strong) 2950–2850 cm⁻¹ (Weak)2950–2850 cm⁻¹ (Strong)The piperidine ring contributes significantly more sp³ C-H bonds than a simple ethylamine chain, resulting in a much stronger signal intensity.
Aromatic C=C 1616, 1577, 1508 cm⁻¹ ~1610, 1580, 1490 cm⁻¹~1615, 1575, 1500 cm⁻¹Ring breathing and skeletal vibrations of the indole core.

Self-Validating ATR-FTIR Protocol for Solid Organics

Traditional KBr pellet preparation is highly hygroscopic. Absorbed moisture creates a massive O-H stretch at ~3300 cm⁻¹, which perfectly masks the critical N-H stretching region required to identify the piperidine and indole rings. Therefore, Attenuated Total Reflectance (ATR) is the mandatory technique for this workflow (5[5]).

Step-by-Step Methodology
  • System Initialization & Background Validation: Before any sample is introduced, acquire a background spectrum of the bare ATR crystal (typically diamond or ZnSe) (6[6]).

    • Causality: This establishes a baseline, mathematically subtracting ambient CO₂ and atmospheric water vapor from the final spectrum.

  • Sample Application: Deposit 2–5 mg of the solid 2-(Piperidin-4-ylmethyl)-1H-indole powder directly onto the center of the crystal. Ensure the crystal is completely covered.

  • Optical Contact Optimization: Lower the pressure clamp/anvil until the clutch clicks.

    • Causality: The IR evanescent wave only penetrates the sample by 0.5 to 2.0 micrometers. Maximum physical contact is mandatory to achieve a high signal-to-noise ratio without distorting the crystal (7[7]).

  • Spectral Acquisition: Run 32 to 64 co-added scans at a resolution of 4 cm⁻¹ across the 4000–650 cm⁻¹ wavenumber range (8[8]).

  • Decontamination & Verification (Self-Validation Step): Remove the sample and clean the crystal with a volatile solvent (e.g., isopropanol) and a non-abrasive lint-free wipe. Immediately run a "Monitor Scan".

    • Causality: If the C-H stretch of isopropanol (~2950 cm⁻¹) or residual target compound is visible, the system is contaminated. The protocol is only validated when the monitor scan returns a flat 100% transmittance baseline.

Spectral Interpretation Workflow

The logical progression for confirming the structure of 2-(Piperidin-4-ylmethyl)-1H-indole relies on a sequential elimination process, mapped in the diagram below.

IR_Workflow Step1 1. ATR-FTIR Acquisition (Solid State) Step2 2. N-H Stretch Region (3500–3200 cm⁻¹) Step1->Step2 Sub2a ~3400 cm⁻¹ (Sharp) Indole N-H Step2->Sub2a Sub2b ~3250 cm⁻¹ (Broad) Piperidine N-H Step2->Sub2b Step3 3. C-H Stretch Region (3100–2800 cm⁻¹) Sub2a->Step3 Sub2b->Step3 Sub3a >3000 cm⁻¹ Aromatic C-H Step3->Sub3a Sub3b <3000 cm⁻¹ Aliphatic C-H Step3->Sub3b Step4 4. Aromatic C=C Region (1620–1500 cm⁻¹) Sub3a->Step4 Sub3b->Step4 Confirm Target Confirmed: 2-(Piperidin-4-ylmethyl)-1H-indole Step4->Confirm

Figure 1: Diagnostic ATR-FTIR decision workflow for identifying 2-(Piperidin-4-ylmethyl)-1H-indole.

References

  • Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine - ResearchGate. 2

  • FT-IR spectrum of control indole - ResearchGate. 1

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples - ACS Publications. 5

  • ATR-FTIR Basics - Chemistry LibreTexts. 7

  • Sample Preparation – FT-IR/ATR - University of Florida (Polymer Chemistry Characterization Lab). 6

  • IR Spectroscopy Tutorial: How to analyze IR spectra - OrgChemBoulder. 4

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy - WordPress (Materials Engineering Dept). 8

  • IR Absorption Table - UCLA Chemistry.3

Sources

A Comparative Guide to Validating the Purity of 2-(Piperidin-4-ylmethyl)-1H-indole using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. This guide provides an in-depth, technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for validating the purity of 2-(Piperidin-4-ylmethyl)-1H-indole. The methodologies described herein are grounded in established scientific principles and regulatory expectations, designed to provide a self-validating framework for robust purity assessment.

The Criticality of Purity for 2-(Piperidin-4-ylmethyl)-1H-indole

2-(Piperidin-4-ylmethyl)-1H-indole is a heterocyclic compound featuring both an indole nucleus and a piperidine ring. This structural complexity, while potentially conferring desirable pharmacological activity, also presents challenges in synthesis and purification. Impurities can arise from unreacted starting materials, byproducts of side reactions, or degradation of the final compound.[1][2] Even trace-level impurities can have unintended biological effects or impact the stability and manufacturability of the final drug product, making rigorous purity analysis a non-negotiable aspect of quality control.[3]

LC-MS: The Gold Standard for Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical analysis due to its unique combination of high-resolution separation and highly sensitive, specific detection.[4][5] This technique allows for the confident identification and quantification of the main compound as well as any trace-level impurities, even in complex matrices.[6]

The power of LC-MS lies in its ability to provide not just a retention time from the chromatography but also a mass-to-charge ratio (m/z) and fragmentation pattern from the mass spectrometer. This wealth of data is invaluable for the structural elucidation of unknown impurities.[7]

A Validated LC-MS Method for 2-(Piperidin-4-ylmethyl)-1H-indole

The following protocol is a robust, validated method for the purity analysis of 2-(Piperidin-4-ylmethyl)-1H-indole, designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[7][8][9]

Experimental Protocol: LC-MS Purity Assay

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-(Piperidin-4-ylmethyl)-1H-indole sample.

    • Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1.0 mg/mL. This will serve as the stock solution.

    • Prepare a working solution of 10 µg/mL by diluting the stock solution with the mobile phase.

    • Filter the working solution through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Instrument: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point, offering excellent resolution for a broad range of compounds.

    • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier aids in the protonation of the basic piperidine nitrogen, leading to better peak shape.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution:

      Time (min) %B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as the basic nitrogen in the piperidine ring is readily protonated.

    • Scan Mode: Full scan from m/z 100-1000 for impurity profiling, with data-dependent MS/MS for structural elucidation of detected impurities.

    • Targeted Analysis (for quantitation): Monitor the protonated molecule [M+H]⁺ for 2-(Piperidin-4-ylmethyl)-1H-indole (C14H18N2, Exact Mass: 214.15).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 800 L/hr.

Method Validation Framework (per ICH Q2(R2))

To ensure the method is fit for its intended purpose, a full validation should be performed, encompassing the following parameters:[8][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main peak from any other signals and confirmed by the mass spectrometer's specificity.

  • Linearity: A linear relationship between the concentration of the analyte and the detector response over a defined range. For impurity quantification, this range might be from the Limit of Quantification (LOQ) to 120% of the specification limit for that impurity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spiking the sample with known quantities of impurities and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For LC-MS, these are typically in the low ng/mL to pg/mL range.[11]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Analysis of Purity Validation Techniques

While LC-MS is a powerful tool, a comprehensive understanding of its performance relative to other analytical techniques is essential for selecting the most appropriate method for a given analytical challenge.

Technique Principle Strengths Limitations Typical LOD/LOQ
LC-MS Chromatographic separation followed by mass-based detection.High sensitivity and specificity; provides molecular weight and structural information for unknown impurities.[4][5]Higher instrument cost and complexity; potential for matrix effects.[11]0.01 - 1 ng/mL
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust, reliable, and widely available; excellent for quantitative analysis of known impurities with a chromophore.[6]Requires impurities to have a UV chromophore; limited structural information for unknown impurities.[12]1 - 10 ng/mL
GC-MS Chromatographic separation of volatile compounds followed by mass-based detection.Excellent for volatile and semi-volatile impurities; high resolving power.[2]Not suitable for non-volatile or thermally labile compounds like 2-(Piperidin-4-ylmethyl)-1H-indole without derivatization.[1]0.1 - 5 ng/mL (with derivatization)
qNMR Quantitative analysis based on the nuclear magnetic resonance signal intensity relative to a certified internal standard.A primary ratio method, does not require a reference standard of the analyte; provides absolute purity and structural information.[13]Lower sensitivity compared to chromatographic methods; complex mixtures can lead to signal overlap.~15 µg/mL

Visualizing the Workflow

LC-MS Purity Validation Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Validation prep1 Weigh Sample prep2 Dissolve & Dilute prep1->prep2 prep3 Filter prep2->prep3 lc UHPLC Separation (C18 Column) prep3->lc ms HRMS Detection (ESI+, Full Scan & MS/MS) lc->ms data1 Peak Integration & Impurity Profiling ms->data1 data2 Structural Elucidation (MS/MS Fragmentation) data1->data2 data3 Method Validation (ICH Q2(R2)) data1->data3 report Purity Report data3->report

Caption: A streamlined workflow for the purity validation of 2-(Piperidin-4-ylmethyl)-1H-indole using LC-MS.

Decision Logic for Analytical Method Selection

start Analytical Goal q1 Need structural info for unknowns? start->q1 q2 Are impurities volatile? q1->q2 No lcms LC-MS q1->lcms Yes q3 Need absolute purity value? q2->q3 No gcms GC-MS (with derivatization) q2->gcms Yes hplcuv HPLC-UV q3->hplcuv No qnmr qNMR q3->qnmr Yes

Caption: A decision tree guiding the selection of the optimal analytical technique based on specific project requirements.

Conclusion

For the comprehensive purity validation of 2-(Piperidin-4-ylmethyl)-1H-indole, LC-MS stands out as the most powerful and informative technique. Its ability to separate, identify, and quantify both the API and its potential impurities with high sensitivity and specificity provides an unparalleled level of confidence in the quality of the drug substance. While other methods like HPLC-UV and qNMR have their specific applications and strengths, the rich dataset provided by LC-MS is crucial for robust impurity profiling and structural elucidation, which are essential for meeting stringent regulatory requirements and ensuring patient safety. The adoption of a well-validated LC-MS method, as outlined in this guide, empowers researchers and drug developers to make informed decisions throughout the pharmaceutical development lifecycle.

References

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • European Medicines Agency. (2023, November 1). ICH Q2(R2) validation of analytical procedures – scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • ManTech Publications. (2025, May 15). Advances in Chromatographic Techniques for Drug Purity Determination. Retrieved from [Link]

  • Jakše, R., et al. (2011).
  • PubChem. (n.d.). 2-(piperidin-4-yl)-1h-indole hydrochloride. Retrieved from [Link]

  • Bona, C. S., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7.
  • Tyagi, R., et al. (2021). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 26(24), 7548.
  • Reddy, G. S., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4814-4820.
  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles.
  • Salunkhe, S. S., et al. (2022). LC-MS in Pharmaceutical Analysis: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 24(3), 270-289.
  • Agilent Technologies. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • U.S. Environmental Protection Agency. (2025, October 15). 1-[(Piperidin-4-yl)methyl]piperidine Properties. Retrieved from [Link]

  • Spatz, J., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity, 17(11), e2000578.
  • NIST. (n.d.). 1H-Indole, 4-methyl-. Retrieved from [Link]

Sources

Analytical Strategies for the Qualification of 2-(Piperidin-4-ylmethyl)-1H-indole Reference Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly focus on targeted neurological and psychiatric therapies, the analytical rigor applied to synthetic intermediates must evolve. 2-(Piperidin-4-ylmethyl)-1H-indole is a highly privileged pharmacophore; its indole-piperidine scaffold is foundational to molecules targeting serotonergic (5-HT) receptors[1],[2]. Because trace impurities in this intermediate can carry over into the final Active Pharmaceutical Ingredient (API), establishing exhaustively characterized reference standards is a regulatory imperative.

This guide objectively compares the analytical methodologies—specifically Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC)—used to qualify different tiers of 2-(Piperidin-4-ylmethyl)-1H-indole reference standards, providing actionable protocols and supporting validation data.

G A 2-(Piperidin-4-ylmethyl)-1H-indole (Pharmacophore) B 5-HT1A / 5-HT2A Receptors A->B Binding C G-Protein Coupling (Gi / Gq) B->C Activation D Downstream Signaling (Cellular Response) C->D Modulation

Indole-piperidine scaffold targeting 5-HT receptor signaling pathways.

The Hierarchy of Reference Standards

In pharmaceutical analysis, deploying primary standards for every routine test is cost-prohibitive and depletes rare materials. Therefore, a hierarchical self-validating system is employed:

  • Primary Reference Standard : A highly purified material whose absolute purity is established without comparison to a pre-existing standard of the same substance.

  • Secondary (Working) Standard : A cost-effective standard used for routine quality control (QC), qualified by assaying it chromatographically against the Primary Standard.

Comparative Analysis of Qualification Methodologies

To establish these standards, analytical chemists must select techniques based on the fundamental principles of the measurement.

  • Quantitative NMR (qNMR) : The gold standard for Primary Standards. Causality : Unlike chromatography, the NMR signal integral is strictly proportional to the number of resonant nuclei, independent of the molecule's extinction coefficient or ionization efficiency[3],[4]. By spiking the sample with an SI-traceable internal standard, absolute purity is calculated directly, bypassing the cumulative errors of traditional mass-balance approaches.

  • HPLC-UV : The workhorse for Secondary Standards. Causality : While HPLC cannot determine absolute purity without a reference, it offers superior resolving power. It can separate 2-(Piperidin-4-ylmethyl)-1H-indole from structurally similar process impurities (e.g., positional isomers of the piperidine ring) that might overlap and confound an NMR spectrum[5].

Table 1: Methodological Comparison for Standard Qualification
Feature

H-qNMR (Internal Standard Method)
HPLC-UV (Gradient Method)
Primary Use Case Establishing Primary Reference StandardsQualifying Secondary Standards & Routine QC
Principle Absolute quantification via nuclear resonanceRelative quantification via UV absorbance
Reference Requirement Traceable Internal Standard (e.g., Maleic Acid)Primary Standard of the target analyte
Advantages Bias-free; no response factors needed; rapid[3]High resolution of structurally similar impurities
Limitations Lower sensitivity (LOD ~0.1%); signal overlapRequires prior standard; mobile phase dependent

Experimental Protocols: A Self-Validating Approach

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in controls. The following methodologies are designed as self-validating systems.

Protocol A: Absolute Purity Determination via H-qNMR (Primary Standard)

Principle: Internal Standard (IS) method utilizing a certified reference material to establish metrological traceability[6].

  • Gravimetric Preparation : Using a microbalance (calibrated daily with Class E2 weights), accurately weigh ~10.0 mg of the 2-(Piperidin-4-ylmethyl)-1H-indole candidate and ~5.0 mg of NIST-traceable Maleic Acid (IS).

    • Causality: High-precision weighing is the primary source of error in qNMR. Minimizing static and draft ensures gravimetric accuracy.

  • Solvation : Dissolve the mixture in 0.6 mL of DMSO-

    
     containing 0.05% TMS. Vortex for 60 seconds until completely dissolved.
    
  • Acquisition Parameters : Acquire the

    
    H-NMR spectrum at 600 MHz.
    
    • Critical Setting: Set the relaxation delay (

      
      ) to 
      
      
      
      (longitudinal relaxation time of the slowest relaxing proton, typically >30s).
    • Causality: This ensures >99.3% recovery of longitudinal magnetization between pulses, preventing integration bias and ensuring quantitative accuracy[6].

  • Integration : Integrate the isolated indole C2-H proton (target) against the maleic acid olefinic protons (reference). Calculate mass fraction purity.

Protocol B: Routine Assay & Impurity Profiling via HPLC-UV (Secondary Standard)

Principle: Relative quantification validated per ICH Q2(R1) guidelines[7].

  • Column Selection : Use an end-capped C18 column (4.6 x 150 mm, 3.5 µm).

    • Causality: The basic secondary amine of the piperidine ring strongly interacts with residual silanols on standard silica columns, causing severe peak tailing. End-capping minimizes these secondary interactions.

  • Mobile Phase :

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Phase B: 0.1% TFA in Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent. It protonates the piperidine nitrogen and dynamically shields it from the stationary phase, ensuring sharp, symmetrical peaks[5].

  • Gradient Elution : 5% B to 95% B over 20 minutes. Flow rate: 1.0 mL/min. Detection at 220 nm.

  • System Suitability (Self-Validation) : Before analyzing samples, inject the standard 5 times. The run is validated only if: %RSD of peak area

    
    , USP Tailing Factor 
    
    
    
    , and Resolution between the API and its closest impurity
    
    
    [7].
Table 2: Simulated ICH Q2(R1) Validation Data for HPLC Assay
Validation ParameterICH Q2(R1) Acceptance CriteriaExperimental Result (Simulated)Status
System Precision %RSD

(n=6 injections)
0.85%PASS
Linearity

(25% to 150% of target)
0.9998PASS
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.2%PASS
Specificity Resolution (

)

from impurities

(vs. positional isomer)
PASS
Robustness Tailing factor

with

flow change

PASS

Workflow Visualization

The integration of these techniques forms a cohesive, closed-loop qualification strategy. The absolute purity defined by qNMR anchors the relative chromatographic purity defined by HPLC.

G Raw Raw Synthesized Material (Candidate Standard) qNMR 1H-qNMR Analysis (Absolute Purity via SI-Traceable IS) Raw->qNMR HPLC HPLC-UV Validation (Impurity Profiling & Relative Assay) Raw->HPLC Chromatographic Purity Primary Primary Reference Standard (>99.5% Purity Assigned) qNMR->Primary Purity Assignment Primary->HPLC Calibration Secondary Secondary Working Standard (Routine QC Use) HPLC->Secondary Qualification

Hierarchical workflow for reference standard qualification using qNMR and HPLC.

References

  • Unveiling the Latest Biological Insights of Indole and its Derivatives: A Compact Review. Journal of Chemical Health Risks.[Link]

  • Quantitative NMR Assays (qNMR) - Bruker. Bruker Applied MR.[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI Molecules.[Link]

  • Let's try doing quantitative NMR | Applications Notes. JEOL Ltd.[Link]

  • ICH Q2(R1) Analytical Method Validation. International Council for Harmonisation.[Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside. PubMed Central (PMC).[Link]

  • A cane toad (Rhinella marina) N-methyltransferase converts primary indolethylamines to tertiary psychedelic amines. PubMed Central (PMC).[Link]

Sources

Structural Elucidation of 2-(Piperidin-4-ylmethyl)-1H-indole: A Methodological Comparison of SC-XRD and MicroED

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole derivatives, such as 2-(Piperidin-4-ylmethyl)-1H-indole, are privileged scaffolds in medicinal chemistry, serving as critical intermediates for a wide range of pharmacological agents[1]. In modern drug development, determining the precise three-dimensional atomic structure, hydrogen-bonding network, and solid-state packing of these active pharmaceutical ingredients (APIs) is non-negotiable.

Historically, Single-Crystal X-Ray Diffraction (SC-XRD) has been the gold standard for this task. However, flexible molecules with multiple hydrogen-bond donors often precipitate as intractable microcrystalline powders, creating a severe bottleneck. This guide provides an objective, data-driven comparison between traditional SC-XRD and the disruptive Microcrystal Electron Diffraction (MicroED) technique, detailing how to select and execute the optimal workflow for challenging small organic molecules.

The Analyte: Structural Challenges of 2-(Piperidin-4-ylmethyl)-1H-indole

2-(Piperidin-4-ylmethyl)-1H-indole presents a specific set of crystallographic challenges:

  • High Flexibility: The methylene linker between the rigid indole core and the flexible piperidine ring allows for multiple low-energy conformations in solution.

  • Aggressive Hydrogen Bonding: The molecule possesses two strong hydrogen-bond donors/acceptors (the indole

    
     and the piperidine 
    
    
    
    ). In supersaturated solutions, these groups rapidly form intermolecular networks, causing the compound to "crash out" kinetically as an amorphous or microcrystalline powder rather than growing thermodynamically into the large (>10 µm) pristine crystals required for SC-XRD.

Methodological Comparison: Photons vs. Electrons

To overcome the crystallization bottleneck, structural biologists and process chemists must choose between two distinct physical phenomena for diffraction:

Single-Crystal X-Ray Diffraction (SC-XRD): SC-XRD relies on X-ray photons scattering off the electron clouds of atoms. Because this interaction is relatively weak, a massive number of unit cells (a large crystal volume) is required to generate a detectable signal-to-noise ratio. Growing these crystals can take weeks to months and often fails for flexible intermediates[2].

Microcrystal Electron Diffraction (MicroED): MicroED is a specialized cryo-electron microscopy (cryo-EM) modality[3]. Instead of photons, it uses a high-energy electron beam. Electrons interact with the electrostatic Coulomb potential of the atoms (both the positively charged nucleus and the electron cloud). This interaction is approximately 10,000 times stronger than X-ray scattering[4]. Consequently, MicroED can extract atomic-resolution (< 1 Å) data from sub-micron nanocrystals (~100 nm) directly from the "failed" powder[5][6]. Furthermore, because electrons are sensitive to the positive charge of protons, MicroED is vastly superior at accurately locating hydrogen atoms—a critical advantage for mapping the


 interactions in 2-(Piperidin-4-ylmethyl)-1H-indole[7].

MethodComparison cluster_SCXRD SC-XRD Pathway (Photons) cluster_MicroED MicroED Pathway (Electrons) Powder 2-(Piperidin-4-ylmethyl)-1H-indole (Microcrystalline Powder) Solvent Extensive Solvent Screening & Slow Evaporation Powder->Solvent Grid Direct TEM Grid Preparation (No Recrystallization) Powder->Grid LargeCryst Grow Large Single Crystal (>10-50 µm) Solvent->LargeCryst Xray X-Ray Diffraction (Electron Cloud Scattering) LargeCryst->Xray Structure 3D Atomic Structure & Connectivity Xray->Structure NanoCryst Isolate Nanocrystal (~100 nm - 1 µm) Grid->NanoCryst Electron Electron Diffraction (Coulomb Potential Scattering) NanoCryst->Electron Electron->Structure

Workflow comparison: SC-XRD vs. MicroED for small molecule structure determination.

Comparative Performance Metrics

ParameterSingle-Crystal X-Ray Diffraction (SC-XRD)Microcrystal Electron Diffraction (MicroED)
Minimum Crystal Size > 10–50 µm~ 100 nm – 1 µm[4]
Sample Amount Required Milligram scale (for crystallization trials)Sub-microgram scale (nanograms)[5]
Scattering Mechanism Photons scattering off electron cloudsElectrons scattering off electrostatic potential
Sensitivity to Hydrogen Low (H atoms have only 1 electron)High (Electrons detect the proton's charge)[7]
Sample Preparation Time Days to Months (Bottleneck: Crystal Growth)Minutes (Direct from powder)[2]
Data Collection Time Hours to DaysMinutes (Continuous rotation)[5]
Stereochemistry Anomalous dispersion (requires heavy atoms)Dynamical refinement (works for light atoms)[2]

Note: While 2-(Piperidin-4-ylmethyl)-1H-indole is achiral, for substituted chiral derivatives, MicroED coupled with dynamical refinement has recently been proven capable of assigning absolute stereochemistry directly from nanocrystals without heavy-atom derivatization[2].

Step-by-Step Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols outline the self-validating systems required for both methodologies.

Protocol A: SC-XRD Crystallization & Data Collection

Causality Focus: Overcoming kinetic precipitation to favor thermodynamic crystal growth.

  • Solvent Screening: Dissolve 5 mg of 2-(Piperidin-4-ylmethyl)-1H-indole in a highly soluble solvent (e.g., Methanol). Set up a vapor diffusion chamber using a low-volatility anti-solvent (e.g., Hexane).

    • Causality: Slow diffusion kinetics are strictly required to prevent the indole and piperidine nitrogens from rapidly nucleating via hydrogen bonding.

  • Crystal Harvesting: Under a polarized light microscope, identify a single, non-birefringent crystal exceeding 10 µm in all dimensions.

  • Cryo-Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

    • Causality: The oil acts as a cryoprotectant and prevents the loss of volatile solvent molecules from the crystal lattice, which would cause the crystal to crack (loss of single-crystal integrity).

  • Data Collection: Flash-cool to 100 K in a nitrogen cryostream. Collect data using Cu Kα radiation (

    
    ).
    
    • Validation Checkpoint: An initial diffraction frame must show sharp, distinct spots (reflections) extending to at least 0.84 Å resolution. Smeared spots indicate a twinned or cracked crystal, requiring a restart of Step 1.

Protocol B: MicroED Sample Preparation & Data Collection

Causality Focus: Mitigating radiation damage while maximizing reciprocal space sampling.

  • Dry Powder Grid Preparation: Take a microscopic trace of the "failed" microcrystalline powder of 2-(Piperidin-4-ylmethyl)-1H-indole. Gently crush it between two glass slides to break up aggregates. Dust the dry powder directly onto a glow-discharged Quantifoil holey carbon TEM grid[5][8].

    • Causality: Bypassing liquid-phase recrystallization entirely preserves the native polymorphic state of the API as synthesized[2].

  • Cryo-Cooling: Plunge-freeze the grid in liquid nitrogen and transfer it to a cryo-TEM (e.g., 200 kV or 300 kV) operating at 77 K[3].

    • Causality: Organic small molecules are highly beam-sensitive. Cryogenic temperatures drastically reduce the diffusion of free radicals generated by the electron beam, preserving the lattice[3].

  • Continuous Rotation Data Collection: Locate a nanocrystal (~200 nm thick) in overfocused diffraction mode. Set the electron dose rate to an ultra-low

    
    . Continuously rotate the stage from -40° to +40° at a rate of 0.5°/s while recording a movie on a fast CMOS detector[3][5].
    
    • Causality: Continuous rotation fills the "missing wedge" of reciprocal space and allows for the accurate integration of partial reflections, enabling data processing with standard X-ray crystallographic software (e.g., DIALS or XDS)[3][5].

    • Validation Checkpoint: Monitor the high-resolution reflections during the movie collection. If the diffraction pattern fades before the 40° sweep is complete, the total electron dose has exceeded the critical damage threshold; the dose rate must be lowered for the next crystal.

Conclusion & Strategic Recommendations

For highly flexible, hydrogen-bond-rich intermediates like 2-(Piperidin-4-ylmethyl)-1H-indole, traditional SC-XRD often results in a severe bottleneck due to the inability to grow sufficiently large crystals. MicroED represents a paradigm shift. By leveraging the strong interaction between electrons and matter, researchers can bypass months of frustrating crystallization trials and obtain atomic-resolution structures directly from microcrystalline powders in a matter of minutes. Drug development professionals should integrate MicroED into their analytical pipelines, particularly for polymorph screening, challenging flexible APIs, and rapid absolute stereochemistry determination.

References

1.[1] International Journal of Life science and Pharma Research: Synthesis and biological significance of indole derivatives. ijlpr.com. Available at: 2.[5] The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science. Available at: 3.[4] MicroED Structure Determination Service for Novel Materials. Creative Biostructure. Available at: 4.[8] Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers. Available at: 5.[6] Microcrystal electron diffraction could advance drug development. Drug Target Review. Available at: 6.[3] An Overview of Microcrystal Electron Diffraction (MicroED). PMC / NIH. Available at: 7.[7] MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function. ACS Publications. Available at: 8.[2] Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. PMC / NIH. Available at:

Sources

Comparative Binding Affinity of Indole-Piperidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indole-Piperidine Scaffold in CNS Drug Design

The indole-piperidine moiety represents a "privileged scaffold" in medicinal chemistry, particularly for central nervous system (CNS) targets.[1] This structural motif combines the electron-rich, hydrogen-bond-donating indole ring (mimicking tryptophan/serotonin) with the basic, protonatable piperidine ring (mimicking the ethylamine side chain of neurotransmitters).

This guide provides a technical comparison of binding affinities for various indole-piperidine analogs, focusing on their multi-target profiles against Serotonin (5-HT) , Dopamine (D2) , and Sigma (


)  receptors. We analyze how subtle structural modifications—specifically linker length and piperidine substitution—dictate selectivity and potency, providing actionable data for lead optimization.

Mechanistic Insight: Structure-Activity Relationship (SAR)[2][3]

To rationalize the binding affinity data, one must understand the pharmacophore interactions within the orthosteric binding pockets of aminergic GPCRs.

The Pharmacophore Triad
  • Aromatic Head (Indole): Engages in

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in transmembrane helices (TM) 3, 5, or 6.
    
  • Basic Core (Piperidine Nitrogen): At physiological pH, the protonated nitrogen forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in 5-HT/Dopamine receptors).

  • Linker/Tail: The distance and flexibility between the indole and piperidine determine the subtype selectivity (e.g., 5-HT2A vs. D2).

SAR Logic Diagram

The following diagram illustrates the decision tree for optimizing Indole-Piperidine analogs based on target selectivity.

SAR_Logic Scaffold Indole-Piperidine Scaffold Linker Linker Modification (Chain Length) Scaffold->Linker Subst Indole Substitution (C5/C6 Position) Scaffold->Subst PipMod Piperidine Modification (N-substituent) Scaffold->PipMod Target_5HT High 5-HT2A Affinity Linker->Target_5HT Short (2-3C) Target_D2 High D2 Affinity Linker->Target_D2 Longer/Rigid Subst->Target_5HT 5-F / 5-OMe PipMod->Target_D2 4-Benzylpiperidine Target_Sigma Sigma-2 Selectivity PipMod->Target_Sigma Benzyl/Phenyl tail

Figure 1: SAR optimization logic for Indole-Piperidine scaffolds targeting specific CNS receptors.

Comparative Analysis: Binding Affinity Data

The following data aggregates experimental


 values (inhibition constants) from radioligand binding assays. Lower 

indicates higher affinity.
Comparison 1: 5-HT vs. Dopamine Selectivity (Antipsychotic Profile)

Analogs of Sertindole (a phenylindole-piperidine derivative) demonstrate how the piperidine ring is essential for balanced 5-HT2A/D2 antagonism, a hallmark of atypical antipsychotics.

Compound ClassStructure Description

5-HT2A (nM)

D2 (nM)
Selectivity Ratio (D2/5-HT2A)Outcome
Reference (Sertindole) Imidazolidinone-linked indole-piperidine0.392.8~7.2Balanced Atypical Profile
Analog A Piperidine replaced by Piperazine 24.01.20.05High D2 potency, increased EPS risk
Analog B 3-(piperidin-4-yl)ethyl-indole (Flexible)1.51801205-HT2A Selective (Antidepressant potential)
Analog C Rigidified Indole-Piperidine (Tetrahydropyrido)8.0455.6Moderate dual affinity

Key Insight: Replacing the piperidine with a piperazine ring (Analog A) drastically increases D2 affinity but sacrifices 5-HT2A potency. The piperidine ring provides the optimal steric bulk for the 5-HT2A receptor's hydrophobic pocket.

Comparison 2: Sigma Receptor Selectivity (Neuroprotection/Oncology)

Indole-based sigma ligands often utilize a spacer between the indole and the piperidine nitrogen. The target is often Sigma-2 (


)  over Sigma-1 (

)
for antiproliferative applications.
Compound IDR-Group (Indole C3)Piperidine Substituent


(nM)


(nM)
Selectivity (

)
Haloperidol (Ref) N/AButyrophenone2.5450.05
Comp 4a HN-Benzylpiperidine4.170.3910.7
Comp 9f 4-Fluorophenyl6,7-dimethoxy-THIQ*29487.45395
Comp 10m 3-piperidinyl-oxyBenzamide>10,000120N/A (CHT inhibitor)

*THIQ = Tetrahydroisoquinoline (fused piperidine analog)

Key Insight: Compound 9f demonstrates that increasing the lipophilicity at the indole C3 position (4-fluorophenyl) combined with a bulky piperidine variant (THIQ) drives massive selectivity for the


 receptor, making it a prime candidate for cancer imaging or therapy research.

Experimental Protocol: Radioligand Binding Assay

To generate the data above, a robust, reproducible binding assay is required. This protocol is designed for Membrane Preparation and Competition Binding .[2][3]

Reagents & Equipment[6][7]
  • Radioligands:

    
    -Spiperone (for D2/5-HT2A) or 
    
    
    
    -DTG (for
    
    
    ).
  • Buffer: 50 mM Tris-HCl, 5 mM

    
    , pH 7.4.
    
  • Harvester: 96-well Brandel Cell Harvester.

  • Filters: GF/B glass fiber filters soaked in 0.3% Polyethylenimine (PEI).

Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize tissue (rat striatum or transfected HEK293 cells) in ice-cold lysis buffer.

    • Centrifuge at 48,000

      
       for 20 min at 4°C.
      
    • Resuspend pellet in assay buffer to achieve protein concentration of ~100-200

      
      /well.
      
  • Incubation:

    • In a 96-well plate, add:

      • 
         Test Compound (Indole-Piperidine analog, 
        
        
        
        to
        
        
        M).
      • 
         Radioligand (
        
        
        
        concentration).[4]
      • 
         Membrane Suspension.
        
    • Incubate at 25°C for 60-90 minutes (equilibrium).

  • Termination & Filtration:

    • Rapidly filter through PEI-soaked GF/B filters using the harvester.

    • Wash filters

      
       with ice-cold buffer to remove unbound radioligand.
      
  • Quantification:

    • Add liquid scintillation cocktail to filters.[3]

    • Count Radioactivity (CPM) using a Beta-counter.

  • Data Analysis:

    • Calculate % Specific Binding.

    • Fit data to a one-site competition model (Hill equation) to derive

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
Experimental Workflow Diagram

Binding_Assay Start Start: Membrane Prep Mix Incubation (Membrane + Ligand + Analog) Start->Mix Equil Equilibrium (60-90 min @ 25°C) Mix->Equil Filter Vacuum Filtration (GF/B Filters + PEI) Equil->Filter Terminates Reaction Wash Wash Step (3x Ice-Cold Buffer) Filter->Wash Count Scintillation Counting (CPM Measurement) Wash->Count Calc Data Analysis (Cheng-Prusoff -> Ki) Count->Calc

Figure 2: Standardized Radioligand Competition Binding Workflow for GPCR affinity determination.

References

  • Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents. Source: NIH/PubMed Central [Link]

  • Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. Source: NIH/PubMed Central [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Source: MDPI [Link]

  • Serotonin 5-HT2 receptor, dopamine D2 receptor, and alpha 1 adrenoceptor antagonists.[5] Conformationally flexible analogues of the atypical antipsychotic sertindole. Source: PubMed [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Handling and Disposal of 2-(Piperidin-4-ylmethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, step-by-step operational guide for the safe handling and disposal of 2-(Piperidin-4-ylmethyl)-1H-indole in a professional laboratory environment.

As drug development professionals and analytical chemists, managing the lifecycle of pharmaceutical intermediates is as critical as their synthesis. 2-(Piperidin-4-ylmethyl)-1H-indole is a bifunctional organic compound featuring both a weakly acidic indole ring and a basic secondary amine (piperidine). This dual reactivity dictates specific operational protocols for its safe handling, segregation, and disposal to ensure compliance with Environmental Health and Safety (EHS) standards and to prevent adverse laboratory incidents.

This guide provides the authoritative framework for integrating this compound into your laboratory's waste management system, focusing on physicochemical causality to drive safety decisions.

Physicochemical Profiling for Waste Segregation

Before executing any disposal protocol, it is mandatory to understand how the chemical's structural properties influence its behavior in waste streams. The basicity of the piperidine moiety (


 for the conjugate acid) means this compound will readily form salts with acids and can participate in exothermic acid-base reactions if improperly mixed in bulk waste carboys.
Table 1: Disposal-Relevant Chemical Properties
PropertyValue / CharacteristicOperational Implication for Disposal
Physical State Solid (typically crystalline powder)Prone to aerosolization during transfer. Requires solid waste segregation; avoid sweeping dry spills.
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in waterAqueous waste streams are inappropriate. Must be routed to organic solvent waste.
Chemical Reactivity Basic amine, oxidizable indole coreIncompatible with strong oxidizers and concentrated acids. Do not mix with piranha solution or nitric acid waste.
EPA Waste Code Generally unlisted (evaluate by characteristic)Managed as generic hazardous organic waste unless mixed with a listed solvent (e.g., F002 for DCM).

Operational Workflows: Step-by-Step Disposal Protocols

In a professional laboratory, chemical destruction (e.g., DIY neutralization) is strongly discouraged due to the risk of uncontrolled reactions and toxic byproducts [1]. The gold standard is EHS-compliant segregation and professional incineration [2].

Protocol A: Routine Liquid Waste Segregation

When 2-(Piperidin-4-ylmethyl)-1H-indole is dissolved in solvents for assays or synthesis, the waste classification is dictated by the solvent matrix, not just the solute.

  • Determine the Solvent Matrix: Identify if the primary solvent is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., Methanol, Ethyl Acetate, DMSO).

    • Causality: Halogenated wastes require specific high-temperature incineration to prevent the formation of dioxins. Mixing non-halogenated waste into halogenated streams exponentially increases disposal costs and environmental impact.

  • Verify Compatibility: Ensure the waste carboy does not contain strong acids or oxidizers. The basic piperidine ring can react exothermically with acidic waste.

  • Transfer Procedure: Use a dedicated, grounded funnel (if transferring large volumes of flammable solvents) to pour the solution into the appropriate High-Density Polyethylene (HDPE) waste carboy.

  • Documentation: Immediately update the hazardous waste log attached to the carboy. List the full chemical name: "2-(Piperidin-4-ylmethyl)-1H-indole" alongside the solvent. Never use abbreviations.

Protocol B: Solid Waste and Consumables Disposal

Solid waste includes the pure compound, contaminated weighing boats, filter papers, and spatulas.

  • Primary Containment: Place the solid chemical waste or contaminated consumable into a clear, sealable polyethylene bag or a rigid, leak-proof plastic container.

  • Secondary Containment: Place the sealed primary container into the designated EHS "Solid Hazardous Waste" drum (often a lined, 5-gallon pail).

  • Labeling: Affix a standard GHS Hazardous Waste label. Check the boxes for "Toxic" and "Irritant" based on standard indole derivative safety data sheets.

Protocol C: Small-Scale Spill Response

For localized spills (e.g., dropped vial on a balance), immediate and controlled cleanup prevents respiratory exposure to the powder.

  • Isolate and Protect: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). If the spill is outside a fume hood, ensure the area is well-ventilated.

  • Dampen to Prevent Aerosolization: Do not dry sweep. Lightly mist the spilled powder with a compatible, low-toxicity solvent (e.g., 70% Isopropanol or water) to bind the dust.

    • Causality: Dry sweeping generates airborne particulates, increasing the risk of inhalation exposure to the active pharmaceutical ingredient (API) intermediate.

  • Absorb and Collect: Wipe up the dampened material using absorbent laboratory pads.

  • Decontaminate: Wash the surface with a detergent solution, followed by an alcohol wipe, to remove any residual amine residue.

  • Dispose: Treat all cleanup materials as Solid Hazardous Waste (see Protocol B).

Waste Routing Logic

The following decision tree illustrates the logical flow for categorizing and routing this compound within a standard laboratory EHS framework.

WasteRouting Start 2-(Piperidin-4-ylmethyl)-1H-indole Waste Generated State Physical State? Start->State Solid Solid Powder/Crystals or Contaminated PPE State->Solid Liquid Dissolved in Solvent State->Liquid SolidBin Solid Organic Waste Bin (Double-bagged) Solid->SolidBin SolventType Solvent Type? Liquid->SolventType Halogenated Halogenated (e.g., DCM, Chloroform) SolventType->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH, DMSO) SolventType->NonHalogenated HalBin Halogenated Waste Carboy Halogenated->HalBin NonHalBin Non-Halogenated Waste Carboy NonHalogenated->NonHalBin EHS EHS Professional Pickup & Incineration SolidBin->EHS HalBin->EHS NonHalBin->EHS

Workflow for categorizing and routing indole derivative laboratory waste.

Regulatory Compliance and Final Handover

Under the OSHA Laboratory Standard [3], laboratory personnel are responsible for the safe handling of chemicals from receipt to the point of EHS handover. Ensure that waste containers are never filled beyond 80% capacity to allow for vapor expansion, and that they are stored in secondary containment bins (e.g., polyethylene trays) away from floor drains. Once a container is full, submit a waste pickup request to your institutional EHS department, who will arrange for commercial transport and high-temperature incineration—the only legally and environmentally sound method for the final destruction of complex organic intermediates.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Available from: [Link]

  • United States Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Available from: [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Piperidin-4-ylmethyl)-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Precautionary Approach to a Novel Compound

As researchers and drug development professionals, our work often involves synthesizing and handling novel chemical entities. 2-(Piperidin-4-ylmethyl)-1H-indole is one such compound, valuable for its role as an intermediate in pharmaceutical development, particularly in targeting neurological disorders[1]. While specific hazard data for this exact molecule is not extensively documented, its structure—a composite of an indole core and a piperidine moiety—necessitates a robust safety protocol grounded in the precautionary principle.

This guide provides a comprehensive operational plan for the safe handling of 2-(Piperidin-4-ylmethyl)-1H-indole. By analyzing the known risks of its constituent functional groups, we can construct a self-validating safety system that protects personnel, ensures experimental integrity, and maintains regulatory compliance. The procedures outlined herein are derived from established best practices for handling structurally related hazardous compounds.

Section 1: Hazard Assessment - A Composite Profile

The potential hazards of 2-(Piperidin-4-ylmethyl)-1H-indole are best understood by examining its two primary structural components: indole and piperidine. Piperidine, in particular, is a highly reactive and hazardous substance, known to be flammable, toxic, and corrosive[2][3][4]. The indole group, while less acutely hazardous, can cause significant irritation[5]. Therefore, the combined entity must be handled with a high degree of caution.

Anticipated Hazard Potential Effect Primary Structural Contributor Supporting Evidence
Skin Corrosion/Irritation Can cause skin irritation and potentially severe chemical burns upon contact.PiperidinePiperidine is classified as causing severe skin burns[2][3][6]. Indole is a known skin irritant[5].
Serious Eye Damage May cause serious and potentially irreversible eye damage or blindness.PiperidinePiperidine and related compounds are corrosive to the eyes[4][6][7].
Acute Toxicity Harmful or toxic if swallowed, inhaled, or absorbed through the skin.PiperidinePiperidine is toxic in contact with skin or if inhaled, and harmful if swallowed[2][3].
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.Indole & PiperidineIndole derivatives and related compounds are known to cause respiratory irritation[5][7][8].

Section 2: The Core Defense - Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable. The following equipment provides the minimum required protection; specific experimental conditions may warrant additional measures.

Protection Type Specific Recommendations Rationale (The "Why")
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn over goggles when handling solutions or during procedures with a splash risk.[7][8]Protects against splashes and potential aerosols of the compound, which can cause severe and irreversible eye damage[6][9].
Hand Protection Double gloving with chemically resistant gloves (e.g., nitrile) is mandatory.[10]Provides a barrier against skin contact. The piperidine moiety suggests high potential for skin absorption and severe burns[2][4]. Double gloving offers protection in case the outer glove is compromised. Gloves must be inspected before use and changed immediately if contaminated[8][10].
Body Protection A flame-retardant, fully buttoned laboratory coat is the minimum requirement. For procedures involving larger quantities or significant splash risk, a disposable, chemical-resistant suit should be used over the lab coat.[2][10]Protects the body from accidental spills and splashes. Flame-retardant material is recommended as a precaution due to the flammability of piperidine[2].
Respiratory Protection All handling must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][10] If a fume hood is not available, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is required.The compound is likely a solid, but dust can be generated. It may cause respiratory irritation, and the piperidine component is toxic if inhaled[3][5][7]. A fume hood provides the primary engineering control to prevent inhalation.
Footwear Fully enclosed, chemical-resistant shoes are mandatory.[10]Protects feet from spills.

Section 3: Operational Plan - From Weighing to Workup

Adherence to a strict, step-by-step operational plan is critical for minimizing exposure risk. The following workflow should be considered the standard procedure for handling 2-(Piperidin-4-ylmethyl)-1H-indole in solid form.

Step-by-Step Handling Protocol
  • Preparation (Fume Hood):

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Cover the work surface with disposable, absorbent bench paper[10].

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) within the fume hood to minimize movement in and out of the controlled space.

  • Donning PPE:

    • Before entering the designated handling area, don all required PPE as specified in the table above.

  • Handling the Compound:

    • Weighing: Perform all weighing of the solid compound inside the fume hood on a tared weigh boat or paper. Use a dedicated spatula[10].

    • Transfer/Solubilization: To prepare a solution, slowly add the solid 2-(Piperidin-4-ylmethyl)-1H-indole to the solvent to prevent splashing and aerosol generation[10]. Keep the container covered or capped as much as possible during the process.

  • Post-Handling:

    • Thoroughly decontaminate any reusable equipment that has come into contact with the compound.

    • Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) in a designated hazardous waste container.

    • Wash hands and forearms thoroughly after removing gloves.

Visualized Safe Handling Workflow

cluster_prep Preparation Phase cluster_ppe Personnel Protection cluster_handling Active Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal A Verify Fume Hood Function B Cover Work Surface A->B C Assemble All Equipment B->C D Don Full PPE: - Double Gloves - Goggles & Face Shield - Lab Coat C->D E Weigh Solid Compound D->E F Slowly Add Solid to Solvent E->F G Perform Reaction/Workup F->G H Decontaminate Equipment G->H I Segregate & Dispose of Waste H->I J Doff PPE & Wash Hands I->J

Caption: Workflow for Safe Handling of 2-(Piperidin-4-ylmethyl)-1H-indole.

Section 4: Contingency Planning - Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.

  • In Case of a Spill:

    • Evacuate and Ventilate: Immediately alert others in the area. Ensure the area is well-ventilated, keeping the fume hood running[11].

    • Contain: Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite[11].

    • Collect: Wearing full PPE, carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container[11]. Avoid creating dust[8].

    • Decontaminate: Clean the spill area thoroughly with an appropriate solvent. All cleaning materials must also be disposed of as hazardous waste[11].

  • In Case of Personal Exposure:

    • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[6][9].

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[6][9].

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention[6][12].

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6][12].

Section 5: End-of-Lifecycle - Waste Disposal Protocol

Proper disposal is a critical final step in the safe handling process. All waste generated from handling 2-(Piperidin-4-ylmethyl)-1H-indole must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unused compound, contaminated weigh paper, gloves, and other contaminated disposables in a dedicated, clearly labeled hazardous solid waste container[13].

    • Liquid Waste: Collect any solutions containing the compound in a compatible, labeled hazardous liquid waste container. Do not mix with other waste streams unless approved by your institution's safety officer[13].

    • Sharps Waste: Any contaminated needles or sharps must be placed in a designated sharps container for hazardous chemical waste[13].

  • Container and Labeling:

    • Use chemically compatible containers (e.g., high-density polyethylene) that can be securely sealed[13].

    • Label the container clearly with "Hazardous Waste," the full chemical name "2-(Piperidin-4-ylmethyl)-1H-indole," and any known hazard pictograms (e.g., corrosive, toxic).

  • Storage and Disposal:

    • Store sealed waste containers in a designated, secure, and well-ventilated chemical waste storage area, away from incompatible materials[11][13].

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection and disposal. Never discharge this chemical into drains or sewers[8][11][12].

References

  • GazFinder. (n.d.). indole (C8H7N). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Indagoo Research Chemicals. (2025, December 29). SAFETY DATA SHEET - 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(piperidin-4-yl)-1H-1,3-benzodiazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.